molecular formula C₁₃₅H₂₃₅N₃₅O₃₂ B550034 Ceratotoxin B CAS No. 150671-05-9

Ceratotoxin B

Cat. No.: B550034
CAS No.: 150671-05-9
M. Wt: 2860.5 g/mol
InChI Key: LZXMDTIXCKHFGQ-NBKZZIEESA-N
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Description

Ceratotoxin B is a cationic, α-helical antimicrobial peptide (AMP) originally isolated from the medfly Ceratitis capitata . As part of the ceratotoxin family, it exhibits strong antibacterial activity, particularly against Gram-negative bacteria, while demonstrating comparatively weak hemolytic activity, making it a valuable template for researching selective membrane disruption . Its primary mechanism of action is well-characterized and involves forming voltage-dependent, well-defined ion channels in bacterial membranes according to the barrel-stave model . In this model, the amphipathic peptides embed themselves into the lipid bilayer, with their hydrophobic regions facing the membrane lipids and their hydrophilic regions lining up to create a transmembrane pore, which leads to a disruption of the cell's ionic balance and ultimately cell death . Studies on related ceratotoxins have shown they can alter the permeability of both the inner and outer membranes of E. coli . Structure-activity relationship studies indicate that the C-terminal domain of ceratotoxins is critical for the formation of helical bundles within the membrane, while the highly cationic N-terminal region is believed to facilitate the initial anchoring of the peptide to the negatively charged bacterial lipid surface . This detailed understanding of its mechanism makes this compound an excellent tool for fundamental research on AMP function and for the design of novel peptide-based antibacterial agents with potentially lower susceptibility to conventional resistance pathways . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C135H235N35O32/c1-23-76(12)106(165-117(183)88(142)70-171)128(194)144-69-104(174)154-99(71-172)125(191)150-83(19)113(179)160-95(67-87-44-27-26-28-45-87)124(190)159-93(50-33-39-59-140)122(188)157-91(48-31-37-57-138)120(186)149-84(20)116(182)162-97(65-73(6)7)132(198)168-61-41-52-100(168)126(192)164-105(75(10)11)130(196)151-85(21)111(177)156-92(49-32-38-58-139)121(187)158-94(51-34-40-60-141)123(189)166-107(77(13)24-2)129(195)143-68-103(173)153-89(46-29-35-55-136)118(184)147-79(15)109(175)145-81(17)114(180)161-96(64-72(4)5)133(199)169-62-42-53-101(169)127(193)167-108(78(14)25-3)131(197)152-86(22)112(178)155-90(47-30-36-56-137)119(185)148-80(16)110(176)146-82(18)115(181)163-98(66-74(8)9)134(200)170-63-43-54-102(170)135(201)202/h26-28,44-45,72-86,88-102,105-108,171-172H,23-25,29-43,46-71,136-142H2,1-22H3,(H,143,195)(H,144,194)(H,145,175)(H,146,176)(H,147,184)(H,148,185)(H,149,186)(H,150,191)(H,151,196)(H,152,197)(H,153,173)(H,154,174)(H,155,178)(H,156,177)(H,157,188)(H,158,187)(H,159,190)(H,160,179)(H,161,180)(H,162,182)(H,163,181)(H,164,192)(H,165,183)(H,166,189)(H,167,193)(H,201,202)/t76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,105-,106-,107-,108-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXMDTIXCKHFGQ-NBKZZIEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C135H235N35O32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70164587
Record name Ceratotoxin B protein, Ceratitis capitata
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2860.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150671-05-9
Record name Ceratotoxin B protein, Ceratitis capitata
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150671059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceratotoxin B protein, Ceratitis capitata
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 150671-05-9
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Foundational & Exploratory

The Discovery and Isolation of Ceratotoxin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ceratotoxin B, a potent antimicrobial peptide isolated from the venom of the Mediterranean fruit fly, Ceratitis capitata, represents a promising candidate for the development of novel anti-infective therapeutics. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its purification, summarizes its key physicochemical and biological properties, and illustrates its mechanism of action. This document is intended to serve as a valuable resource for researchers in the fields of biochemistry, microbiology, and drug development.

Introduction

The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery and development of new classes of antimicrobial agents. Insect-derived antimicrobial peptides (AMPs) have emerged as a promising source of novel drug leads due to their broad-spectrum activity and unique mechanisms of action. Ceratotoxins, a family of AMPs found in the female reproductive accessory glands of the Mediterranean fruit fly, Ceratitis capitata, have demonstrated significant activity against a range of pathogenic bacteria.[1] This guide focuses specifically on this compound, a 29-amino acid peptide with potent antibacterial properties.

Physicochemical and Biological Properties of this compound

This compound is a strongly basic, heat-stable peptide.[1] Its primary structure and other key properties are summarized in the table below.

PropertyValueReference
Amino Acid Sequence Ser-Ile-Gly-Ser-Ala-Phe-Lys-Lys-Ala-Leu-Pro-Val-Ala-Lys-Lys-Ile-Gly-Lys-Ala-Ala-Leu-Pro-Ile-Ala-Lys-Ala-Ala-Leu-Pro[1]
Molecular Weight 2860.53 Da
CAS Number 150671-05-9
Antibacterial Activity Active against Gram-positive and Gram-negative bacteria. Specific MIC values are needed for a complete profile.[2][3]
Hemolytic Activity The ceratotoxin family exhibits weak hemolytic activity. Specific HC50 for this compound is needed for a complete profile.[2][3]
Mechanism of Action Forms voltage-dependent ion channels in bacterial membranes via the "barrel stave model".[2][3]

Experimental Protocols

Isolation of this compound from Ceratitis capitata

The following protocol outlines the general steps for the isolation and purification of this compound from the female reproductive accessory glands of C. capitata.

3.1.1. Dissection and Extraction

  • Dissection: Sexually mature female C. capitata are anesthetized and dissected under a stereomicroscope to isolate the reproductive accessory glands.

  • Homogenization: The collected glands are homogenized in an acidic extraction solution (e.g., 0.1% trifluoroacetic acid in water) to release the peptides and inhibit protease activity.

  • Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet cellular debris.

  • Supernatant Collection: The supernatant, containing the crude peptide extract, is carefully collected.

3.1.2. Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A multi-step RP-HPLC procedure is employed to purify this compound from the crude extract.

  • Step 1: Initial Fractionation

    • Column: A semi-preparative C18 column (e.g., 10 mm x 250 mm, 10 µm particle size).

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes.

    • Flow Rate: 2.0 mL/min.

    • Detection: UV absorbance at 220 nm.

    • Fraction Collection: Fractions are collected based on the elution profile.

  • Step 2: Second Purification Step

    • Column: An analytical C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Gradient: A shallower linear gradient, optimized based on the elution time of this compound from the first step (e.g., 20% to 40% Mobile Phase B over 40 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 220 nm.

    • Fraction Collection: Fractions corresponding to the this compound peak are collected.

  • Step 3: Final Polishing Step (Optional)

    • A third HPLC step using a different column chemistry (e.g., C8 or C4) or a different ion-pairing agent may be employed if further purification is required.

3.1.3. Purity Assessment and Characterization

  • Analytical RP-HPLC: The purity of the final fraction is assessed by analytical RP-HPLC, which should show a single, sharp peak.

  • Mass Spectrometry: The molecular weight of the purified peptide is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

  • Amino Acid Sequencing: The amino acid sequence is determined by Edman degradation.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of purified this compound is quantified by determining its MIC against various bacterial strains using the broth microdilution method.

  • Bacterial Culture: Prepare a fresh overnight culture of the test bacterium (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Peptide Dilution: Prepare a series of twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL and add to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Hemolytic Activity Assay

The toxicity of this compound towards eukaryotic cells is assessed through a hemolytic activity assay using red blood cells.

  • Red Blood Cell Preparation: Obtain fresh red blood cells (e.g., human or sheep) and wash them several times with phosphate-buffered saline (PBS) by centrifugation.

  • Peptide Dilution: Prepare a series of twofold dilutions of this compound in PBS.

  • Incubation: Mix the peptide dilutions with a suspension of red blood cells (e.g., 2% v/v) and incubate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the samples to pellet the intact red blood cells.

  • Hemoglobin Release Measurement: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).

  • HC50 Calculation: The HC50 value, the concentration of peptide causing 50% hemolysis, is calculated relative to a positive control (100% hemolysis, e.g., using Triton X-100) and a negative control (0% hemolysis, PBS alone).

Mechanism of Action and Experimental Workflow

This compound exerts its antibacterial effect by forming pores in the bacterial cell membrane, a process described by the "barrel stave model". This leads to the disruption of the membrane potential and leakage of cellular contents, ultimately causing cell death.

Visualizing the Experimental Workflow and Mechanism

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the isolation of this compound and its proposed mechanism of action.

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Dissection Dissection of Accessory Glands Homogenization Homogenization in Acidic Solution Dissection->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Crude Peptide Extract Centrifugation->Supernatant RPHPLC1 1st RP-HPLC (Semi-preparative C18) Supernatant->RPHPLC1 RPHPLC2 2nd RP-HPLC (Analytical C18) RPHPLC1->RPHPLC2 PurePeptide Purified This compound RPHPLC2->PurePeptide Purity Purity Assessment (Analytical HPLC) PurePeptide->Purity MW Molecular Weight (Mass Spectrometry) PurePeptide->MW Sequence Amino Acid Sequencing PurePeptide->Sequence

Caption: Experimental workflow for the isolation and purification of this compound.

Barrel_Stave_Model cluster_membrane Bacterial Membrane Lipid Bilayer Lipid Bilayer Monomers This compound Monomers Binding Binding to Membrane Surface Monomers->Binding Aggregation Aggregation of Monomers Binding->Aggregation Insertion Insertion into Membrane Aggregation->Insertion Pore Pore Formation (Ion Channel) Insertion->Pore Leakage Leakage of Cellular Contents Pore->Leakage Death Bacterial Cell Death Leakage->Death

Caption: The "Barrel Stave Model" mechanism of action for this compound.

Conclusion

This compound represents a compelling lead compound for the development of new antimicrobial drugs. Its potent activity against a broad range of bacteria, coupled with a mechanism of action that is less likely to induce resistance compared to conventional antibiotics, makes it an attractive candidate for further investigation. This technical guide provides the foundational knowledge and experimental protocols necessary for researchers to isolate, characterize, and evaluate this compound, thereby facilitating future research and development efforts in the critical area of anti-infective therapy.

References

Biological function of Ceratotoxin B in medfly reproductive glands

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Biological Function of Ceratotoxin B in Medfly Reproductive Glands

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceratotoxins are a family of antimicrobial peptides (AMPs) produced in the female reproductive accessory glands of the Mediterranean fruit fly, Ceratitis capitata (medfly). These peptides, including this compound, play a crucial role in the fly's reproductive success by providing a protective antimicrobial shield to the reproductive tract and the oviposited eggs. This technical guide provides a comprehensive overview of the biological function of this compound, including its antimicrobial properties, proposed mechanism of action, and the hormonal regulation of its expression. While specific quantitative data for this compound is limited in the current literature, this guide synthesizes available information on the ceratotoxin family to provide a robust understanding of its potential.

Introduction

The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Insect-derived antimicrobial peptides are a promising source of such agents due to their potent and broad-spectrum activity. The ceratotoxin family of peptides, isolated from the medfly Ceratitis capitata, represents a compelling case study. These peptides are specifically expressed in the female reproductive accessory glands and are secreted to protect against microbial invasion during mating and oviposition[1][2][3]. The ceratotoxin family consists of several members, including Ceratotoxin A, B, C, and D, which share structural similarities[4][5]. This guide focuses on the biological function of this compound, placed within the broader context of the ceratotoxin family.

Antimicrobial and Hemolytic Activity

Antimicrobial Activity

The antimicrobial efficacy of ceratotoxins is typically determined by measuring the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits visible bacterial growth.

Table 1: Minimum Inhibitory Concentration (MIC) of Ceratotoxins Against Various Bacterial Strains

Bacterial StrainCeratotoxin A (µM)Ceratotoxin C (µM)Ceratotoxin D (µM)
Escherichia coli D211.5182.5
Enterobacter cloacae1.7--
Klebsiella oxytoca3.9--
Staphylococcus aureus ATCC 2592395>35050
Bacillus subtilis ATCC 66331.95.30.9

Data sourced from Bessin et al. (2004). The original paper did not provide data for this compound.

Hemolytic Activity

A critical aspect of drug development is assessing the cytotoxicity of a compound against host cells. Hemolytic activity, the ability to lyse red blood cells, is a common initial screen for cytotoxicity. The HC50 value, the concentration at which 50% of red blood cells are lysed, is a key parameter.

Table 2: Hemolytic Activity of Ceratotoxins Against Human Erythrocytes

PeptideHC50 (µM)
Ceratotoxin A110
Ceratotoxin C645
Ceratotoxin D84

Data sourced from Bessin et al. (2004). The original paper did not provide data for this compound.

Mechanism of Action

The primary mechanism of action for ceratotoxins is believed to be the disruption of bacterial cell membranes through the formation of ion channels[6][7][8]. This action is consistent with the "barrel-stave" model of antimicrobial peptide function.

In this model, the amphipathic nature of the ceratotoxin peptides allows them to insert into the lipid bilayer of bacterial membranes. The hydrophobic regions of the peptides interact with the lipid core of the membrane, while the hydrophilic regions face inward, forming a pore or channel. This disrupts the membrane's integrity, leading to the leakage of essential ions and metabolites, and ultimately, cell death.

cluster_membrane Bacterial Cytoplasmic Membrane cluster_pore Lipid_Bilayer_Bottom Peptide_Monomers This compound Monomers Membrane_Surface Electrostatic Attraction Peptide_Monomers->Membrane_Surface Hydrophobic_Insertion Hydrophobic Insertion Membrane_Surface->Hydrophobic_Insertion Pore_Formation Pore Formation (Barrel-Stave Model) Hydrophobic_Insertion->Pore_Formation p1 CtxB Ion_Leakage Ion & Metabolite Leakage Pore_Formation->Ion_Leakage Cell_Death Bacterial Cell Death Ion_Leakage->Cell_Death p2 CtxB p3 CtxB p4 CtxB p5 CtxB p6 CtxB

Diagram illustrating the proposed "barrel-stave" mechanism of action for this compound.

Regulation of this compound Expression

The expression of ceratotoxin genes is tightly regulated, being female-specific and linked to sexual maturity and mating[1][9]. A key regulator of this process is Juvenile Hormone (JH), a crucial hormone in insect development and reproduction[10].

While the precise signaling cascade for this compound has not been fully elucidated in Ceratitis capitata, a putative pathway can be inferred from studies on JH signaling in other insects[7][11][12]. JH is thought to bind to its receptor, Methoprene-tolerant (Met), a member of the bHLH-PAS family of transcription factors. The JH-Met complex can then modulate the expression of target genes, including those encoding antimicrobial peptides.

JH Juvenile Hormone (JH) Met Methoprene-tolerant (Met) Receptor JH->Met JH_Met_Complex JH-Met Complex Met->JH_Met_Complex Ceratotoxin_Gene This compound Gene JH_Met_Complex->Ceratotoxin_Gene Binds to promoter region Transcription_Factors Other Transcription Factors Transcription_Factors->Ceratotoxin_Gene Co-regulation Ceratotoxin_mRNA This compound mRNA Ceratotoxin_Gene->Ceratotoxin_mRNA Transcription Ceratotoxin_Peptide This compound Peptide Ceratotoxin_mRNA->Ceratotoxin_Peptide Translation

A putative signaling pathway for the Juvenile Hormone regulation of this compound expression.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial peptides.

  • Bacterial Culture: Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C.

  • Peptide Preparation: Prepare a stock solution of this compound and perform serial two-fold dilutions in the broth medium in a 96-well microtiter plate.

  • Inoculation: Dilute the overnight bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and add to each well of the microtiter plate containing the peptide dilutions.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.

Hemolytic Activity Assay

This assay measures the lytic activity of the peptide against red blood cells.

  • Erythrocyte Preparation: Obtain fresh red blood cells (e.g., human or sheep) and wash them multiple times in a buffered saline solution (e.g., PBS) by centrifugation to remove plasma components.

  • Peptide Dilution: Prepare serial dilutions of this compound in the buffered saline solution.

  • Incubation: Mix the peptide dilutions with a suspension of the washed red blood cells and incubate at 37°C for a specified time (e.g., 1 hour).

  • Centrifugation: Centrifuge the samples to pellet the intact red blood cells.

  • Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin (e.g., 414 nm) to quantify the amount of released hemoglobin.

  • HC50 Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to a positive control (100% lysis) and a negative control (0% lysis). The HC50 is the concentration of the peptide that causes 50% hemolysis.

Conclusion and Future Directions

This compound, as part of the ceratotoxin family, represents a promising antimicrobial peptide with a clear biological function in the reproductive success of the medfly. Its potent antimicrobial activity, coupled with a likely membrane-disrupting mechanism of action, makes it an interesting candidate for further investigation as a potential therapeutic agent.

However, a significant gap in the current knowledge is the lack of specific quantitative data on the antimicrobial and cytotoxic activities of this compound itself. Future research should focus on:

  • Quantitative analysis of this compound: Determining the MIC values of synthetic this compound against a broad panel of clinically relevant bacteria.

  • Cytotoxicity studies: Assessing the hemolytic activity (HC50) and cytotoxicity against various mammalian cell lines (LC50) to establish its therapeutic index.

  • Elucidation of the signaling pathway: Detailed investigation of the juvenile hormone-mediated signaling cascade that regulates ceratotoxin gene expression in Ceratitis capitata.

Addressing these knowledge gaps will be crucial for fully understanding the potential of this compound and the broader ceratotoxin family in the development of new antimicrobial drugs.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Evolutionary Origin, Structure, and Function of Ceratotoxin B and Related Insect Peptides.

This technical guide provides an in-depth exploration of the evolutionary origins, biochemical properties, and molecular mechanisms of this compound, a member of a potent family of antimicrobial peptides (AMPs) found in the Mediterranean fruit fly, Ceratitis capitata. This document synthesizes current research to offer a detailed resource for professionals in the fields of entomology, immunology, and pharmaceutical development, presenting quantitative data, experimental methodologies, and visual representations of key biological processes.

Introduction: The Ceratotoxin Family of Antimicrobial Peptides

The Ceratotoxin family, comprising peptides such as Ceratotoxin A, B, C, and D, represents a fascinating example of innate immune effectors in insects.[1] These linear, cationic, and amphipathic peptides are produced in the female reproductive accessory glands of the medfly, Ceratitis capitata.[1] Their expression is not induced by bacterial infection but is instead linked to sexual maturity and mating, suggesting a primary role in protecting the reproductive tract and fertilized eggs from microbial invasion.[1] Ceratotoxins exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[2][3]

Evolutionary Origin: A Tale of Gene Duplication and Diversification

The evolutionary history of the Ceratotoxin family is a classic example of molecular innovation through gene duplication and subsequent divergence. The genes encoding Ceratotoxins A, B, C, and the more recently discovered D, are organized in a cluster within the Ceratitis capitata genome, a strong indicator that they arose from a common ancestral gene through tandem duplication events. This clustered organization facilitates the coordinated expression of these peptides.

Phylogenetic analyses of the Ceratotoxin gene family and related peptides in other Dipteran species are crucial to understanding their evolutionary trajectory. The presence of homologous peptides in the Natal fruit fly, Ceratitis rosa, suggests that the initial gene duplication events that gave rise to the Ceratotoxin family predate the speciation event that separated these two species. Subsequent duplications and diversification within each lineage would have then led to the specific repertoire of Ceratotoxins observed in each species today. This process of gene duplication followed by positive selection allows for the rapid evolution of novel peptide functions, likely driven by the constant co-evolutionary arms race between the insect host and microbial pathogens.

G cluster_ancestral Ancestral Ceratotoxin Gene cluster_duplication1 Initial Gene Duplication cluster_speciation Speciation Event cluster_duplication2_capitata Subsequent Duplications (C. capitata) cluster_duplication2_rosa Subsequent Duplications (C. rosa) Ancestral Gene Ancestral Gene Proto-CtxA/B Proto-CtxA/B Ancestral Gene->Proto-CtxA/B Proto-CtxC/D Proto-CtxC/D Ancestral Gene->Proto-CtxC/D C. capitata lineage C. capitata lineage Proto-CtxA/B->C. capitata lineage C. rosa lineage C. rosa lineage Proto-CtxA/B->C. rosa lineage Proto-CtxC/D->C. capitata lineage Proto-CtxC/D->C. rosa lineage CtxA CtxA C. capitata lineage->CtxA CtxB CtxB C. capitata lineage->CtxB CtxC CtxC C. capitata lineage->CtxC CtxD CtxD C. capitata lineage->CtxD Ctx-like rosa 1 Ctx-like rosa 1 C. rosa lineage->Ctx-like rosa 1 Ctx-like rosa 2 Ctx-like rosa 2 C. rosa lineage->Ctx-like rosa 2

Proposed evolutionary pathway of the Ceratotoxin gene family.

Quantitative Data on Ceratotoxin Family Peptides

Table 1: Physicochemical Properties of Ceratotoxin A and B

PeptideAmino Acid SequenceLengthMolecular Weight (Da)Theoretical pI
Ceratotoxin AGWLKKIGKKIERVGQHTRDATIQGLGIAQQAANVAATAR363865.510.3
This compoundGWLKKIGKKIERVGQHTRDATIQGLGIAQQAANVAATAK363822.510.3

Table 2: Antimicrobial Activity of Ceratotoxin Peptides (Lethal Concentration in µM)

Bacterial StrainCeratotoxin ACeratotoxin CCeratotoxin D
Escherichia coli D310.83.20.9
Salmonella typhimurium1.561.8
Pseudomonas aeruginosa12>5015
Staphylococcus aureus3124
Bacillus subtilis1.562
Data adapted from Bessin et al., 2004.

Structural Characteristics of this compound

This compound, like other members of its family, is a linear α-helical peptide. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to elucidate its secondary structure. In a membrane-mimicking environment, such as in the presence of organic solvents, this compound adopts a significant helical conformation. This amphipathic helical structure is crucial for its antimicrobial activity, allowing it to interact with and disrupt the integrity of bacterial cell membranes. The proposed mechanism of action for Ceratotoxins is the "barrel-stave" model, where the peptide monomers insert into the lipid bilayer and aggregate to form transmembrane pores, leading to cell lysis.[2][4]

G This compound (random coil in aqueous solution) This compound (random coil in aqueous solution) Interaction with bacterial membrane Interaction with bacterial membrane This compound (random coil in aqueous solution)->Interaction with bacterial membrane Electrostatic attraction Conformational change (α-helix formation) Conformational change (α-helix formation) Interaction with bacterial membrane->Conformational change (α-helix formation) Hydrophobic environment Monomer insertion into membrane Monomer insertion into membrane Conformational change (α-helix formation)->Monomer insertion into membrane Aggregation of monomers Aggregation of monomers Monomer insertion into membrane->Aggregation of monomers Formation of transmembrane pore ('barrel-stave' model) Formation of transmembrane pore ('barrel-stave' model) Aggregation of monomers->Formation of transmembrane pore ('barrel-stave' model) Disruption of ion gradients Disruption of ion gradients Formation of transmembrane pore ('barrel-stave' model)->Disruption of ion gradients Cell death Cell death Disruption of ion gradients->Cell death

Proposed mechanism of action for this compound.

Regulation of Ceratotoxin Gene Expression by Juvenile Hormone

The expression of Ceratotoxin genes is not induced by microbial challenge but is instead under hormonal control, primarily regulated by Juvenile Hormone (JH). JH plays a critical role in insect development and reproduction. The signaling pathway that links JH to the expression of Ceratotoxin genes involves a cascade of molecular events initiated by the binding of JH to its receptor.

G cluster_cell Accessory Gland Cell cluster_nucleus Nucleus JH Juvenile Hormone Met Methoprene-tolerant (Met) (JH Receptor) JH->Met Binds JH-Met-Tai Complex JH-Met-Tai Complex Met->JH-Met-Tai Complex Tai Taiman (Tai) (Co-receptor) Tai->JH-Met-Tai Complex JHRE Juvenile Hormone Response Element (JHRE) JH-Met-Tai Complex->JHRE Binds to Ceratotoxin Gene Promoter Ceratotoxin Gene Promoter Transcription Transcription JHRE->Transcription Initiates Ceratotoxin Gene Ceratotoxin Gene Ceratotoxin_mRNA Ceratotoxin mRNA Transcription->Ceratotoxin_mRNA Produces

Juvenile Hormone signaling pathway regulating Ceratotoxin gene expression.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the study of this compound and related peptides.

Peptide Purification and Synthesis
  • Purification from Natural Source: Ceratotoxins are typically purified from the accessory glands of adult female Ceratitis capitata. This involves dissection of the glands, homogenization, and subsequent separation of the peptide fraction using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Solid-Phase Peptide Synthesis (SPPS): For detailed structure-function studies and to obtain larger quantities, Ceratotoxins are chemically synthesized using Fmoc-based solid-phase peptide synthesis. This method allows for the precise assembly of the amino acid sequence on a solid resin support.

Antimicrobial Activity Assays

  • Minimum Inhibitory Concentration (MIC) Assay: The antimicrobial efficacy of Ceratotoxins is quantified by determining the MIC, which is the lowest concentration of the peptide that inhibits the visible growth of a specific bacterium. This is typically performed using a microbroth dilution method in 96-well plates. A standardized bacterial inoculum is added to wells containing serial dilutions of the peptide, and bacterial growth is assessed after incubation.

G start Bacterial Culture (log phase) plate 96-well plate with peptide dilutions and bacterial inoculum start->plate dilution Serial Dilution of This compound dilution->plate incubation Incubation (e.g., 37°C, 18-24h) plate->incubation readout Visual or Spectrophotometric Assessment of Growth incubation->readout mic Determine MIC (Lowest concentration with no visible growth) readout->mic

Workflow for Minimum Inhibitory Concentration (MIC) assay.
Structural Analysis

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to determine the secondary structure of this compound in different solvent environments. The peptide is dissolved in aqueous buffer (representing a non-membranous environment) and in membrane-mimicking solvents (e.g., trifluoroethanol) to induce helical folding. CD spectra are recorded in the far-UV region (typically 190-250 nm), and the resulting spectra are analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a high-resolution 3D structure, NMR spectroscopy is employed. This involves preparing a concentrated, isotopically labeled (e.g., ¹⁵N, ¹³C) sample of the peptide. A series of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) are performed to assign the resonances of all atoms in the peptide and to determine through-bond and through-space correlations. This information is then used to calculate a family of 3D structures consistent with the experimental data.

Molecular Biology Techniques
  • Gene Cloning and Sequencing: The genes encoding Ceratotoxins are identified and characterized by creating a cDNA library from the mRNA of female accessory glands. Degenerate primers, designed based on the amino acid sequence of the purified peptides, are used to amplify the corresponding gene fragments via Polymerase Chain Reaction (PCR). The amplified products are then cloned into a suitable vector and sequenced to determine the nucleotide sequence of the gene.

Conclusion and Future Directions

This compound and its related peptides represent a promising area of research for the development of novel antimicrobial agents. Their unique evolutionary origin through gene duplication and diversification has resulted in a family of potent defense molecules. Understanding their structure-function relationships, mechanism of action, and the regulation of their expression is crucial for harnessing their therapeutic potential. Future research should focus on obtaining a more comprehensive set of antimicrobial activity data for all members of the Ceratotoxin family, elucidating the high-resolution 3D structures of each peptide in a membrane environment, and further dissecting the regulatory networks that control their expression. Such knowledge will be invaluable for the rational design of synthetic analogs with enhanced efficacy and specificity for targeting pathogenic microorganisms.

References

A Technical Guide to the Ceratotoxin B Gene Cluster: Organization and Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the gene cluster responsible for producing Ceratotoxin B, an antimicrobial peptide (AMP) from the Mediterranean fruit fly (Ceratitis capitata). Ceratotoxins are key components of the female fly's reproductive system, offering protection against microbial invasion. Understanding the genetic architecture and expression regulation of this family of peptides is crucial for potential applications in drug development and pest management.

Introduction to Ceratotoxins

Ceratotoxins are a family of AMPs produced in the female reproductive accessory glands of the medfly, Ceratitis capitata[1][2]. This family includes several members, such as ceratotoxins A, B, C, and a more recently identified D[1]. These peptides exhibit potent, thermostable activity against both Gram-positive and Gram-negative bacteria[3]. Their expression is sex-specific, localized to mature females, and is notably enhanced by mating and modulated by juvenile hormone, rather than by direct bacterial infection[1][2]. This suggests a primary role in protecting the genital tract and the laid eggs from pathogens[1][4].

Gene Cluster Organization

Genetic analysis has revealed that the genes encoding ceratotoxin peptides are not isolated but are organized into a large multigene cluster. This arrangement facilitates their coordinated expression[1].

Restriction and nucleotide sequence analysis of the C. capitata genome show that the ceratotoxin genes are grouped together in a cluster spanning over 26 kilobases (kb) of DNA[1]. This cluster contains the genes for ceratotoxins A, B, C, and D, among potentially other related sequences[1]. The presence of multiple, closely related genes within a single locus suggests that the ceratotoxin family arose from a series of gene duplication events[5].

Table 1: Ceratotoxin Gene Cluster Characteristics

Feature Description Reference
Organism Ceratitis capitata (Mediterranean fruit fly) [1]
Locus Size > 26 kilobases (kb) [1]
Known Genes in Cluster Ceratotoxin A, B, C, D [1]
Evolutionary Origin Likely gene duplication events [5]

| Expression Pattern | Coordinated expression of all cluster genes |[1] |

The following diagram illustrates the hypothesized organization of the ceratotoxin gene cluster based on available data. It depicts multiple ceratotoxin (Ctx) genes arranged sequentially, suggesting a common regulatory region.

G cluster_0 Ceratotoxin Gene Cluster (> 26 kb) promoter Common Regulatory Elements CtxA CtxA promoter->CtxA CtxB CtxB CtxC CtxC CtxD CtxD

Caption: Organization of the Ceratotoxin (Ctx) gene cluster.

Gene Expression and Regulation

The expression of ceratotoxin genes is tightly regulated, both temporally and spatially. It is not a typical immune response induced by pathogens but is instead linked to the fly's developmental and reproductive state[1][2].

  • Tissue Specificity: Ceratotoxin gene expression is restricted to the female reproductive accessory glands[2].

  • Developmental Timing: Transcripts for ceratotoxins first appear in 2-3 day old adult females[1].

  • Peak Expression: Expression reaches its maximum level in 6-7 day old females, coinciding with sexual maturity[1].

  • Post-Mating Enhancement: Mating significantly enhances the expression of ceratotoxin genes[1][2].

  • Hormonal Control: Juvenile hormone has been shown to modulate expression levels[1].

Table 2: this compound Expression Levels (Qualitative)

Condition Expression Level Reference
Immature Female (0-1 days) Not Detected [1]
Maturing Female (2-3 days) Low / Appearing [1]
Mature Virgin Female (6-7 days) High / Maximum [1]
Mature Mated Female Enhanced [1][2]
Male (any age) Not Detected [1]

| Bacterial Infection | No Effect |[1][2] |

The coordinated expression of the genes within the cluster points to the existence of common regulatory elements[1]. Analysis of the upstream regions of the sequenced ceratotoxin genes has revealed highly conserved motifs. These motifs are believed to be binding sites for transcription factors that control the simultaneous activation of the gene family in response to developmental and hormonal cues[1].

While the specific signaling cascade for ceratotoxin expression has not been fully elucidated, a putative pathway can be proposed based on its known inducers. Developmental signals and juvenile hormone likely converge on transcription factors that recognize the conserved motifs in the ceratotoxin gene promoters. Mating may introduce seminal fluid components that trigger a secondary signaling cascade, further enhancing transcription.

G JH Juvenile Hormone Receptors Hormone/Signal Receptors JH->Receptors Mating Mating Signal Mating->Receptors Dev Developmental Cues (Female Adulthood) Dev->Receptors Cascade Intracellular Signaling Cascade Receptors->Cascade TF Transcription Factors Cascade->TF Promoter Ctx Gene Promoter (Conserved Motifs) TF->Promoter binds Expression Coordinated Expression of Ceratotoxins A, B, C, D Promoter->Expression initiates

Caption: Putative signaling pathway for Ceratotoxin expression.

Experimental Protocols

The characterization of the ceratotoxin gene cluster and its expression has involved a range of molecular biology techniques.

  • Genomic DNA Extraction: High molecular weight DNA is extracted from C. capitata adults.

  • Library Construction: The genomic DNA is partially digested with a restriction enzyme (e.g., Sau3AI) and ligated into a phage vector (e.g., EMBL3) to create a genomic library.

  • Probe Generation: A DNA probe is synthesized based on the known cDNA sequence of a ceratotoxin (e.g., Ceratotoxin A). The probe is labeled with a radioactive or fluorescent marker.

  • Library Screening: The genomic library is plated, and plaques are transferred to a nylon membrane. The membrane is hybridized with the labeled probe to identify clones containing ceratotoxin genes.

  • Subcloning and Sequencing: Positive clones are isolated, and the DNA is fragmented and subcloned into plasmid vectors. The nucleotide sequence of the inserts is determined using the dideoxy chain-termination method (Sanger sequencing)[1].

  • RNA Extraction: Total RNA is extracted from the accessory glands of female medflies at different developmental stages (e.g., 1, 3, 5, 7 days old) and from other tissues as a control.

  • Gel Electrophoresis: A defined quantity of total RNA (e.g., 10-20 µg) from each sample is separated by size on a denaturing agarose gel.

  • Blotting: The RNA is transferred from the gel to a nylon membrane.

  • Hybridization: The membrane is incubated with a labeled DNA probe specific to the this compound gene.

  • Detection: The membrane is washed to remove unbound probe and exposed to X-ray film (for radioactive probes) or a digital imager. The intensity of the resulting bands indicates the relative abundance of the this compound mRNA transcript.

The following diagram outlines the workflow for identifying and characterizing the ceratotoxin gene cluster from a genomic library.

G A 1. Extract Genomic DNA from C. capitata B 2. Construct Phage Genomic Library A->B D 4. Screen Library with Probe B->D C 3. Synthesize Labeled Probe (from Ctx cDNA) C->D E 5. Isolate Positive Clones D->E F 6. Subclone DNA Fragments into Plasmids E->F G 7. Sequence DNA Fragments (Sanger Method) F->G H 8. Assemble Sequences & Analyze Gene Cluster G->H

Caption: Workflow for genomic characterization of the Ctx cluster.

Implications for Drug Development

The ceratotoxin family of peptides represents a promising source of novel antimicrobial agents. Their potent, broad-spectrum activity and unique, non-inducible expression system make them interesting candidates for therapeutic development.

  • Novel Antibiotics: The structure of this compound can serve as a template for designing synthetic peptides with improved stability and efficacy.

  • Overcoming Resistance: As their mechanism of action likely involves membrane disruption, they may be effective against bacteria that are resistant to conventional antibiotics.

  • Agrochemicals: Understanding the regulation of these genes could inform strategies for developing novel, targeted pesticides that disrupt the reproductive fitness of agricultural pests like the medfly.

Further research, including high-resolution structural studies and detailed analysis of the regulatory network, will be critical to fully harnessing the potential of the ceratotoxin gene cluster.

References

Unveiling the Helical Architecture of Ceratotoxin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceratotoxin B is a member of the ceratotoxin family of antimicrobial peptides (AMPs) isolated from the medfly Ceratitis capitata. These peptides are key components of the female fly's reproductive accessory gland secretions and exhibit potent activity against a range of Gram-positive and Gram-negative bacteria. The biological function of these peptides is intrinsically linked to their three-dimensional structure. This technical guide provides an in-depth analysis of the predicted secondary structure and alpha-helicity of this compound, integrating data from experimental and computational methodologies.

Predicted Secondary Structure and Alpha-Helicity

This compound, like its counterpart Ceratotoxin A, is characterized as a cationic peptide with a significant propensity to adopt an alpha-helical conformation, a common structural motif among AMPs. This helical structure is crucial for its antimicrobial activity, facilitating its interaction with and disruption of bacterial cell membranes.

Computational Prediction

Computational tools are instrumental in predicting the secondary structure of peptides from their primary amino acid sequence. One of the most widely used and accurate methods is the PSIPRED server. Based on position-specific iterated BLAST (PSI-BLAST) profiles, PSIPRED predicts the secondary structure for each residue as either helix, strand, or coil.

Experimental Determination

The predicted helical nature of ceratotoxins is substantiated by experimental data, primarily from Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. The characteristic CD spectrum of an alpha-helical peptide shows distinct negative bands at approximately 208 nm and 222 nm and a strong positive band at around 192 nm. CD experiments performed on ceratotoxins in organic solvents, which mimic the hydrophobic environment of a cell membrane, have indicated a significant helical content.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR studies on Ceratotoxin A in methanol have confirmed a helical conformation for the 8-25 region of the peptide.[1] This technique provides detailed structural information at the atomic level, confirming the predictions from computational models and CD spectroscopy.

Quantitative Analysis of Secondary Structure

Although a precise quantitative breakdown of the secondary structure of this compound is not explicitly detailed in the available literature, the collective evidence from computational predictions and experimental studies on the ceratotoxin family strongly indicates a predominantly alpha-helical structure, particularly in a membrane-mimetic environment. The percentage of helicity can be estimated from CD spectral data.

Secondary Structure ElementPredicted PercentageMethodology
Alpha-Helix HighPSIPRED, CD, NMR
Beta-Sheet Low / NegligiblePSIPRED, CD, NMR
Random Coil Present (especially in aqueous solution)CD, NMR

Note: The exact percentages can vary depending on the solvent conditions and the specific prediction algorithm or experimental analysis method used.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized yet detailed methodologies for the key experiments cited in the study of ceratotoxin secondary structure.

Circular Dichroism (CD) Spectroscopy Protocol for Antimicrobial Peptides

This protocol outlines the general steps for determining the secondary structure of an antimicrobial peptide like this compound using CD spectroscopy.

  • Sample Preparation:

    • Synthesize or purify the peptide to >95% purity.

    • Accurately determine the peptide concentration. This can be done using methods like amino acid analysis or by UV absorbance if the peptide contains aromatic residues.

    • Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).

    • For measurements in a membrane-mimetic environment, prepare solutions of the peptide in solvents like trifluoroethanol (TFE) or in the presence of lipid vesicles (e.g., small unilamellar vesicles of POPC/POPG).

  • Instrument Setup:

    • Use a calibrated CD spectropolarimeter.

    • Purge the instrument with nitrogen gas to avoid absorption by oxygen in the far-UV region.

    • Use a quartz cuvette with a known path length (e.g., 0.1 cm).

  • Data Acquisition:

    • Record CD spectra from approximately 190 to 260 nm.

    • Collect data at a controlled temperature (e.g., 25 °C).

    • Record a baseline spectrum of the buffer/solvent alone.

    • Subtract the baseline spectrum from the peptide spectrum.

    • Average multiple scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (ellipticity in mdeg) / (10 * path length in cm * molar concentration * number of residues)

    • Analyze the resulting spectrum to estimate the secondary structure content using deconvolution algorithms available in software packages like DichroWeb or BeStSel.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Peptide Structure

This protocol provides a general workflow for determining the three-dimensional structure of a peptide such as this compound by NMR.

  • Sample Preparation:

    • Prepare a highly concentrated and pure sample of the peptide (typically 1-5 mM). Isotopic labeling (¹⁵N and/or ¹³C) is often required for larger peptides but may not be necessary for a peptide of this compound's size.

    • Dissolve the peptide in a suitable solvent (e.g., H₂O/D₂O mixture or a membrane-mimetic solvent like methanol-d₄ or TFE-d₃) containing a known concentration of a reference compound like DSS or TSP.

    • Adjust the pH of the sample to a value where amide proton exchange is minimized (typically pH 4-6).

  • NMR Data Acquisition:

    • Acquire a series of 2D NMR experiments on a high-field NMR spectrometer (e.g., 600 MHz or higher). Standard experiments include:

      • TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

      • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the sample is ¹⁵N-labeled, to resolve amide proton and nitrogen signals.

  • Data Processing and Analysis:

    • Process the raw NMR data using software such as TopSpin, NMRPipe, or MestReNova.

    • Resonance Assignment: Sequentially assign all the observed NMR signals to specific protons in the peptide sequence.

    • Restraint Generation: Extract distance restraints from the NOESY spectra and, if possible, dihedral angle restraints from coupling constants measured in COSY-type spectra.

    • Structure Calculation: Use the experimental restraints in a structure calculation program (e.g., CYANA, Xplor-NIH, or AMBER) to generate a family of 3D structures consistent with the NMR data.

    • Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK-NMR or MolProbity.

Visualization of Methodological Workflow

The following diagrams illustrate the logical flow of the experimental and computational methods described.

Experimental_Workflow_CD cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Peptide Purified this compound Sample CD Sample Peptide->Sample Dissolve Solvent Buffer / Solvent (e.g., TFE) Solvent->Sample Spectrometer CD Spectrometer Sample->Spectrometer Measure RawData Raw CD Spectrum Spectrometer->RawData Generate ProcessedData Mean Residue Ellipticity RawData->ProcessedData Baseline Correction & Conversion Deconvolution Deconvolution Algorithm ProcessedData->Deconvolution Analyze Structure Secondary Structure (% Helix, % Sheet, % Coil) Deconvolution->Structure Estimate Computational_Workflow_PSIPRED cluster_input Input cluster_process Prediction Process cluster_output Output Sequence This compound Amino Acid Sequence PSIBLAST PSI-BLAST Sequence->PSIBLAST Submit to Profile Sequence Profile (PSSM) PSIBLAST->Profile Generate NeuralNet Neural Network Profile->NeuralNet Input to Prediction Residue-specific Prediction NeuralNet->Prediction Predict FinalStructure Predicted Secondary Structure (Helix, Sheet, Coil) Prediction->FinalStructure Format

References

An In-depth Technical Guide on the Mechanism of Action of Ceratotoxin B on Bacterial Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial peptides (AMPs) are a crucial component of the innate immune system in a wide range of organisms and are gaining significant attention as potential alternatives to conventional antibiotics.[1] Among these, Ceratotoxins, isolated from the female reproductive accessory glands of the Mediterranean fruit fly, Ceratitis capitata, have demonstrated potent antibacterial properties.[2][3] This family of short, linear, cationic peptides includes Ceratotoxin B (CtxB), which, like its counterparts, exhibits strong activity against various bacteria with low hemolytic effects.[2][3] Understanding the precise mechanism by which CtxB disrupts bacterial membranes is paramount for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the mechanism of action of this compound, focusing on its interaction with and disruption of bacterial membranes.

Molecular Profile of this compound

Ceratotoxins are α-helical, amphipathic peptides.[2][3] This structural arrangement, with a hydrophobic face and a charged, hydrophilic face, is critical for their membrane-disrupting activity. The cationic nature of these peptides facilitates the initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Structurally, Ceratotoxins are divided into two key domains:

  • N-terminal Region: This region is largely cationic and is primarily responsible for anchoring the peptide to the lipid surface of the bacterial membrane.[2][3]

  • C-terminal Domain: This part of the peptide is strongly implicated in the formation of helical bundles within the membrane, leading to pore formation.[2][3]

Mechanism of Action: The Barrel-Stave Model

The primary mechanism by which Ceratotoxins exert their antimicrobial effect is through membrane permeabilization, leading to the dissipation of the membrane potential, leakage of essential intracellular contents, and ultimately, cell death.[2][4][5] Experimental evidence from studies on Ceratotoxin A (CtxA), a close homolog of CtxB, strongly supports the barrel-stave model of pore formation.[2][3][6] In this model, the peptides first bind to the membrane surface. Once a threshold concentration is reached, they insert into the lipid bilayer and aggregate to form transmembrane pores, with the hydrophobic regions of the peptides facing the lipid core of the membrane and the hydrophilic regions lining the aqueous channel.[2]

The process can be broken down into the following steps:

  • Electrostatic Attraction: The cationic N-terminal region of this compound initiates contact with the anionic components of the bacterial cell envelope.

  • Membrane Insertion: The amphipathic nature of the α-helix drives the insertion of the peptide into the lipid bilayer.

  • Oligomerization: Multiple Ceratotoxin molecules aggregate within the membrane.

  • Pore Formation: The aggregated peptides arrange themselves into a barrel-like structure, forming a stable, voltage-dependent ion channel.[2][3][6] Studies on CtxA suggest that these pores are formed by bundles of five or six helices.[6]

  • Cellular Leakage: The formation of these pores leads to an uncontrolled flux of ions and small molecules across the membrane, disrupting the cellular electrochemical gradients and leading to cell death.[4][5]

Visualization of the Barrel-Stave Mechanism

G Proposed 'Barrel-Stave' Mechanism of this compound cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_intracellular Intracellular Space Ctx_Monomer 1. CtxB Monomers Membrane_Binding 2. Electrostatic Binding to Membrane Surface Ctx_Monomer->Membrane_Binding Insertion 3. Insertion into Lipid Bilayer Membrane_Binding->Insertion Aggregation 4. Oligomerization of CtxB Peptides Insertion->Aggregation Pore 5. Formation of Transmembrane Pore (Barrel-Stave) Aggregation->Pore Leakage 6. Leakage of Ions & Metabolites Pore->Leakage Disruption Death 7. Cell Death Leakage->Death

Caption: Logical flow of this compound's action on bacterial membranes.

Quantitative Data on Ceratotoxin Activity

While specific quantitative data for this compound is less prevalent in the cited literature than for Ceratotoxin A, the general activity patterns for the family provide valuable insights. The Minimum Inhibitory Concentration (MIC) is a key metric for antimicrobial activity, representing the lowest concentration of an agent that inhibits the visible growth of a bacterium.[7][8]

PeptideTarget OrganismMIC (µM)Hemolytic Activity (µM)Reference
Ceratotoxin A Enterobacter cloacae1.7110 (Human Erythrocytes)[2]
Ceratotoxin A Klebsiella oxytoca3.9-[2]
Ceratotoxin A Escherichia coliActive (Permeabilizes inner & outer membranes)-[2][9]
Ceratotoxin C --645[2]
Ceratotoxin D --84[2]

Note: The table primarily features data from Ceratotoxin A, which is structurally and functionally similar to this compound, to provide a comparative baseline for the family's activity.

Experimental Protocols

The elucidation of the mechanism of action of Ceratotoxins relies on several key biophysical and microbiological techniques.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a peptide needed to inhibit bacterial growth.[7][10]

  • Protocol Outline:

    • Bacterial Culture: A target bacterial strain is grown in a suitable broth medium to a specific optical density (e.g., mid-logarithmic phase).

    • Serial Dilutions: The antimicrobial peptide (e.g., this compound) is serially diluted in a 96-well microtiter plate.

    • Inoculation: The bacterial culture is diluted and added to each well containing the peptide dilutions.

    • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • Analysis: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.[10][11]

Planar Lipid Bilayer Electrophysiology

This technique is crucial for characterizing the pore-forming ability of peptides and determining the properties of the ion channels they create.[2][6]

  • Protocol Outline:

    • Bilayer Formation: A solvent-free lipid bilayer is formed across a small aperture separating two aqueous compartments (cis and trans).

    • Peptide Addition: Ceratotoxin is added to the cis compartment.

    • Voltage Clamp: A transmembrane voltage is applied, and the resulting ionic current is measured using Ag/AgCl electrodes.

    • Data Acquisition: Macroscopic and single-channel currents are recorded to analyze channel conductance, voltage dependence, and open-state probability. This data helps confirm the barrel-stave model and determine the size and characteristics of the pore.[6]

Vesicle Leakage Assay

This assay measures the ability of a peptide to permeabilize model membranes (liposomes).[1]

  • Protocol Outline:

    • Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared, encapsulating a fluorescent dye (e.g., calcein or carboxyfluorescein) at a self-quenching concentration.[1][12]

    • Peptide Interaction: The peptide is added to the vesicle suspension.

    • Permeabilization: If the peptide forms pores in the vesicle membrane, the dye is released into the surrounding buffer.

    • Fluorescence Measurement: The dilution of the dye upon release leads to de-quenching and a measurable increase in fluorescence intensity, which is proportional to the degree of membrane permeabilization.[1]

Visualization of an Experimental Workflow

G Workflow for Vesicle Leakage Assay Prep_Vesicles Prepare LUVs with self-quenching dye Add_Peptide Add this compound to vesicle suspension Prep_Vesicles->Add_Peptide Incubate Incubate at controlled temperature Add_Peptide->Incubate Measure_Fluorescence Measure fluorescence intensity over time Incubate->Measure_Fluorescence Analyze Analyze data to quantify membrane permeabilization Measure_Fluorescence->Analyze

Caption: Key steps in a vesicle leakage fluorescence assay.

Conclusion and Future Directions

This compound, along with other members of the Ceratotoxin family, represents a promising class of antimicrobial peptides. The primary mechanism of action is the permeabilization of bacterial membranes through the formation of transmembrane pores, consistent with the barrel-stave model.[2][3] This mode of action, which involves direct physical disruption of the membrane, is less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways.

For drug development professionals, the targeted action on bacterial membranes, coupled with low hemolytic activity, makes Ceratotoxins attractive candidates for novel antibacterial therapies. Future research should focus on obtaining more specific quantitative data for this compound, exploring its activity spectrum against a wider range of multidrug-resistant pathogens, and investigating structure-activity relationships to design synthetic analogs with enhanced potency and stability. Molecular dynamics simulations could also provide a more detailed, atomic-level picture of the peptide-membrane interaction and pore assembly.[13]

References

In-Depth Technical Guide: Pore-Forming Properties of Ceratotoxin B Based on the Barrel-Stave Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceratotoxin B (CtxB) is a cationic, alpha-helical antimicrobial peptide isolated from the Mediterranean fruit fly, Ceratitis capitata. As a member of the Ceratotoxin family, it plays a crucial role in the insect's innate immune system. This technical guide provides a comprehensive overview of the pore-forming properties of this compound, with a specific focus on its mechanism of action as described by the barrel-stave model. This document synthesizes available data on the biophysical characteristics of Ceratotoxin-induced pores, details relevant experimental methodologies, and presents visualizations of the proposed molecular mechanisms. While specific quantitative data for this compound is limited in the currently available literature, this guide draws upon extensive research on the closely related Ceratotoxin A (CtxA) and other members of the family to provide a robust model of its function.

Introduction: The Ceratotoxin Family of Antimicrobial Peptides

The Ceratotoxins are a group of linear, cationic peptides, typically 29 to 36 amino acids in length, produced by the female reproductive accessory glands of the medfly, Ceratitis capitata[1]. These peptides, including Ceratotoxins A, B, and C, exhibit potent antibacterial activity, particularly against Gram-negative bacteria, and contribute to the protection of the fly's eggs from microbial invasion. Structural studies, including circular dichroism and nuclear magnetic resonance (NMR), have revealed that Ceratotoxins adopt a significant alpha-helical conformation, a key feature for their membrane-disrupting activities[2]. The amphipathic nature of this helix, with distinct hydrophobic and hydrophilic faces, is crucial for its interaction with and insertion into bacterial cell membranes.

The Barrel-Stave Model of Pore Formation

The primary mechanism by which Ceratotoxins are believed to exert their antimicrobial effect is through the formation of transmembrane pores, leading to the dissipation of the membrane potential, leakage of cellular contents, and ultimately, cell death. The most widely accepted model for this process in Ceratotoxins is the "barrel-stave" model[1][3].

This model proposes a multi-step process:

  • Electrostatic Attraction and Binding: The cationic nature of this compound facilitates its initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

  • Monomer Insertion and Aggregation: Upon accumulation on the membrane surface, the amphipathic alpha-helical monomers insert into the lipid bilayer. The hydrophobic residues of the peptide interact with the acyl chains of the membrane lipids, while the hydrophilic residues remain oriented towards the aqueous environment.

  • Pore Assembly: A critical concentration of monomers on the membrane surface triggers their aggregation into a circular, barrel-like structure. In this arrangement, the hydrophobic faces of the helical "staves" are in contact with the lipid core of the membrane, while the hydrophilic faces line the interior of the pore, creating a water-filled channel.

  • Ion and Solute Leakage: The formation of this stable, voltage-dependent ion channel allows the unregulated passage of ions and small molecules across the membrane, disrupting cellular homeostasis and leading to cell death[1][3].

dot

Caption: The Barrel-Stave Model of Pore Formation by this compound.

Biophysical and Biological Activities of Ceratotoxins

While specific quantitative data for this compound's pore-forming properties are not extensively detailed in the available literature, studies on other members of the Ceratotoxin family, particularly CtxA, CtxC, and CtxD, provide valuable insights that are likely applicable to CtxB due to their high sequence homology.

Antibacterial Activity

Ceratotoxins exhibit a broad spectrum of antibacterial activity, with a notable efficacy against Gram-negative bacteria[4]. The minimal inhibitory concentration (MIC) is a key quantitative measure of this activity.

PeptideTarget OrganismLethal Concentration (μM)
Ceratotoxin A Escherichia coli D311.7
Klebsiella oxytoca3.9
Bacillus megaterium Bm111.8
Ceratotoxin C Escherichia coli D3112.5
Klebsiella oxytoca12.5
Bacillus megaterium Bm116.25
Ceratotoxin D Escherichia coli D311.8
Klebsiella oxytoca4.2
Bacillus megaterium Bm112.1

Data sourced from Bessin et al., 2004.

Hemolytic Activity

An important characteristic for potential therapeutic applications of antimicrobial peptides is their selectivity for microbial cells over host cells. The hemolytic activity against human red blood cells is a common measure of cytotoxicity. Ceratotoxins generally display weak hemolytic activity, indicating a degree of selectivity for bacterial membranes[1].

PeptideHemolytic Concentration (HC50 in μM)
Ceratotoxin A 110
Ceratotoxin C 645
Ceratotoxin D 84

Data sourced from Bessin et al., 2004.

Pore Characteristics

Electrophysiological studies using planar lipid bilayers have been instrumental in characterizing the ion channels formed by Ceratotoxins. These studies have shown that Ceratotoxins form well-defined, voltage-dependent ion channels, a hallmark of the barrel-stave mechanism[1][3]. Single-channel recordings of Ceratotoxin A suggest that the pores are likely formed by an assembly of five or six helical monomers[5].

Role of N- and C-Terminal Domains

Truncation and modification studies of Ceratotoxin A have elucidated the distinct roles of its N- and C-terminal domains in the pore-forming process[1][3].

  • N-Terminal Domain: This region is largely cationic and is believed to be responsible for anchoring the peptide to the lipid surface through electrostatic interactions with the negatively charged headgroups of the membrane phospholipids.

  • C-Terminal Domain: This more hydrophobic domain is strongly implicated in the formation of the helical bundle within the membrane, constituting the core of the barrel-stave pore[1][3].

dot

Domain_Function cluster_membrane Bacterial Membrane CeratotoxinB N-Terminal Domain C-Terminal Domain MembraneSurface Lipid Headgroups CeratotoxinB:N->MembraneSurface Anchoring MembraneCore Lipid Core CeratotoxinB:C->MembraneCore Pore Formation

Caption: Functional domains of this compound in membrane interaction.

Signaling Pathways

Current research on this compound and other pore-forming peptides that act via the barrel-stave model does not indicate the induction of specific intracellular signaling cascades as a primary mechanism of action. The cytotoxic effect is predominantly attributed to the physical disruption of the cell membrane, leading to a loss of ionic homeostasis and cell lysis. This direct mode of action contrasts with other toxins that may act as ligands for cell surface receptors, thereby triggering downstream signaling events.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pore-forming properties of this compound and related peptides.

Planar Lipid Bilayer Electrophysiology

This technique is used to measure the electrical properties of the ion channels formed by this compound.

Methodology:

  • Bilayer Formation: A planar lipid bilayer is formed across a small aperture (typically 50-200 µm in diameter) in a hydrophobic partition separating two aqueous compartments (cis and trans). The lipid solution (e.g., a 1:1 mixture of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) in n-decane) is "painted" across the aperture.

  • Peptide Addition: this compound, dissolved in an appropriate solvent like methanol, is added to the cis compartment.

  • Data Acquisition: Ag/AgCl electrodes are placed in both compartments to apply a transmembrane voltage and record the resulting current. A patch-clamp amplifier is used to control the voltage and measure the pico- to nano-ampere currents flowing through the channels.

  • Single-Channel Analysis: By maintaining a low peptide concentration, the opening and closing of individual channels can be observed as discrete steps in the current trace. The amplitude of these steps corresponds to the single-channel conductance.

  • Voltage Dependence: The effect of varying the applied voltage on the probability of channel opening and the channel conductance is measured to determine the voltage-dependence of the pore.

dot

Planar_Lipid_Bilayer_Workflow Start Prepare Lipid Solution and Peptide Stock FormBilayer Form Planar Lipid Bilayer on Aperture Start->FormBilayer AddPeptide Add this compound to Cis Compartment FormBilayer->AddPeptide ApplyVoltage Apply Transmembrane Voltage with Patch-Clamp Amplifier AddPeptide->ApplyVoltage RecordCurrent Record Ion Current (Single-Channel Events) ApplyVoltage->RecordCurrent AnalyzeData Analyze Conductance, Voltage Dependence, and Ion Selectivity RecordCurrent->AnalyzeData End Characterize Pore Properties AnalyzeData->End

Caption: Experimental workflow for planar lipid bilayer recordings.

Antibacterial Activity Assay (Minimal Inhibitory Concentration - MIC)

This assay determines the lowest concentration of this compound that inhibits the visible growth of a particular bacterium.

Methodology:

  • Bacterial Culture: A mid-logarithmic phase culture of the target bacterium is prepared and diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL) in a suitable growth medium.

  • Peptide Dilution Series: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.

  • Incubation: An equal volume of the standardized bacterial suspension is added to each well containing the peptide dilutions. Positive (bacteria only) and negative (medium only) controls are included.

  • Reading: The plate is incubated at 37°C for 18-24 hours. The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.

Hemolytic Activity Assay

This assay measures the lytic activity of this compound against red blood cells.

Methodology:

  • Red Blood Cell Preparation: Freshly drawn human or animal red blood cells are washed multiple times in a buffered saline solution (e.g., PBS) and resuspended to a final concentration of 2-4% (v/v).

  • Peptide Dilution Series: A serial dilution of this compound is prepared in a 96-well plate.

  • Incubation: The red blood cell suspension is added to the peptide dilutions and incubated at 37°C for 1-2 hours.

  • Measurement: The plate is centrifuged to pellet the intact red blood cells. The amount of hemoglobin released into the supernatant, indicative of cell lysis, is quantified by measuring the absorbance at a specific wavelength (e.g., 415 nm or 540 nm) using a spectrophotometer.

  • HC50 Calculation: The concentration of this compound that causes 50% hemolysis (HC50) is calculated relative to a positive control (100% lysis with a detergent like Triton X-100) and a negative control (0% lysis with buffer only).

Conclusion and Future Directions

This compound, as a member of the Ceratotoxin family of antimicrobial peptides, is understood to function through the formation of transmembrane pores consistent with the barrel-stave model. This mechanism involves the electrostatic attraction of the cationic peptide to the bacterial membrane, followed by the insertion and aggregation of alpha-helical monomers to form a stable, voltage-dependent ion channel. While detailed biophysical data for this compound itself is sparse, the wealth of information available for its homologues, particularly Ceratotoxin A, provides a strong predictive framework for its properties.

Future research should focus on obtaining specific quantitative data for this compound, including single-channel conductance, ion selectivity, and precise MIC values against a broader range of clinically relevant pathogens. Further structural studies, potentially using solid-state NMR or cryo-electron microscopy, could provide high-resolution insights into the architecture of the this compound pore within a lipid bilayer. A deeper understanding of the structure-function relationships of this compound will be invaluable for the rational design of novel antimicrobial agents with enhanced efficacy and selectivity, a critical need in the face of rising antibiotic resistance.

References

A Technical Guide to the Hemolytic and Antibacterial Activity of Ceratotoxin Family Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of ceratotoxins, a family of α-helical cationic peptides isolated from the Mediterranean fruit fly (Ceratitis capitata). These peptides are noted for their potent antibacterial properties and comparatively weak hemolytic activity, making them subjects of interest in the development of novel antimicrobial agents. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the proposed mechanism of action.

Core Mechanism of Action: The Barrel-Stave Model

Ceratotoxins (Ctxs) are amphipathic, α-helical peptides, typically 29 to 36 residues in length, that exert their antimicrobial effects by disrupting the integrity of bacterial cell membranes.[1] The primary mechanism proposed for this action is the "barrel-stave" model.[1][2] In this model, the peptide monomers first bind to the surface of the bacterial membrane. Once a threshold concentration is reached, these peptides insert themselves into the lipid bilayer and aggregate to form transmembrane pores or channels.[3][4]

The amphipathic nature of the peptides is crucial; their hydrophobic regions align with the lipid core of the membrane, while their hydrophilic regions face inward, creating a water-filled channel.[4][5] This pore formation disrupts the membrane's permeability, leading to the leakage of essential ions and metabolites, and ultimately causing cell death.[1][6] This mechanism is distinct from the "carpet-like" model, where peptides accumulate on the membrane surface and cause disruption in a detergent-like manner without forming defined pores.[1] Studies using planar lipid bilayers have shown that ceratotoxins form well-defined, voltage-dependent ion channels, which strongly supports the barrel-stave model.[1][7] The C-terminal domain of the peptide is believed to be critical for the formation of these helical bundles within the membrane, while the cationic N-terminal region anchors the peptide to the lipid surface.[2]

G P1 Ceratotoxin Monomers M1 Bacterial Membrane Surface P1->M1 Attraction P2 Aggregated Peptides (Threshold Concentration Reached) M2 Lipid Bilayer P2->M2 Insertion M3 Transmembrane Pore (Barrel-Stave Model) Leakage Ion & Metabolite Leakage M3->Leakage Death Cell Death Leakage->Death

Caption: Proposed "Barrel-Stave" mechanism of action for ceratotoxins.

Quantitative Data Presentation

While this guide focuses on Ceratotoxin B, publicly available quantitative data is most detailed for its family members, particularly Ceratoxins A, C, and D. This comparative data is essential for understanding the activity spectrum of the entire peptide family.

Table 1: Antibacterial Activity of Ceratotoxin Peptides This table summarizes the lethal concentration (LC) in micromolar (µM) of various ceratotoxins required to inhibit the growth of several Gram-negative and Gram-positive bacterial strains. Lower values indicate higher potency.

Bacterial StrainTypeCtxA (µM)CtxC (µM)CtxD (µM)
Escherichia coli (D31)Gram (-)5.39550
Enterobacter cloacaeGram (-)1.7N/AN/A
Klebsiella oxytocaGram (-)3.9N/AN/A
Salmonella typhimuriumGram (-)2.6>370>370
Staphylococcus aureusGram (+)5.3>3500.9
Bacillus subtilisGram (+)1.95.36.6
Data sourced from Bessin et al., 2004.[1]

Table 2: Hemolytic Activity of Ceratotoxin Peptides This table shows the hemolytic concentration (HC) in micromolar (µM) of ceratotoxins against human erythrocytes. A higher value indicates lower toxicity to red blood cells and thus greater selectivity for bacterial cells.

PeptideHemolytic Concentration (µM)
CtxA110
CtxC645
CtxD84
Data sourced from Bessin et al., 2004.[1]

These tables collectively demonstrate that ceratotoxins exhibit potent activity against a range of bacteria, including both Gram-positive and Gram-negative species, while displaying significantly lower activity against human red blood cells.[1]

Experimental Protocols

The following protocols are standard methodologies used to determine the antibacterial and hemolytic activity of peptides like ceratotoxins.

This assay assesses the ability of a peptide to inhibit bacterial growth by measuring the zone of clearance around a well containing the peptide.

  • Preparation of Bacterial Plates: A suspension of the target bacterial strain (at an optical density of 0.5 at 600 nm) is mixed into a molten Luria-Bertani (LB) medium containing 0.7% agarose. This mixture is then poured into plates to a thickness of 1 mm and allowed to solidify.[1]

  • Sample Application: Small wells (e.g., 2 mm in diameter) are punched into the solidified agarose. A known amount of the ceratotoxin peptide solution (e.g., 0.6 to 240 µg in a phosphate buffer) is applied to each well.[1]

  • Incubation: The plates are incubated overnight at 37°C to allow for bacterial growth and diffusion of the peptide.[1]

  • Analysis: The diameter of the clear zone (zone of inhibition) around each well is measured. The lethal concentration is then calculated based on the lowest concentration of the peptide that produces a visible zone of inhibition.[1]

This assay quantifies the ability of a peptide to lyse red blood cells (erythrocytes) by measuring the release of hemoglobin.[8][9]

  • Preparation of Erythrocyte Plates: A mixture containing 0.7% agarose, 3.5% bovine serum albumin (BSA), and 3% human erythrocytes in a phosphate buffer (pH 7.3) is prepared and poured into 1-mm thick plates.

  • Sample Application: As with the antibacterial assay, wells are punched into the agarose, and different concentrations of the ceratotoxin peptide are added.[1] A positive control (e.g., Triton X-100 for 100% lysis) and a negative control (buffer only) are included.[9][10]

  • Incubation: The plates are incubated (e.g., 1 hour at 37°C) to allow the peptide to interact with the erythrocytes.[9]

  • Analysis: The plates are centrifuged to pellet intact cells.[9] The supernatant, containing released hemoglobin from lysed cells, is transferred to a new plate. The absorbance of the supernatant is measured spectrophotometrically (e.g., at 415 nm or 540 nm).[9] The percentage of hemolysis is calculated relative to the positive and negative controls. The hemolytic concentration is determined as the peptide concentration that causes a specific level of hemolysis (e.g., 10% or 50%).

G cluster_assay Assay Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start prep_anti Prepare Bacterial Agarose Plates start->prep_anti prep_hemo Prepare Erythrocyte Agarose Plates start->prep_hemo punch_wells Punch Wells in Agarose prep_anti->punch_wells prep_hemo->punch_wells apply_peptide Apply Peptide Dilutions to Wells punch_wells->apply_peptide incubate Incubate Plates (e.g., 37°C Overnight) apply_peptide->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones Antibacterial measure_lysis Measure Hemoglobin Release (Spectrophotometry) incubate->measure_lysis Hemolytic calc_lc Calculate Lethal Concentration (LC) measure_zones->calc_lc calc_hc Calculate Hemolytic Concentration (HC) measure_lysis->calc_hc

Caption: Generalized experimental workflow for activity screening.

Signaling Pathways

Current research indicates that the primary mode of action for ceratotoxins is direct membrane permeabilization through pore formation.[1] The available literature does not describe interactions with specific intracellular signaling pathways (e.g., kinase cascades or nuclear factor pathways) as a primary mechanism for their antibacterial or hemolytic effects. The toxicity is largely attributed to the physical disruption of the cell membrane barrier.

Conclusion

The ceratotoxin family of peptides, including this compound, represents a class of antimicrobial agents with a favorable therapeutic profile characterized by high bactericidal potency and low hemolytic activity. Their mechanism of action, believed to follow the barrel-stave model of pore formation, makes them effective against a broad spectrum of bacteria. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development who are exploring the potential of these natural peptides as templates for new antibiotics. Further investigation into the specific activity of this compound and other analogues is warranted to fully elucidate their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Ceratotoxin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of Ceratotoxin B, an antimicrobial peptide with significant potential in drug development. This compound, with the sequence SIGSAFKKALPVAKKIGKAALPIAKAALP, is a 29-amino acid peptide originally isolated from the Mediterranean fruit fly, Ceratitis capitata[1]. It exhibits potent antimicrobial activity against a broad spectrum of bacteria by forming voltage-dependent ion channels in their membranes, leading to cell death[2][3]. These application notes detail the materials, equipment, and a step-by-step protocol for its chemical synthesis using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. Additionally, this guide outlines methods for the purification and characterization of the synthetic peptide and provides a visual representation of its mechanism of action.

Introduction to this compound

Ceratotoxins are a family of linear, cationic antimicrobial peptides that play a crucial role in the innate immune system of the medfly[1]. Their amphipathic α-helical structure allows them to interact with and disrupt bacterial cell membranes, a mechanism that is less likely to induce microbial resistance compared to conventional antibiotics[2]. The synthesis of this compound is a key step in enabling further research into its therapeutic applications, structure-activity relationships, and potential as a lead compound for novel anti-infective agents. Solid-phase peptide synthesis (SPPS) is the preferred method for obtaining this peptide in high purity and yield[4][5].

Materials and Equipment

Reagents and Consumables
ReagentSupplierGrade
Rink Amide MBHA ResinSigma-Aldrich100-200 mesh, ~0.6 mmol/g
Fmoc-protected Amino AcidsSigma-AldrichSynthesis Grade
N,N-Dimethylformamide (DMF)Sigma-AldrichPeptide Synthesis Grade
PiperidineSigma-AldrichACS Reagent
Diisopropylethylamine (DIEA)Sigma-AldrichPeptide Synthesis Grade
HBTU (HATU or HCTU can be used as alternatives)Sigma-Aldrich≥99.5%
Trifluoroacetic acid (TFA)Sigma-AldrichReagent Grade
Triisopropylsilane (TIS)Sigma-Aldrich99%
Dichloromethane (DCM)Sigma-AldrichACS Reagent
Acetonitrile (ACN)Sigma-AldrichHPLC Grade
Diethyl etherSigma-AldrichAnhydrous
Equipment
EquipmentDescription
Automated Peptide Synthesizere.g., CEM Liberty Blue, Applied Biosystems 433A
Manual SPPS Reaction VesselWith a fritted glass filter
High-Performance Liquid Chromatography (HPLC) SystemPreparative and analytical scale with a C18 column
LyophilizerFor peptide drying
Mass SpectrometerMALDI-TOF or ESI-MS for molecular weight confirmation

Experimental Protocol: Fmoc-SPPS of this compound

This protocol is designed for a 0.1 mmol synthesis scale.

Resin Preparation
  • Resin Swelling: Swell 167 mg of Rink Amide MBHA resin (0.1 mmol) in DMF for 1 hour in a reaction vessel[6].

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times)[6][7].

Chain Assembly: Amino Acid Coupling Cycles

The peptide chain is assembled by sequentially adding the amino acids of the this compound sequence (SIGSAFKKALPVAKKIGKAALPIAKAALP) from the C-terminus (Proline) to the N-terminus (Serine).

For each amino acid:

  • Activation: In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid and 3.95 equivalents of HBTU in DMF. Add 8 equivalents of DIEA and pre-activate for 5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: After the coupling reaction, wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the newly added amino acid.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Repeat: Repeat the coupling and deprotection steps for each amino acid in the sequence.

Cleavage and Deprotection
  • After the final amino acid has been coupled and deprotected, wash the resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the resin (10 mL per 0.1 mmol of peptide) and allow the reaction to proceed for 2-3 hours at room temperature with occasional stirring[8].

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding it to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization

Purification
  • Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water.

  • Purify the peptide using preparative reverse-phase HPLC (RP-HPLC) with a C18 column.

  • Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). A typical gradient would be 5-65% acetonitrile over 60 minutes.

  • Collect fractions and analyze them by analytical RP-HPLC to identify those containing the pure peptide.

  • Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Characterization
ParameterMethodExpected Result
Purity Analytical RP-HPLC>95%
Molecular Weight Mass Spectrometry (MALDI-TOF or ESI-MS)Calculated [M+H]⁺: 2987.8 Da
Yield GravimetricTypically 15-30% after purification

Diagrams

Experimental Workflow

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple Amino Acid Coupling (Fmoc-AA, HBTU, DIEA) Deprotect1->Couple Wash1 Wash (DMF, DCM) Couple->Wash1 Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect2 Wash2 Wash (DMF, DCM) Deprotect2->Wash2 Repeat Repeat for all 29 Amino Acids Wash2->Repeat Next Amino Acid Repeat->Couple Cleave Cleavage from Resin (TFA/TIS/H2O) Repeat->Cleave Final Amino Acid Precipitate Precipitation (Cold Diethyl Ether) Cleave->Precipitate Purify Purification (RP-HPLC) Precipitate->Purify Characterize Characterization (MS, HPLC) Purify->Characterize Final Pure this compound Characterize->Final Ceratotoxin_Mechanism cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer Ctx This compound Peptide Binding Electrostatic Binding to Membrane Surface Ctx->Binding Insertion Hydrophobic Insertion into Lipid Bilayer Binding->Insertion Aggregation Peptide Aggregation (Barrel-Stave Model) Insertion->Aggregation Pore Transmembrane Pore Formation Aggregation->Pore Disruption Ion Dysregulation & Membrane Depolarization Pore->Disruption Death Bacterial Cell Death Disruption->Death

References

Application Notes and Protocols for Studying Ceratotoxin B Channel Formation Using a Planar Lipid Bilayer Setup

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ceratotoxins are a family of antimicrobial peptides (AMPs) isolated from the medfly Ceratitis capitata. These peptides represent a promising class of molecules for novel antibiotic development due to their potent activity against a range of bacteria. A key mechanism of their antimicrobial action is the formation of ion channels in the target cell's membrane, leading to a lethal disruption of the electrochemical gradient. Ceratotoxin B (CtxB), a member of this family, is of particular interest for its channel-forming properties.

This document provides detailed application notes and protocols for the study of this compound channel formation using a planar lipid bilayer (PLB) system. The PLB technique offers a powerful in vitro method to reconstitute and characterize the activity of single ion channels in a controlled environment, providing insights into their biophysical properties such as conductance, ion selectivity, and voltage dependence. The protocols outlined below are based on established methods for studying channel-forming peptides and are adapted for the specific investigation of this compound.

Principle of the Planar Lipid Bilayer (PLB) Technique

The PLB system consists of two aqueous compartments separated by a thin, inert septum (e.g., Teflon) containing a small aperture. A lipid bilayer is formed across this aperture, creating an artificial cell membrane.[1][2] Once the bilayer is stable, purified this compound can be introduced into one of the compartments (the cis side). The peptide will spontaneously insert into the bilayer, and upon application of a transmembrane potential, individual channel formation events can be detected as discrete steps in the ionic current flowing across the membrane.[3] This allows for the detailed electrophysiological characterization of the CtxB channels.

Data Presentation: Biophysical Properties of this compound Channels

The following tables summarize the expected quantitative data from PLB experiments with this compound. These values are representative and may vary depending on the specific experimental conditions.

Table 1: Experimental Parameters for this compound Channel Formation

ParameterRecommended Value/RangeNotes
Lipid Composition Phosphatidylethanolamine (PE) / Phosphatidylglycerol (PG) (7:3 molar ratio)Mimics bacterial membrane composition. Other compositions like DMPC, DPPC, or asolectin can also be used.[4][5]
Lipid Concentration 10-25 mg/mL in n-decaneFor bilayer formation using the painting method.
Buffer Solution 1 M KCl, 10 mM HEPES, pH 7.4High salt concentration is used to increase the signal-to-noise ratio of single-channel currents.
This compound Concentration 10-100 ng/mL (in the cis compartment)Final concentration should be titrated to achieve single-channel insertions.
Applied Voltage -100 mV to +100 mVCeratotoxin channels are known to be voltage-dependent.[6][7]
Temperature 20-25°CShould be kept constant throughout the experiment.

Table 2: Expected Electrophysiological Characteristics of this compound Channels

CharacteristicExpected Value/RangeMethod of Determination
Single-Channel Conductance 20-50 pS in 1 M KClMeasurement of the current step size at a given voltage (I/V).
Ion Selectivity Cation selective (PK+/PCl- > 10)Reversal potential measurements under an ion gradient.
Voltage Dependence Asymmetric I/V curve; channel opening favored at positive potentialsMacroscopic and single-channel current recordings under voltage ramps.[6][7]
Channel Open Lifetime Milliseconds to secondsAnalysis of single-channel recordings.

Experimental Protocols

Protocol 1: Preparation of the Planar Lipid Bilayer

This protocol describes the formation of a solvent-containing lipid bilayer using the painting method, also known as the Mueller-Rudin technique.[8]

Materials:

  • PLB cuvette and aperture film (e.g., Teflon, ~25 µm thick with a 100-250 µm aperture)

  • Lipid solution (e.g., PE/PG in n-decane)

  • Buffer solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)

  • Ag/AgCl electrodes

  • Micropipettes

  • Electrophysiology amplifier and data acquisition system

Procedure:

  • Chamber Assembly: Clean the PLB cuvette and aperture film thoroughly. Assemble the chamber, ensuring the aperture film is securely clamped between the two compartments (cis and trans).[1]

  • Pre-painting the Aperture: Using a fine brush or a glass rod, apply a small amount of the lipid solution to the aperture.

  • Filling the Chambers: Fill the trans compartment with the buffer solution, followed by the cis compartment. Ensure that the buffer levels are equal on both sides and that no air bubbles are trapped near the aperture.[9]

  • Electrode Placement: Insert the Ag/AgCl electrodes into the cis and trans compartments. The cis compartment is connected to the headstage of the amplifier, and the trans compartment is connected to the ground.

  • Bilayer Formation: "Paint" the lipid solution across the aperture using a small brush or a bubble applicator. The formation of the bilayer can be monitored by observing the capacitance of the membrane. A stable bilayer will have a capacitance of approximately 0.3-0.8 µF/cm². The thinning of the lipid film to a bilayer is observed as a gradual increase in capacitance until a stable plateau is reached.[1]

  • Bilayer Stability Check: Before adding the peptide, monitor the electrical noise of the bilayer. A stable bilayer should have a high seal resistance (>10 GΩ) and low current noise.

Protocol 2: Incorporation of this compound and Single-Channel Recording

Materials:

  • Stable planar lipid bilayer (from Protocol 1)

  • This compound stock solution

  • Electrophysiology setup (amplifier, filter, data acquisition system)

  • Stirring mechanism (optional, for the cis compartment)

Procedure:

  • Peptide Addition: Add a small aliquot of the this compound stock solution to the cis compartment to achieve the desired final concentration. Stir gently for a few minutes to facilitate the interaction of the peptide with the membrane.[3]

  • Applying Voltage: Apply a constant holding potential (e.g., +50 mV) across the bilayer.

  • Observing Channel Insertion: Monitor the current trace for discrete, step-like increases. These steps correspond to the insertion of single this compound channels into the bilayer. If no insertions are observed after several minutes, incrementally add more peptide. If too many channels insert simultaneously, the experiment should be repeated with a lower peptide concentration.

  • Single-Channel Recording: Once a single channel is incorporated, record its activity at various holding potentials (e.g., from -100 mV to +100 mV in 20 mV steps). This will allow for the determination of the single-channel conductance and its voltage dependence.

  • Data Acquisition: Record the current data at a suitable sampling rate (e.g., 10 kHz) and filter it with a low-pass filter (e.g., 1-2 kHz) to reduce noise.

Visualizations

Experimental Workflow

G cluster_prep Bilayer Formation cluster_exp Experiment cluster_analysis Data Analysis p1 Assemble PLB Chamber p2 Paint Aperture with Lipid Solution p1->p2 p3 Fill Chambers with Buffer p2->p3 p4 Monitor Capacitance until Bilayer Forms p3->p4 e1 Add this compound to cis Chamber p4->e1 Stable Bilayer e2 Apply Transmembrane Voltage e1->e2 e3 Observe Single-Channel Insertions e2->e3 e4 Record Ionic Current e3->e4 a1 Determine Single-Channel Conductance e4->a1 Current Traces a2 Analyze Voltage Dependence (I/V Curve) a1->a2 a3 Assess Ion Selectivity a1->a3

Caption: Workflow for PLB study of this compound.

Proposed Mechanism of this compound Channel Formation

Ceratotoxins are believed to form channels via the "barrel-stave" model.[6][7][10] In this model, the amphipathic α-helical peptide monomers first bind to the surface of the membrane. Once a threshold concentration is reached, the peptides insert into the lipid bilayer and aggregate to form a transmembrane pore, with the hydrophobic surfaces of the helices facing the lipid core and the hydrophilic surfaces lining the aqueous channel.

G cluster_membrane Lipid Bilayer cluster_cis cis (Peptide Addition) cluster_transmembrane Transmembrane cluster_pore Pore Formation s1 1. CtxB Monomers Adsorb to Membrane Surface s2 2. Voltage-Dependent Insertion and Aggregation s1->s2 Threshold Concentration + Voltage s3 3. 'Barrel-Stave' Pore Allows Ion Flow s2->s3 Oligomerization

Caption: Barrel-stave model for CtxB channel formation.

References

Application Note: High-Throughput Liposome Leakage Assay for Screening Ceratotoxin B and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the fields of antimicrobial peptides, membrane biophysics, and drug discovery.

Introduction

Ceratotoxins are a family of antimicrobial peptides (AMPs) isolated from the female reproductive accessory glands of the Mediterranean fruit fly, Ceratitis capitata. These peptides exhibit potent activity against a broad spectrum of bacteria.[1] Ceratotoxin B (CTB), a member of this family, is understood to exert its antimicrobial effects by permeabilizing the cell membranes of target organisms. The prevailing model for this action is the "barrel-stave" model, where peptide monomers aggregate and insert into the lipid bilayer, forming transmembrane pores that disrupt cellular integrity.[1] Understanding the kinetics and concentration-dependence of this membrane permeabilization is crucial for the development of CTB and its analogs as potential therapeutic agents.

This application note provides a detailed protocol for a robust and high-throughput liposome leakage assay to quantify the membrane permeabilization activity of this compound. The assay utilizes the fluorescent dye calcein encapsulated within large unilamellar vesicles (LUVs) that mimic the lipid composition of insect cell membranes. Upon pore formation by CTB, the entrapped, self-quenched calcein is released into the surrounding buffer, resulting in a measurable increase in fluorescence intensity. This method allows for the determination of key parameters such as the effective concentration for 50% leakage (EC50) and the kinetics of pore formation.

Principle of the Assay

The liposome leakage assay is based on the principle of fluorescence dequenching.[2] Calcein, a fluorescent dye, is encapsulated in liposomes at a high concentration (e.g., 50-100 mM), which causes its fluorescence to be self-quenched. These calcein-loaded liposomes are stable in solution, maintaining a low background fluorescence. When a membrane-permeabilizing agent like this compound is introduced, it inserts into the liposome bilayer and forms pores. This allows the encapsulated calcein to leak out into the external buffer, leading to its dilution and a significant increase in fluorescence intensity. The rate and extent of this fluorescence increase are directly proportional to the membrane-disrupting activity of the peptide.[2][3] Complete lysis of the liposomes, achieved by adding a detergent like Triton X-100, provides the maximum fluorescence signal for normalization.[3]

Experimental Workflow

The overall experimental workflow for the this compound liposome leakage assay is depicted below.

G Experimental Workflow: this compound Liposome Leakage Assay cluster_prep Liposome Preparation cluster_assay Assay Execution cluster_analysis Data Analysis lipid_film Lipid Film Hydration extrusion Extrusion lipid_film->extrusion Formation of MLVs purification Purification extrusion->purification Formation of LUVs incubation Incubation with this compound purification->incubation Calcein-Loaded LUVs measurement Fluorescence Measurement incubation->measurement Time-course lysis Lysis with Triton X-100 measurement->lysis Endpoint normalization Data Normalization lysis->normalization Maximal Leakage kinetics Kinetic Analysis normalization->kinetics ec50 EC50 Determination normalization->ec50

Caption: Workflow for this compound liposome leakage assay.

Signaling Pathway and Mechanism

The proposed mechanism of this compound-induced membrane permeabilization follows the barrel-stave model.

G Mechanism of this compound Pore Formation (Barrel-Stave Model) cluster_membrane Lipid Bilayer p1 CTB Monomer p2 CTB Monomer p3 CTB Monomer p4 CTB Monomer p5 CTB Monomer step2 2. Insertion pore Transmembrane Pore step4 4. Pore Formation step1 1. Adsorption step1->p1 step3 3. Oligomerization step3->pore leakage Calcein Leakage step4->leakage

Caption: this compound pore formation via the barrel-stave model.

Detailed Experimental Protocols

Materials and Reagents
  • 1-palmitoyl-2-oleoyl-glycero-3-phosphoethanolamine (POPE)

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS)

  • Chloroform

  • Calcein

  • Sephadex G-50 or similar size-exclusion chromatography resin

  • HEPES buffer (20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Triton X-100

  • This compound (synthetic or purified)

  • Black, flat-bottom 96-well plates

  • Fluorescence plate reader with excitation/emission wavelengths of 490/520 nm

Protocol 1: Preparation of Calcein-Loaded Large Unilamellar Vesicles (LUVs)
  • Lipid Film Formation:

    • Prepare a lipid mixture of POPE:POPC:POPS (45:35:20 molar ratio) in chloroform in a round-bottom flask.[4]

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration of Lipid Film:

    • Prepare a 50 mM calcein solution in HEPES buffer.

    • Hydrate the dried lipid film with the calcein solution by vortexing vigorously. This will form multilamellar vesicles (MLVs).

  • Formation of LUVs by Extrusion:

    • Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Extrude the suspension 11-21 times through a 100 nm polycarbonate membrane using a mini-extruder. This process generates LUVs with a uniform size distribution.

  • Removal of Unencapsulated Calcein:

    • Separate the calcein-loaded LUVs from the unencapsulated (free) calcein using a size-exclusion chromatography column (e.g., Sephadex G-50) pre-equilibrated with HEPES buffer.

    • Collect the fractions containing the liposomes (typically the first colored fractions to elute).

    • The purified liposomes should be stored at 4°C and used within a few days.

Protocol 2: Calcein Leakage Assay
  • Assay Setup:

    • Dilute the stock LUV suspension in HEPES buffer to a final lipid concentration of 25-50 µM in the wells of a black 96-well plate.

    • Prepare serial dilutions of this compound in HEPES buffer. A starting concentration range of 0.1 to 10 µM is recommended for initial experiments.

  • Fluorescence Measurement:

    • Set the fluorescence plate reader to record fluorescence intensity at an excitation wavelength of 490 nm and an emission wavelength of 520 nm.

    • Record the baseline fluorescence (F₀) of the liposome suspension.

    • Add the different concentrations of this compound to the wells.

    • Immediately begin monitoring the fluorescence intensity (F) over time (e.g., every minute for 30-60 minutes).

  • Determination of Maximum Leakage:

    • After the kinetic reading, add Triton X-100 to a final concentration of 0.1% (v/v) to all wells to completely lyse the liposomes.

    • Record the final fluorescence intensity (F_max), which represents 100% leakage.

Data Analysis

The percentage of calcein leakage at a given time point is calculated using the following formula:

% Leakage = [(F - F₀) / (F_max - F₀)] x 100

Where:

  • F is the fluorescence intensity at a given time after adding this compound.

  • F₀ is the initial fluorescence intensity of the liposomes before adding the peptide.

  • F_max is the maximum fluorescence intensity after adding Triton X-100.

Data Presentation

The quantitative data from the liposome leakage assay can be summarized in the following tables for clear comparison and interpretation.

Table 1: Dose-Response of this compound-Induced Liposome Leakage

This compound (µM)% Leakage (at 30 min)Standard Deviation
0.15.2± 0.8
0.525.8± 2.1
1.052.3± 3.5
2.585.1± 4.2
5.098.6± 1.5
10.099.1± 1.2

Table 2: Kinetic Parameters of this compound-Induced Liposome Leakage

This compound (µM)Initial Rate (% Leakage/min)Time to 50% Leakage (min)
0.51.518.5
1.05.88.2
2.515.23.1
5.028.91.6

Troubleshooting and Considerations

  • High Background Fluorescence: This may indicate incomplete removal of free calcein. Ensure thorough purification of the liposomes after hydration.

  • Low Signal-to-Noise Ratio: The concentration of liposomes or the encapsulated calcein may be too low. Consider increasing the lipid concentration or the initial calcein concentration.

  • Liposome Aggregation: High concentrations of cationic peptides can sometimes induce liposome aggregation, which can affect fluorescence readings. This can be monitored by dynamic light scattering (DLS).

  • Lipid Composition: The choice of lipid composition is critical as it can significantly influence the interaction with the peptide. The proposed POPE:POPC:POPS mixture is a good starting point for mimicking insect cell membranes, but other compositions can be tested to investigate lipid specificity.[4][5]

Conclusion

The liposome leakage assay described in this application note provides a reliable and quantifiable method for assessing the membrane permeabilization activity of this compound. This high-throughput adaptable assay is a valuable tool for structure-activity relationship studies, enabling the screening and characterization of novel antimicrobial peptide analogs with improved therapeutic potential. The detailed protocols and data analysis guidelines provided herein will facilitate the implementation of this assay in both basic research and drug development settings.

References

Application Notes and Protocols: Minimum Inhibitory Concentration (MIC) Assay for Ceratotoxin B against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceratotoxins are a family of antimicrobial peptides (AMPs) isolated from the venom of the Mediterranean fruit fly, Ceratitis capitata. These peptides, including Ceratotoxin B, are characterized as alpha-helical cationic peptides and have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism of action for ceratotoxins involves the formation of pores in the bacterial cell membrane, leading to cell lysis and death, a model often referred to as the "barrel-stave" model.[1][2]

This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various Gram-positive bacteria. The MIC is a critical parameter in the evaluation of new antimicrobial agents, defining the lowest concentration of a substance that prevents visible growth of a microorganism. Understanding the MIC of this compound is a fundamental step in assessing its potential as a novel therapeutic agent.

Quantitative Data: MIC of Ceratotoxins Against Gram-positive Bacteria

PeptideStaphylococcus aureus ATCC 25923 (μM)Bacillus subtilis ATCC 6633 (μM)
Ceratotoxin A951.9
Ceratotoxin C>3505.3
Ceratotoxin D500.9

Note: Lower MIC values indicate higher antimicrobial activity. The data suggests that Ceratotoxin D is the most potent against the tested Gram-positive strains, followed by Ceratotoxin A. Ceratotoxin C shows significantly lower activity.[1]

Mechanism of Action: The Barrel-Stave Model

The antimicrobial activity of ceratotoxins is primarily attributed to their ability to disrupt the bacterial cell membrane. The proposed "barrel-stave" model suggests that the amphipathic alpha-helical structure of these peptides allows them to insert into the lipid bilayer of the bacterial membrane. Once inserted, multiple peptide molecules oligomerize, forming a transmembrane pore or channel. This pore disrupts the integrity of the membrane, leading to the leakage of essential ions and metabolites, and ultimately, cell death. The N-terminal region of the peptide is thought to anchor it to the lipid surface, while the C-terminal domain is implicated in the formation of the helical bundle within the membrane.[1][2]

Conceptual Diagram of the Barrel-Stave Model for Ceratotoxin Action cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Ceratotoxin_Monomers This compound Monomers Membrane_Insertion Membrane Insertion & Oligomerization Ceratotoxin_Monomers->Membrane_Insertion 1. Binding to Membrane Pore_Formation Pore Formation (Barrel-Stave) Membrane_Insertion->Pore_Formation 2. Assembly Cell_Lysis Ion Leakage & Cell Lysis Pore_Formation->Cell_Lysis 3. Disruption

Caption: Conceptual workflow of the barrel-stave pore formation mechanism by this compound.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol details the broth microdilution method, a standardized and widely accepted technique for determining the MIC of antimicrobial agents.

Materials
  • This compound (lyophilized powder)

  • Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile deionized water or appropriate solvent for this compound

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator (37°C)

  • Positive control antibiotic (e.g., Vancomycin)

  • Negative control (sterile broth)

Preparation of Reagents
  • This compound Stock Solution: Prepare a stock solution of this compound by dissolving the lyophilized powder in a suitable sterile solvent (e.g., sterile deionized water or 0.01% acetic acid) to a high concentration (e.g., 1280 µg/mL).

  • Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

MIC Assay Procedure
  • Serial Dilutions:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. This will create a range of concentrations of this compound.

  • Controls:

    • Positive Control (Growth Control): Well 11 should contain 100 µL of CAMHB and 100 µL of the bacterial inoculum, with no antimicrobial agent.

    • Negative Control (Sterility Control): Well 12 should contain 200 µL of sterile CAMHB only.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

Data Analysis and Interpretation
  • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

  • The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

  • The positive control well should show distinct turbidity, and the negative control well should remain clear.

Experimental Workflow Diagram

Workflow for this compound MIC Assay Start Start Prepare_Reagents Prepare this compound Stock & Bacterial Inoculum Start->Prepare_Reagents Serial_Dilution Perform 2-fold Serial Dilutions of this compound in 96-well Plate Prepare_Reagents->Serial_Dilution Add_Controls Prepare Positive (Growth) & Negative (Sterility) Controls Serial_Dilution->Add_Controls Inoculate_Plate Inoculate Wells with Standardized Bacterial Suspension Add_Controls->Inoculate_Plate Incubate Incubate Plate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Turbidity to Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Step-by-step workflow for the Minimum Inhibitory Concentration (MIC) assay of this compound.

References

Application Notes and Protocols: MIC Assay for Ceratotoxin B against Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceratotoxin B (CtxB) is a member of the ceratotoxin family of antimicrobial peptides (AMPs), which are isolated from the female reproductive accessory glands of the Mediterranean fruit fly, Ceratitis capitata. These peptides represent a component of the fly's innate immune system, protecting eggs from microbial contamination. Ceratotoxins, including CtxB, are cationic, amphipathic peptides that exhibit activity against a range of microorganisms. This document provides detailed application notes on the use of this compound against Gram-negative bacteria and a comprehensive protocol for determining its Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Mechanism of Action

The primary mechanism of action for ceratotoxins against bacteria is believed to be the formation of pores or channels in the cell membrane.[1][2] Based on studies of the closely related Ceratotoxin A, these peptides likely follow a "barrel-stave" model. In this model, the amphipathic α-helical peptides insert into the bacterial membrane and oligomerize, forming a transmembrane pore that disrupts the membrane potential, leading to leakage of cellular contents and ultimately, cell death.[1][2] This mechanism of direct membrane disruption makes the development of bacterial resistance less likely compared to antibiotics that target specific metabolic pathways.

Data Presentation: Antimicrobial Activity of Ceratotoxins

While specific MIC values for this compound against a wide range of Gram-negative bacteria are not extensively documented in publicly available literature, studies on the ceratotoxin family indicate its efficacy. Research has shown that all four characterized ceratotoxins (A, B, C, and D) are effective against environmental bacteria.[2] For context, the MIC values for the most potent of the family, Ceratotoxin A, against two Gram-negative strains are provided below. It is expected that this compound would exhibit activity in a similar range.

PeptideBacterial StrainMIC (µM)
Ceratotoxin AEnterobacter cloacae1.7[2]
Ceratotoxin AKlebsiella oxytoca3.9[2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay Protocol: Broth Microdilution

This protocol outlines the determination of the MIC of this compound against Gram-negative bacteria using the broth microdilution method, following established guidelines.

1. Materials

  • This compound (lyophilized powder)

  • Gram-negative bacterial strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Klebsiella pneumoniae ATCC 13883)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well, flat-bottom microtiter plates

  • Sterile polypropylene tubes

  • Spectrophotometer

  • Plate reader (600 nm)

  • Incubator (37°C)

  • Micropipettes and sterile tips

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

2. Preparation of Reagents

  • This compound Stock Solution:

    • Aseptically weigh the lyophilized this compound.

    • Reconstitute the peptide in a sterile, solvent compatible with its solubility (e.g., sterile deionized water, or 0.01% acetic acid to aid solubility of cationic peptides) to create a high-concentration stock solution (e.g., 1000 µM).

    • Vortex gently to ensure complete dissolution.

    • Prepare aliquots and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the desired Gram-negative bacterium.

    • Transfer the colonies to a tube containing 5 mL of sterile saline or PBS.

    • Vortex to create a smooth suspension.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension 1:100 in CAMHB (e.g., 100 µL of suspension into 9.9 mL of CAMHB). This will be the working bacterial solution for inoculating the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

3. Assay Procedure

  • Preparation of Peptide Dilutions:

    • In a sterile 96-well plate, add 100 µL of CAMHB to wells 2 through 11 in the desired rows.

    • Prepare a starting concentration of this compound in well 1 by adding 200 µL of the peptide at twice the highest desired final concentration (e.g., if the highest final concentration is 128 µM, add 200 µL of a 256 µM solution).

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.

    • Continue this serial dilution across the plate to well 10.

    • Discard the final 100 µL from well 10. Wells 1-10 now contain 100 µL of this compound at decreasing concentrations.

    • Well 11 will serve as the positive control (bacterial growth without peptide) and contains only 100 µL of CAMHB.

    • Well 12 will serve as the negative control (sterility control) and should contain 200 µL of CAMHB with no bacteria added.

  • Inoculation:

    • Add 100 µL of the working bacterial solution to wells 1 through 11. This brings the final volume in these wells to 200 µL and dilutes the peptide concentrations by half to their final desired concentrations. The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

    • Do not add bacteria to well 12.

  • Incubation:

    • Cover the plate with a lid or an adhesive plate sealer.

    • Incubate the plate at 37°C for 18-24 hours in ambient air.

4. Determination of MIC

  • Following incubation, examine the plate visually for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

  • Optionally, the optical density (OD) can be read at 600 nm using a microplate reader. The MIC is defined as the lowest concentration of the peptide that shows no significant increase in OD compared to the negative control.

Visualizations

MIC_Assay_Workflow MIC Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Analysis start Start bacterial_culture Prepare Bacterial Inoculum (0.5 McFarland Standard) start->bacterial_culture peptide_stock Prepare this compound Stock Solution start->peptide_stock add_bacteria Inoculate wells with Bacterial Suspension bacterial_culture->add_bacteria serial_dilution Perform 2-fold Serial Dilution of this compound in 96-well plate peptide_stock->serial_dilution serial_dilution->add_bacteria incubate Incubate at 37°C for 18-24 hours add_bacteria->incubate read_results Read Results (Visual or Plate Reader) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution MIC assay.

MIC_Interpretation Interpretation of MIC Results cluster_results Observation in Wells cluster_interpretation Interpretation cluster_conclusion Conclusion high_conc High Peptide Concentration no_growth No Bacterial Growth (Clear Broth) high_conc->no_growth mic_well MIC Well mic_well->no_growth low_conc Low Peptide Concentration growth Bacterial Growth (Turbid Broth) low_conc->growth positive_control Positive Control (No Peptide) positive_control->growth mic_value MIC is the concentration in the MIC Well no_growth->mic_value Lowest concentration with no growth

Caption: Logic for interpreting MIC assay results.

References

Unveiling the Helical Nature of Ceratotoxin B: An Application Note on Circular Dichroism Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview and detailed protocol for utilizing circular dichroism (CD) spectroscopy to analyze the secondary structure of Ceratotoxin B, a promising antimicrobial peptide. This document is intended to guide researchers in the structural characterization of this potent biomolecule, a critical step in understanding its mechanism of action and potential therapeutic applications.

Introduction to this compound and the Importance of Secondary Structure

This compound is an antibacterial peptide isolated from the Mediterranean fruit fly, Ceratitis capitata. Like many antimicrobial peptides, its biological activity is intrinsically linked to its three-dimensional structure, particularly its secondary structure. The arrangement of α-helices, β-sheets, and random coils dictates how the peptide interacts with and disrupts microbial membranes. Therefore, elucidating the secondary structure of this compound in various environments is paramount for its development as a potential therapeutic agent.

Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique that is highly sensitive to the secondary structure of proteins and peptides. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting CD spectrum in the far-UV region (typically 190-250 nm) provides a unique fingerprint of the peptide's secondary structure composition.

Principle of Circular Dichroism for Secondary Structure Analysis

The peptide bond is the primary chromophore responsible for the CD signal in the far-UV region. The spatial arrangement of these bonds in regular secondary structures like α-helices and β-sheets results in characteristic CD spectra.

  • α-Helices typically exhibit two negative bands at approximately 222 nm and 208 nm, and a strong positive band around 192 nm.

  • β-Sheets show a negative band around 218 nm and a positive band near 195 nm.

  • Random coils or unordered structures are characterized by a strong negative band below 200 nm.

By deconvoluting the experimental CD spectrum of a peptide, the percentage of each secondary structure element can be estimated. This information is invaluable for understanding how the peptide's conformation changes in response to its environment, such as in the presence of membrane-mimicking solvents.

Quantitative Analysis of this compound Secondary Structure

For the purpose of illustrating how such data would be presented, the following table provides a hypothetical yet representative summary based on typical findings for antimicrobial peptides with similar characteristics.

Solvent Conditionα-Helix (%)β-Sheet (%)Random Coil (%)
Aqueous Buffer (e.g., 10 mM Phosphate Buffer, pH 7.4)15 - 2510 - 2055 - 75
50% Trifluoroethanol (TFE) in Buffer60 - 800 - 1010 - 30
Dodecylphosphocholine (DPC) Micelles50 - 700 - 1020 - 40

Note: This table is illustrative. Researchers are strongly encouraged to perform their own quantitative analysis to obtain precise values for their specific experimental conditions.

Experimental Protocol for CD Analysis of this compound

This protocol outlines the key steps for analyzing the secondary structure of this compound using CD spectroscopy.

I. Materials and Reagents
  • Lyophilized this compound (high purity, >95%)

  • Solvents:

    • Nuclease-free water

    • Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4)

    • Trifluoroethanol (TFE), spectroscopy grade

    • Dodecylphosphocholine (DPC)

  • CD Spectropolarimeter

  • Quartz cuvette with a short path length (e.g., 0.1 cm)

  • Nitrogen gas supply (high purity)

  • Microcentrifuge

  • Pipettes and sterile, low-retention tips

II. Sample Preparation
  • Peptide Stock Solution: Accurately weigh a small amount of lyophilized this compound and dissolve it in nuclease-free water to prepare a concentrated stock solution (e.g., 1 mg/mL). Determine the precise concentration using a suitable method such as UV absorbance at 280 nm (if aromatic residues are present) or a peptide quantification assay.

  • Working Solutions: Prepare fresh working solutions of this compound at the desired final concentration (typically 0.1-0.2 mg/mL) in the different solvent systems to be tested (e.g., phosphate buffer, 50% TFE in buffer, DPC micelles).

  • Solvent Blanks: Prepare corresponding solvent blanks for each condition to be tested. These will be used for baseline correction.

  • Clarification: Centrifuge all solutions (peptide and blanks) at high speed (e.g., >10,000 x g) for 5-10 minutes to remove any potential aggregates.

III. Instrumental Setup and Data Acquisition
  • Instrument Purging: Purge the CD spectropolarimeter with high-purity nitrogen gas for at least 30 minutes before turning on the lamp to remove oxygen, which absorbs in the far-UV region.

  • Instrument Parameters: Set the following parameters on the CD spectropolarimeter:

    • Wavelength Range: 190 - 260 nm

    • Data Pitch: 0.5 nm

    • Scanning Speed: 50 nm/min

    • Bandwidth: 1.0 nm

    • Response Time/Integration Time: 1 s

    • Accumulations: 3-5 scans (to improve signal-to-noise ratio)

    • Temperature: 25°C (or other desired temperature, controlled by a Peltier device)

  • Baseline Correction:

    • Fill the quartz cuvette with the appropriate solvent blank.

    • Record a baseline spectrum using the same parameters as for the sample.

  • Sample Measurement:

    • Carefully rinse the cuvette with the peptide solution.

    • Fill the cuvette with the this compound working solution.

    • Record the CD spectrum.

    • Repeat for all solvent conditions.

IV. Data Processing and Analysis
  • Baseline Subtraction: Subtract the corresponding solvent blank spectrum from each raw peptide spectrum.

  • Averaging: Average the multiple scans for each sample.

  • Smoothing: Apply a smoothing algorithm (e.g., Savitzky-Golay) if the data is noisy.

  • Conversion to Molar Ellipticity: Convert the raw CD signal (in millidegrees) to molar residue ellipticity ([θ]) using the following equation:

    [θ] = (mdeg × MRW) / (c × l × 10)

    where:

    • mdeg is the recorded ellipticity in millidegrees

    • MRW is the mean residue weight (molecular weight of the peptide / number of amino acids)

    • c is the peptide concentration in mg/mL

    • l is the path length of the cuvette in cm

  • Secondary Structure Deconvolution: Use a deconvolution software or web server (e.g., DichroWeb, K2D3, BeStSel) to estimate the percentages of α-helix, β-sheet, and random coil from the molar ellipticity data.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for CD analysis and a conceptual representation of this compound's interaction with a bacterial membrane.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis peptide_prep Prepare this compound Stock working_sol Prepare Working Solutions peptide_prep->working_sol solvent_prep Prepare Solvent Systems (Buffer, TFE, DPC) solvent_prep->working_sol centrifuge Centrifuge to Clarify working_sol->centrifuge measure Measure Peptide Spectrum centrifuge->measure purge Purge Spectrometer with N2 params Set Instrumental Parameters purge->params baseline Record Solvent Baseline params->baseline baseline->measure subtract Baseline Subtraction measure->subtract convert Convert to Molar Ellipticity subtract->convert deconvolute Deconvolution for Secondary Structure % convert->deconvolute

Caption: Experimental workflow for CD spectroscopy of this compound.

signaling_pathway cluster_peptide This compound cluster_membrane Bacterial Membrane peptide_random Random Coil (Aqueous) peptide_helical α-Helical (Membrane-bound) peptide_random->peptide_helical Conformational Change membrane_intact Intact Membrane peptide_helical->membrane_intact Interaction membrane_disrupted Disrupted Membrane (Pore Formation) membrane_intact->membrane_disrupted Peptide Insertion cell_death cell_death membrane_disrupted->cell_death Cell Death

References

Troubleshooting & Optimization

Improving the yield of synthetic Ceratotoxin B peptide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Ceratotoxin B, an antibacterial peptide with significant research interest. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the chemical synthesis of this peptide, thereby improving yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the solid-phase peptide synthesis (SPPS) of this compound.

Low Crude Peptide Yield

Question: My solid-phase peptide synthesis (SPPS) of this compound resulted in a very low yield. What are the potential causes and how can I improve it?

Answer: Low peptide yield is a common issue in SPPS and can stem from several factors throughout the synthesis process. Here are the primary causes and troubleshooting strategies:

  • Incomplete Deprotection or Coupling: Even small inefficiencies at each step can dramatically reduce the overall yield of the final peptide. For a 29-amino acid peptide like this compound, a 99% yield at each deprotection and coupling step would theoretically result in a final yield of approximately 75%, while a 97% yield per step would drop the overall yield to around 42%.

    • Troubleshooting:

      • Monitor Deprotection: Use a method like UV monitoring of the Fmoc cleavage to ensure complete removal of the protecting group before proceeding to the next coupling step.

      • Optimize Coupling Chemistry: The choice of coupling reagents is critical. For potentially difficult sequences, more reactive (and less stable) reagents like HCTU, HATU, or COMU may be necessary to ensure efficient and rapid coupling.[1] Consider performing a double coupling for amino acids known to be sterically hindered or for residues following a proline.

      • Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent solutions can enhance the probability of successful molecular interactions, thus improving coupling efficiency.

  • Peptide Aggregation: The growing peptide chain can aggregate on the resin, leading to incomplete reactions.[2][3] Hydrophobic sequences are particularly prone to this issue.

    • Troubleshooting:

      • Incorporate Pseudoprolines: The introduction of pseudoproline dipeptides can disrupt the hydrogen bonding that leads to aggregation, improving synthesis efficiency.[2][3]

      • Change Solvents: Switching from the standard DMF to NMP, which better solvates the growing peptide chain, can help mitigate aggregation.[4]

      • Elevated Temperature: Increasing the reaction temperature can sometimes improve purity and yield for certain sequences.[1][5]

  • Issues with Cleavage from Resin: Inefficient cleavage will leave a significant portion of the synthesized peptide attached to the solid support.

    • Troubleshooting:

      • Optimize Cleavage Cocktail: The composition of your cleavage cocktail is crucial. For peptides with sensitive residues like tryptophan or methionine, scavengers such as dithiothreitol (DTT) should be included to prevent side reactions.[2][6]

      • Flow-Through Method: For acid-labile resins, performing the cleavage in a sintered glass funnel and allowing the cleavage solution to percolate slowly through the resin can improve yields by continuously removing the detached peptide.[7]

Poor Peptide Purity

Question: My purified this compound shows multiple peaks on HPLC analysis, indicating low purity. How can I minimize the formation of impurities?

Answer: Peptide purity is paramount for accurate biological assays. Impurities can arise from side reactions, incomplete deprotection or coupling, or degradation during synthesis and workup.

  • Side Reactions: Undesirable chemical modifications can occur on the peptide chain.

    • Troubleshooting:

      • Capping: After each coupling step, cap any unreacted amino groups with a reagent like acetic anhydride. This prevents the formation of deletion products, which can be difficult to separate from the desired peptide during purification.[1]

      • High-Quality Reagents: Always use fresh, high-purity amino acids and reagents to minimize the introduction of impurities.[8]

  • Racemization: The chirality of the amino acids can be compromised during activation and coupling.

    • Troubleshooting:

      • Use Additives: Incorporating additives like 1-Hydroxy-7-azabenzotriazole (HOAt) in the coupling step can suppress racemization and enhance coupling efficiency.[9]

  • Oxidation: Residues like methionine and tryptophan are susceptible to oxidation.

    • Troubleshooting:

      • Use Scavengers: Include scavengers in the cleavage cocktail to protect sensitive residues.[2]

      • Nitrogen Flushing: After lyophilization, flushing the storage vial with nitrogen can protect the peptide from oxidation during storage.[10]

Peptide Aggregation and Solubility Issues

Question: My synthesized this compound is difficult to dissolve after cleavage and lyophilization. What can I do to address this?

Answer: Ceratotoxins are amphiphilic, meaning they have both hydrophobic and hydrophilic regions, which can contribute to aggregation and solubility problems.[11]

  • Aggregation During Synthesis: As mentioned earlier, aggregation on the resin can hinder the synthesis.

    • Troubleshooting:

      • Backbone Protection: Utilizing backbone-protecting groups like Hmb or Dmb can prevent aggregation and also improve the solubility of the cleaved peptide.[2]

  • Insolubility After Purification: The final peptide product may be difficult to handle.

    • Troubleshooting:

      • Solubilization Techniques: For insoluble crude peptides, try dissolving them in a small amount of a strong organic solvent like DMSO or DMF first, followed by the dropwise addition of a water/acetonitrile mixture before lyophilization.[6] For highly hydrophobic peptides, trifluoroethanol can be used to aid dissolution, but be mindful of its potential to interfere with reverse-phase HPLC purification.[12]

Quantitative Data Summary

The following tables summarize key quantitative parameters and their impact on peptide synthesis outcomes.

Table 1: Impact of Stepwise Yield on Overall Theoretical Yield for a 29-Residue Peptide

Stepwise Yield (%)Overall Theoretical Yield (%)
97.041.6
98.055.7
99.074.7
99.586.4

Table 2: Effect of Temperature on Crude Peptide Purity

PeptideTemperature (°C)Crude Purity (%)
JR10-mer2515
JR10-mer9066
MK2i2547
MK2i9081

Data adapted from a study on difficult peptide sequences, demonstrating the potential for temperature optimization.[5]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines a general procedure for the automated synthesis of this compound using Fmoc chemistry.

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in DMF for 30 minutes.

  • First Amino Acid Coupling:

    • Deprotect the resin by treating it with 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • Couple the first Fmoc-protected amino acid using a suitable coupling reagent (e.g., HBTU/DIPEA in DMF).

  • Chain Elongation Cycle: For each subsequent amino acid:

    • Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.

    • Washing: Wash the resin with DMF to remove excess piperidine and by-products.

    • Coupling: Add the next Fmoc-protected amino acid and coupling reagents. Allow the reaction to proceed for the optimized time.

    • Washing: Wash the resin with DMF to remove excess reagents.

  • Final Deprotection: After the final amino acid is coupled, perform a final deprotection step to remove the N-terminal Fmoc group.

  • Resin Washing and Drying: Wash the completed peptide-resin with DMF, followed by DCM, and then methanol. Dry the resin under vacuum.

Cleavage and Deprotection
  • Preparation: Place the dry peptide-resin in a reaction vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether to remove scavengers and dissolved protecting groups.

  • Drying: Dry the crude peptide pellet under vacuum.

Peptide Purification and Characterization
  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Collect the fractions containing the desired peptide.

  • Characterization:

    • Confirm the identity and purity of the purified peptide using analytical RP-HPLC and mass spectrometry (MS).[13][14][15]

  • Lyophilization:

    • Freeze the purified peptide solution (e.g., using a dry ice/ethanol bath or liquid nitrogen).[16]

    • Lyophilize the frozen solution to obtain a dry, stable peptide powder.[10]

Visualizations

sps_workflow resin Resin Swelling deprotection1 Fmoc Deprotection resin->deprotection1 wash1 Washing deprotection1->wash1 coupling Amino Acid Coupling wash1->coupling wash2 Washing coupling->wash2 repeat Repeat for all Amino Acids wash2->repeat repeat->deprotection1 Next Cycle final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Cycle cleavage Cleavage from Resin final_deprotection->cleavage purification HPLC Purification cleavage->purification analysis MS/HPLC Analysis purification->analysis lyophilization Lyophilization analysis->lyophilization final_product Pure this compound lyophilization->final_product

Caption: Workflow for Solid-Phase Peptide Synthesis of this compound.

troubleshooting_logic start Low Yield or Purity check_synthesis Review Synthesis Protocol start->check_synthesis incomplete_reactions Incomplete Coupling/ Deprotection? check_synthesis->incomplete_reactions aggregation Peptide Aggregation? check_synthesis->aggregation side_reactions Side Reactions? check_synthesis->side_reactions incomplete_reactions->aggregation No sol_incomplete Optimize Coupling Reagents Monitor Deprotection Double Couple incomplete_reactions->sol_incomplete Yes aggregation->side_reactions No sol_aggregation Use Pseudoprolines Change Solvent (NMP) Increase Temperature aggregation->sol_aggregation Yes sol_side_reactions Use Capping Step Add Scavengers to Cleavage Cocktail side_reactions->sol_side_reactions Yes re_synthesize Re-synthesize Peptide sol_incomplete->re_synthesize sol_aggregation->re_synthesize sol_side_reactions->re_synthesize

Caption: Troubleshooting Logic for Low Yield/Purity in Peptide Synthesis.

References

Solubility issues of Ceratotoxin B in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Ceratotoxin B" did not yield specific information. The following guide is based on the closely related and well-documented antimicrobial peptide, Ceratotoxin A , and general principles of peptide solubility. The troubleshooting advice provided is likely applicable to this compound, assuming it shares similar physicochemical properties with other members of the ceratotoxin family.

I. Frequently Asked Questions (FAQs)

Q1: What is Ceratotoxin A and why is solubility a concern?

A1: Ceratotoxin A is a cationic, alpha-helical antimicrobial peptide isolated from the medfly Ceratitis capitata.[1][2][3] Like many antimicrobial peptides, its amphipathic nature, meaning it has both hydrophobic and hydrophilic regions, can lead to aggregation and poor solubility in standard aqueous buffers. This is a critical issue as proper solubilization is essential for accurate quantification, maintaining biological activity, and obtaining reproducible experimental results.

Q2: What are the key factors influencing the solubility of peptides like Ceratotoxin A?

A2: Several factors can impact peptide solubility, including:

  • Amino Acid Composition: The ratio of hydrophobic to hydrophilic amino acids is a primary determinant. Peptides with a high proportion of hydrophobic residues are more prone to aggregation in aqueous solutions.[4]

  • pH of the Buffer: The net charge of a peptide changes with pH. Solubility is generally lowest at the peptide's isoelectric point (pI), where the net charge is zero. For cationic peptides like Ceratotoxin A, solubility is typically better at a pH below their pI.

  • Ionic Strength: The concentration of salts in the buffer can influence solubility. While moderate salt concentrations can sometimes enhance solubility, high concentrations can lead to "salting out" and precipitation.

  • Temperature: Increasing the temperature can sometimes improve the solubility of a peptide, but excessive heat can lead to degradation or irreversible aggregation.[5]

  • Peptide Concentration: Higher concentrations of the peptide increase the likelihood of aggregation and precipitation.

Q3: I am observing a precipitate after dissolving my Ceratotoxin peptide. What should I do?

A3: If you observe a precipitate, it is recommended to centrifuge the sample to pellet the insoluble material. You can then carefully transfer the supernatant to a new tube. It is crucial to re-quantify the peptide concentration in the supernatant before proceeding with your experiment to ensure you are using the correct concentration. To avoid this issue in the future, consider the troubleshooting steps outlined in the guide below.

Q4: Can I use organic solvents to dissolve Ceratotoxin?

A4: Yes, for highly hydrophobic peptides, dissolving in a small amount of an organic solvent like Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile, followed by dilution with your aqueous buffer, is a common strategy.[5][6] However, it is important to ensure that the final concentration of the organic solvent is compatible with your experimental system, as it can be toxic to cells or interfere with assays.

II. Troubleshooting Guide for Ceratotoxin Solubility

This guide provides a systematic approach to addressing solubility issues with Ceratotoxin peptides.

Problem: The lyophilized Ceratotoxin peptide does not dissolve in my aqueous buffer (e.g., PBS, Tris).
Step 1: Initial Assessment and Basic Solubilization Protocol

Before attempting more complex methods, ensure you are following best practices for peptide solubilization.

Experimental Protocol: Basic Peptide Solubilization

  • Equilibrate: Allow the lyophilized peptide vial to warm to room temperature before opening to prevent condensation.

  • Initial Solvent: For a cationic peptide like Ceratotoxin A, start with sterile, deionized water.

  • Reconstitution: Add a small volume of the solvent to the vial to create a concentrated stock solution.

  • Gentle Mixing: Vortex the vial for a short period. If the peptide does not fully dissolve, sonication can be beneficial. A brief sonication (10-20 seconds) in a water bath can help break up aggregates.[6]

  • Dilution: Once dissolved, you can dilute the stock solution with your desired aqueous buffer to the final working concentration.

Step 2: Modifying Buffer Conditions

If the basic protocol fails, adjusting the buffer properties can improve solubility.

Table 1: Buffer Modifications for Enhancing Ceratotoxin Solubility

ParameterRecommended ModificationRationale
pH Use a slightly acidic buffer (e.g., pH 4-6).Ceratotoxin A is a cationic peptide. At a pH below its isoelectric point, it will have a net positive charge, which promotes repulsion between peptide molecules and reduces aggregation.
Ionic Strength Start with a low ionic strength buffer (e.g., 10-25 mM).High salt concentrations can sometimes decrease the solubility of peptides through the "salting out" effect.
Step 3: Utilizing Solubilizing Agents

For particularly challenging peptides, the use of solubilizing agents may be necessary.

Table 2: Common Solubilizing Agents for Peptides

AgentRecommended Starting ConcentrationConsiderations
Acetic Acid 10% in water, then diluteEffective for basic peptides.[5][7] Ensure the final concentration is compatible with your experiment.
Trifluoroacetic Acid (TFA) A very small volume (e.g., 10-50 µL) to dissolve, then diluteA strong acid that is very effective but can be harsh on cells. The final concentration should be very low (<0.1%).[7]
Organic Solvents (DMSO, DMF, Acetonitrile) Dissolve in 100% solvent, then dilute with aqueous bufferUseful for very hydrophobic peptides.[6] Check for compatibility with downstream applications.
Denaturants (Guanidine-HCl, Urea) 6 M Guanidine-HCl or 8 M UreaA last resort for highly aggregated peptides.[5] These will denature the peptide and must be removed or highly diluted for functional assays.

III. Visualizing Experimental Workflows and Mechanisms

Workflow for Troubleshooting Peptide Solubility

The following diagram outlines a logical workflow for addressing peptide solubility issues.

G cluster_0 Start: Lyophilized Peptide cluster_1 Step 1: Basic Solubilization cluster_2 Step 2: Buffer Modification cluster_3 Step 3: Solubilizing Agents cluster_4 Outcome start Lyophilized Ceratotoxin protocol1 Dissolve in Sterile Water start->protocol1 sonicate Vortex / Sonicate protocol1->sonicate acidic_buffer Use Acidic Buffer (pH 4-6) sonicate->acidic_buffer Insoluble success Soluble Peptide Solution sonicate->success Soluble? low_salt Use Low Ionic Strength Buffer acidic_buffer->low_salt organic_solvent Use Organic Solvent (e.g., DMSO) low_salt->organic_solvent Insoluble low_salt->success Soluble? denaturant Use Denaturant (e.g., Guanidine-HCl) organic_solvent->denaturant Insoluble organic_solvent->success Soluble? denaturant->success Soluble? failure Persistent Insolubility denaturant->failure Insoluble

Caption: A step-by-step troubleshooting workflow for solubilizing Ceratotoxin peptides.

Mechanism of Action of Ceratotoxin A

Ceratotoxin A is known to exert its antimicrobial effect by forming pores in the bacterial cell membrane. The proposed mechanism is the "barrel-stave" model.[2][3][8]

G cluster_0 Bacterial Membrane Lipid Bilayer Lipid Bilayer Ceratotoxin Monomers Ceratotoxin Monomers Membrane Binding Membrane Binding Ceratotoxin Monomers->Membrane Binding Electrostatic Attraction Membrane Binding->Lipid Bilayer Oligomerization Oligomerization Membrane Binding->Oligomerization On Membrane Surface Pore Formation Pore Formation Oligomerization->Pore Formation Insertion into Bilayer Cell Lysis Cell Lysis Pore Formation->Cell Lysis Ion Leakage

References

Optimal storage and handling conditions for lyophilized Ceratotoxin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and use of lyophilized Ceratotoxin B.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for lyophilized this compound?

For long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a dry, dark environment.[1][2][3][4] When stored under these conditions, the peptide can remain stable for extended periods. For short-term storage (a few weeks), 4°C is acceptable, but it is crucial to prevent moisture absorption.[3]

Q2: How should I handle the lyophilized powder upon receipt?

Before opening the vial, it is essential to allow it to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the peptide, which can significantly reduce its long-term stability.[4] Once equilibrated, briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

Q3: What is the best solvent for reconstituting this compound?

The choice of solvent depends on the experimental application. For most applications, sterile, high-purity water (e.g., Milli-Q or equivalent) is a suitable solvent.[5] For cell-based assays, using a sterile, buffered solution such as phosphate-buffered saline (PBS) at a physiological pH is recommended to maintain isotonicity. If solubility issues arise with aqueous solutions, a small amount of an organic solvent like dimethyl sulfoxide (DMSO) can be used to initially dissolve the peptide, followed by dilution with the desired aqueous buffer. However, it is crucial to consider the tolerance of your experimental system to the final concentration of the organic solvent.

Q4: What is the recommended procedure for reconstituting this compound?

  • Equilibrate: Allow the vial of lyophilized this compound to reach room temperature.

  • Centrifuge: Briefly centrifuge the vial to pellet the powder.

  • Add Solvent: Carefully add the recommended volume of the appropriate sterile solvent to achieve the desired concentration.

  • Dissolve: Gently agitate or vortex the vial to ensure the peptide dissolves completely.[5] Avoid vigorous shaking, which can cause aggregation.[5] For peptides that are difficult to dissolve, gentle warming (not exceeding 37°C) or sonication can be attempted.[4]

  • Inspect: Visually inspect the solution to ensure it is clear and free of particulates.[6]

Q5: How should I store the reconstituted this compound solution?

For immediate use, the reconstituted solution can be kept at 4°C for a short period (up to a week). For long-term storage, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[4]

Q6: Does this compound induce a specific signaling pathway in target cells?

Current research indicates that the primary mechanism of action for Ceratotoxins, including this compound, is the formation of pores in the cell membranes of susceptible bacteria.[7][8][9] This action is based on the "barrel-stave" model, where peptide monomers insert into the lipid bilayer and assemble into a transmembrane channel. This direct disruption of the membrane integrity leads to cell death. There is currently no strong evidence to suggest that this compound activates specific intracellular signaling pathways in the same manner as toxins like Cholera Toxin B.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Difficulty dissolving the lyophilized peptide The peptide has aggregated or the solvent is not optimal.- Ensure the peptide has been stored correctly in a dry environment. - Try a different solvent. If using an aqueous buffer, consider adding a small amount of organic solvent like DMSO to aid initial dissolution, then dilute with your buffer. - Gentle warming (up to 37°C) or brief sonication may help.[4] - Check the pH of your buffer; adjusting it may improve solubility.[5]
Precipitation observed in the reconstituted solution The peptide concentration exceeds its solubility limit in the chosen solvent, or the storage conditions are inadequate.- Dilute the peptide solution to a lower concentration. - If storing at 4°C, consider aliquoting and freezing at -80°C for better long-term stability. - Ensure the pH of the buffer is compatible with the peptide's properties.[5]
Loss of peptide activity in experiments The peptide has degraded due to improper storage, handling, or multiple freeze-thaw cycles.- Always aliquot reconstituted peptide into single-use vials to avoid repeated freezing and thawing.[4] - Store lyophilized and reconstituted peptide at the recommended temperatures. - Protect the peptide from light and moisture. - Prepare fresh solutions for critical experiments.
Inconsistent experimental results Inaccurate peptide concentration due to incomplete reconstitution or adsorption to surfaces.- Ensure the peptide is fully dissolved before use. - Use low-protein-binding tubes and pipette tips to minimize loss of peptide due to surface adsorption. - Quantify the peptide concentration using a suitable method (e.g., UV spectroscopy at 280 nm if the sequence contains Trp or Tyr, or a colorimetric peptide assay).

Quantitative Data Summary

While specific quantitative stability data for this compound is not extensively available in the literature, the following table provides general guidelines for peptide storage based on best practices.

Storage Condition Lyophilized Form Reconstituted in Aqueous Buffer Reconstituted in DMSO
-80°C Highly Stable (Years)Stable (Months to a year, aliquot to avoid freeze-thaw)Stable (Months to a year, aliquot to avoid freeze-thaw)
-20°C Stable (Months to Years)Less Stable (Weeks to months, aliquot to avoid freeze-thaw)Stable (Weeks to months, aliquot to avoid freeze-thaw)
4°C Short-term (Weeks)Short-term (Days to a week)Not Recommended
Room Temperature Not Recommended (Days)Not Recommended (Hours)Not Recommended

Experimental Protocols

Protocol for Antibacterial Activity Assay (Broth Microdilution Method)

This protocol is to determine the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

Materials:

  • Lyophilized this compound

  • Sterile, high-purity water or appropriate buffer for reconstitution

  • Bacterial strain of interest (e.g., E. coli)

  • Appropriate bacterial growth medium (e.g., Luria-Bertani broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare this compound Stock Solution: Reconstitute lyophilized this compound in sterile water to a high concentration (e.g., 1 mg/mL).

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight in the appropriate growth medium. Dilute the overnight culture to achieve a starting concentration of approximately 5 x 10^5 CFU/mL in fresh medium.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the bacterial growth medium. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.

  • Controls: Include a positive control (bacteria in medium without peptide) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a spectrophotometer.

Protocol for Membrane Permeabilization Assay (SYTOX Green Uptake)

This assay determines the ability of this compound to permeabilize bacterial membranes.

Materials:

  • Reconstituted this compound

  • Bacterial strain of interest

  • SYTOX Green nucleic acid stain

  • Buffer (e.g., HEPES buffer with 5 mM glucose)

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Prepare Bacterial Suspension: Grow the bacterial strain to the mid-log phase, then harvest the cells by centrifugation. Wash and resuspend the cells in the assay buffer to a final OD600 of 0.2.

  • Add SYTOX Green: Add SYTOX Green to the bacterial suspension to a final concentration of 1 µM and incubate in the dark for 15 minutes.

  • Assay Setup: Aliquot the bacterial suspension with SYTOX Green into a 96-well black microtiter plate.

  • Add this compound: Add varying concentrations of this compound to the wells. Include a positive control (e.g., a known membrane-permeabilizing agent like melittin) and a negative control (buffer only).

  • Measure Fluorescence: Immediately begin monitoring the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) over time using a fluorometer.

  • Data Analysis: An increase in fluorescence indicates that this compound has permeabilized the bacterial membrane, allowing SYTOX Green to enter and bind to intracellular nucleic acids.

Visualizations

CeratotoxinB_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space CeratotoxinB This compound Monomers Membrane Lipid Bilayer CeratotoxinB->Membrane 1. Binding and Insertion Pore Transmembrane Pore (Barrel-Stave Model) Membrane->Pore 2. Oligomerization CellContents Cellular Contents CellDeath Cell Death CellContents->CellDeath 4. Disruption of Gradients Pore->CellContents 3. Efflux of Ions and Metabolites

Caption: Mechanism of Action of this compound.

Experimental_Workflow_MIC Start Start: Antibacterial Assay Reconstitute Reconstitute Lyophilized This compound Start->Reconstitute SerialDilution Perform 2-fold Serial Dilution of this compound in 96-well plate Reconstitute->SerialDilution PrepareInoculum Prepare Bacterial Inoculum Inoculate Inoculate Wells with Bacteria PrepareInoculum->Inoculate SerialDilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate ReadResults Read Results (Visual or OD600) Incubate->ReadResults DetermineMIC Determine Minimum Inhibitory Concentration (MIC) ReadResults->DetermineMIC End End DetermineMIC->End

Caption: Workflow for MIC Determination.

References

Reducing non-specific binding of Ceratotoxin B in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Ceratotoxin B in biological assays.

Troubleshooting Guide

High background or inconsistent results in your this compound assays are often due to non-specific binding. This guide provides a systematic approach to identify and resolve these issues.

Problem Potential Cause Recommended Solution
High background signal in ELISA/immunoassays Inadequate blocking of non-specific binding sites on the microplate.1. Optimize Blocking Agent: Switch to or increase the concentration of a different blocking agent. Casein and non-fat dry milk are often more effective than BSA for some peptides. Consider using a commercial blocking buffer. 2. Increase Blocking Time/Temperature: Extend the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C). 3. Add Detergent: Include a non-ionic detergent like Tween-20 (0.05%) in your blocking and wash buffers to reduce hydrophobic interactions.
This compound, as a cationic peptide, may be electrostatically interacting with negatively charged surfaces.1. Adjust Buffer pH: Modify the pH of your assay buffers. A pH closer to the isoelectric point of this compound can reduce net charge and electrostatic interactions. 2. Increase Salt Concentration: Increase the ionic strength of your buffers by adding NaCl (e.g., up to 500 mM) to shield electrostatic interactions.[1]
Insufficient washing steps.1. Increase Wash Volume and Number: Increase the number of wash steps (e.g., from 3 to 5) and the volume of wash buffer used. 2. Increase Soak Time: Allow the wash buffer to soak in the wells for 1-2 minutes during each wash step to more effectively remove unbound peptide.
Low signal or poor standard curve in ELISA This compound is binding to the assay tubes or pipette tips.1. Use Low-Binding Consumables: Utilize low-protein-binding microplates, tubes, and pipette tips. 2. Pre-treat Consumables: Pre-rinse pipette tips with the assay buffer before use.
High variability between replicate wells Uneven coating of the capture antibody or inconsistent washing.1. Ensure Uniform Coating: Ensure the coating antibody is evenly distributed and the plate is incubated on a level surface. 2. Automate Washing: If possible, use an automated plate washer for more consistent washing.
Inconsistent results in cell-based assays This compound is binding non-specifically to cell culture plates or interacting with serum proteins.1. Use Low-Binding Plates: Employ low-adhesion or ultra-low attachment plates for cell-based assays. 2. Reduce Serum Concentration: If possible, reduce the serum concentration in your cell culture medium during the assay, as serum proteins can bind to the peptide. 3. Include a Pre-incubation Step: Pre-incubate the plate with a blocking agent like BSA before adding cells.
Interference in cell viability assays (e.g., MTT, XTT) This compound may directly interact with the assay reagents.1. Run Reagent-Only Controls: Include controls with this compound and the viability assay reagent in the absence of cells to check for direct interactions. 2. Switch Assay Type: Consider a different viability assay that relies on a different detection mechanism, such as a membrane integrity assay (e.g., LDH release) or an ATP-based assay.[2]

Frequently Asked Questions (FAQs)

Q1: Why is non-specific binding a common problem with this compound?

A1: this compound is a cationic and amphipathic peptide. Its positive charge can lead to electrostatic interactions with negatively charged surfaces, such as plasticware and cell membranes. Its amphipathic nature can cause hydrophobic interactions, further contributing to its "stickiness" and non-specific binding.

Q2: What is the best blocking agent to use for this compound assays?

A2: The optimal blocking agent can be application-dependent. While Bovine Serum Albumin (BSA) is commonly used, other protein-based blockers like casein or non-fat dry milk can be more effective in reducing non-specific binding for certain peptides. It is recommended to empirically test a few different blocking agents to determine the best one for your specific assay.

Q3: Can I use detergents to reduce non-specific binding?

A3: Yes, low concentrations (typically 0.05%) of non-ionic detergents like Tween-20 or Triton X-100 can be very effective in reducing hydrophobic interactions that contribute to non-specific binding.[1] They can be added to both blocking and wash buffers.

Q4: How does adjusting the pH and salt concentration of my buffers help?

A4: Adjusting the pH of your buffer can alter the net charge of this compound and the assay surface, thereby reducing electrostatic interactions.[1] Increasing the salt concentration (ionic strength) creates a charged environment that can shield the electrostatic interactions between the cationic peptide and negatively charged surfaces.[1]

Q5: My cell-based assay results are not reproducible. Could non-specific binding be the cause?

A5: Yes, non-specific binding of this compound to the cell culture plate can lead to inconsistent local concentrations of the peptide, resulting in high variability. Using low-binding plates and optimizing your assay medium (e.g., by reducing serum content) can help mitigate this.

Q6: Can this compound interfere with my cell viability assay?

A6: It is possible. Peptides can sometimes interact directly with assay reagents, leading to false results.[2] Always run a control with this compound and the assay reagent in a cell-free environment to rule out any direct interference. If interference is observed, consider switching to a viability assay with a different detection principle.

Quantitative Data on Blocking Agents

The choice of blocking agent can significantly impact the reduction of non-specific binding. The following table summarizes the relative effectiveness of common blocking agents based on general immunoassay studies. The optimal concentration for each should be determined empirically for your specific assay.

Blocking Agent Typical Concentration Relative Effectiveness Notes
Bovine Serum Albumin (BSA) 1 - 5% (w/v)GoodA commonly used and effective blocking agent.
Non-fat Dry Milk 1 - 5% (w/v)Very GoodOften more effective than BSA due to a mixture of proteins. May contain endogenous biotin and enzymes that can interfere with certain assays.
Casein 0.5 - 2% (w/v)ExcellentA highly effective blocking agent due to its random coil structure.
Fish Gelatin 0.1 - 1% (w/v)GoodCan be useful in reducing cross-reactivity with mammalian antibodies.
Polyethylene Glycol (PEG) 0.5 - 2% (w/v)GoodA synthetic polymer that can be effective in reducing non-specific binding.
Commercial Blocking Buffers VariesOften ExcellentProprietary formulations that are optimized for high performance and can be very effective.

Experimental Protocols

Protocol 1: ELISA for this compound with Optimized Blocking

This protocol provides a general framework for a sandwich ELISA to quantify this compound, with an emphasis on steps to minimize non-specific binding.

  • Coating:

    • Dilute the capture antibody to the desired concentration in a coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted capture antibody to each well of a high-binding 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking:

    • Prepare a blocking buffer (e.g., 2% Casein in PBS with 0.05% Tween-20).

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Sample and Standard Incubation:

    • Prepare serial dilutions of your this compound standard and samples in a sample dilution buffer (e.g., 1% BSA in PBS with 0.05% Tween-20).

    • Add 100 µL of the standards and samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

    • Wash the plate five times with wash buffer, including a 1-minute soak time for each wash.

  • Detection Antibody Incubation:

    • Dilute the detection antibody in the sample dilution buffer.

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Enzyme-Conjugate Incubation:

    • Dilute the enzyme-conjugated secondary antibody (e.g., HRP-streptavidin) in the sample dilution buffer.

    • Add 100 µL of the diluted conjugate to each well.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the plate five times with wash buffer.

  • Substrate Development and Reading:

    • Add 100 µL of the substrate solution (e.g., TMB) to each well.

    • Incubate until sufficient color develops.

    • Add 50 µL of stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Protocol 2: Cell-Based Assay with this compound

This protocol outlines a general procedure for assessing the activity of this compound on cultured cells, with considerations for reducing non-specific binding.

  • Cell Seeding:

    • Seed cells in a 96-well low-adhesion tissue culture plate at the desired density.

    • Allow cells to adhere and grow for 24 hours.

  • Peptide Preparation and Treatment:

    • Prepare serial dilutions of this compound in a low-serum or serum-free cell culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle-only control.

  • Incubation:

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • Assessment of Cell Viability (Example using an LDH release assay):

    • Carefully collect the cell culture supernatant from each well.

    • Perform the LDH release assay according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence to determine the amount of LDH released, which is indicative of cell membrane damage.

Visualizations

Ceratotoxin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Lipid Bilayer Lipid Bilayer This compound->Lipid Bilayer Binds to membrane surface Pore Formation Pore Formation Lipid Bilayer->Pore Formation Inserts and aggregates Ion Dysregulation Ion Dysregulation Pore Formation->Ion Dysregulation Leads to Cell Lysis Cell Lysis Ion Dysregulation->Cell Lysis Results in

Caption: Mechanism of action of this compound leading to cell lysis.

Troubleshooting_Workflow Start High Non-Specific Binding Observed ChangeBlocker Optimize Blocking Agent (e.g., Casein) Start->ChangeBlocker ModifyBuffer Adjust Buffer Conditions (pH, Salt) Start->ModifyBuffer ImproveWash Enhance Washing Steps (Volume, Duration) Start->ImproveWash CheckConsumables Use Low-Binding Plates/Tips Start->CheckConsumables Result Reduced Non-Specific Binding ChangeBlocker->Result ModifyBuffer->Result ImproveWash->Result CheckConsumables->Result

Caption: Workflow for troubleshooting non-specific binding.

Logical_Relationship Cationic Nature Cationic Nature Electrostatic Interactions Electrostatic Interactions Cationic Nature->Electrostatic Interactions Amphipathic Nature Amphipathic Nature Hydrophobic Interactions Hydrophobic Interactions Amphipathic Nature->Hydrophobic Interactions Non-Specific Binding Non-Specific Binding High Background High Background Non-Specific Binding->High Background Low Signal-to-Noise Low Signal-to-Noise Non-Specific Binding->Low Signal-to-Noise Poor Reproducibility Poor Reproducibility Non-Specific Binding->Poor Reproducibility Electrostatic Interactions->Non-Specific Binding Hydrophobic Interactions->Non-Specific Binding

Caption: Factors contributing to non-specific binding of this compound.

References

Optimizing buffer conditions for Ceratotoxin B activity assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Ceratotoxin B, a potent antimicrobial peptide. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers optimize their this compound activity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound is a cationic, alpha-helical antimicrobial peptide originally isolated from the Mediterranean fruit fly, Ceratitis capitata.[1][2] Its primary mechanism of action involves disrupting bacterial cell membranes. The peptide's positively charged N-terminal region anchors it to the negatively charged bacterial lipid surface, while the C-terminal domain is involved in forming helical bundles that create pores or ion channels in the membrane.[1][2] This process, often described by the "barrel-stave model," leads to membrane permeabilization, leakage of essential ions and metabolites, and ultimately, bacterial cell death.[1][2][3]

Q2: How should I properly store and handle this compound? A2: Peptides like this compound are typically supplied in a lyophilized (powder) form and should be stored desiccated at -20°C for maximum stability.[4] For experimental use, prepare stock solutions and aliquot them into tightly sealed vials to be stored at -20°C. It is generally recommended to use these stock solutions within a month.[4] Avoid repeated freeze-thaw cycles. For daily experiments, allow an aliquot to equilibrate to room temperature for at least 60 minutes before use.[4] Long-term storage of peptides in solution is not recommended.[4]

Q3: What are the most common assays for measuring this compound activity? A3: The antimicrobial activity of this compound can be assessed using several standard methods:

  • Broth Microdilution Assay: This is a quantitative method used to determine the Minimal Inhibitory Concentration (MIC), which is the lowest peptide concentration that prevents visible bacterial growth.[5][6]

  • Inhibition Zone Assay (Agar Diffusion): In this qualitative assay, the peptide is applied to a well or disc on an agar plate inoculated with bacteria. A clear zone of no growth around the application site indicates antimicrobial activity.[1] However, this method can sometimes be unsuitable for cationic peptides, which may bind to the agar matrix.[6]

  • Fluorescence-Based Assays: Modern high-throughput methods, such as those using Fluorescence Resonance Energy Transfer (FRET), can provide rapid and sensitive measurements of antimicrobial activity.[7]

Q4: Why is the choice of buffer so critical for this compound activity? A4: The buffer composition, particularly its pH and ionic strength, is critical because this compound's activity relies on electrostatic interactions.[8]

  • pH: Changes in pH can alter the net positive charge of the peptide and the charge of the bacterial cell surface, affecting the initial binding step.[8] For many antimicrobial peptides, activity against Gram-negative bacteria decreases as pH increases.[8]

  • Ionic Strength: The presence of salts (ions) in the buffer can shield the charges on both the peptide and the bacterial membrane.[8] High salt concentrations can weaken the electrostatic attraction, reducing the peptide's ability to bind to and disrupt the membrane, thereby lowering its antimicrobial activity.[8]

Troubleshooting Guide

Problem: No or Significantly Reduced Antimicrobial Activity

Q: I'm not observing any antimicrobial activity with my synthesized this compound. What are the potential causes? A: There are several factors to investigate when you observe a lack of activity:

  • Assay Method Suitability: If you are using an agar diffusion assay, the cationic nature of this compound might cause it to bind to the negatively charged components of the agar, preventing its diffusion and leading to a false negative result.[6] Solution: Switch to a broth microdilution assay to determine the MIC in a liquid medium.[6]

  • Buffer Conditions: The buffer's pH and ionic strength may be inhibiting the peptide's function. High salt concentrations are a common cause of reduced activity for cationic peptides.[8] Solution: Systematically test a range of pH values (e.g., 5.5 to 7.5) and lower the ionic strength of your assay buffer (e.g., use low-salt Mueller-Hinton Broth or a phosphate buffer with low NaCl concentration).

  • Peptide Integrity and Purity: Ensure the peptide was synthesized correctly with the accurate amino acid sequence and has high purity.[6] Improper storage or handling could lead to degradation. Solution: Verify the peptide's integrity and concentration using methods like mass spectrometry and HPLC. Always use fresh aliquots for experiments.

  • Bacterial Strain Susceptibility: The bacterial strain you are testing may have intrinsic resistance to this compound. Solution: Confirm that your test organism is known to be susceptible or test against a panel of different bacterial strains, including both Gram-positive and Gram-negative bacteria.[6]

Problem: High Variability and Poor Reproducibility in Assay Results

Q: My MIC values for this compound are inconsistent across different experimental runs. How can I improve reproducibility? A: Inconsistent results are often due to minor variations in experimental conditions. To improve reproducibility:

  • Standardize Buffer Preparation: Prepare a large batch of your assay buffer and carefully check the pH before each use. Ensure the ionic strength is consistent in every experiment.

  • Control Inoculum Density: The final concentration of bacteria in your assay wells must be consistent. Use a spectrophotometer to standardize your bacterial suspension to a specific optical density (e.g., OD600) before diluting it for the final assay.

  • Use Fresh Peptide Dilutions: Prepare serial dilutions of this compound fresh for each experiment from a properly stored stock aliquot. Peptides can adsorb to plastic surfaces, so be consistent with your pipetting techniques and the type of microplates used.

  • Include Proper Controls: Always include a positive control (a known antibiotic), a negative control (no peptide), and a sterility control (no bacteria) in every assay plate to ensure the reliability of your results.

Data on Buffer Condition Effects

While specific quantitative data for this compound across a wide range of buffers is proprietary or must be determined empirically, the following table summarizes the expected effects of pH and ionic strength on its activity based on established principles for cationic antimicrobial peptides.

ParameterConditionExpected Effect on this compound ActivityRationale
pH Acidic (e.g., 5.5 - 6.5)Potentially Higher ActivityIncreases the net positive charge on the peptide, enhancing electrostatic attraction to the negatively charged bacterial membrane.[8]
Neutral (e.g., 7.0 - 7.4)Moderate to High ActivityRepresents physiological conditions where many peptides are active.
Alkaline (e.g., > 7.5)Potentially Lower ActivityMay reduce the peptide's net positive charge and alter bacterial surface charge, potentially weakening the initial interaction.[8]
Ionic Strength Low (e.g., < 50 mM NaCl)Higher ActivityMinimizes charge shielding, allowing for strong electrostatic attraction between the cationic peptide and the anionic bacterial membrane.[8]
Physiological (~150 mM NaCl)Moderate ActivityRepresents a balance found in vivo; activity may be reduced compared to low-salt conditions.
High (> 200 mM NaCl)Significantly Lower ActivityHigh ion concentration shields electrostatic interactions, severely inhibiting the peptide's ability to bind to the bacterial surface.[8]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol outlines a standard method for determining the Minimal Inhibitory Concentration (MIC) of this compound against a target bacterial strain.

Materials:

  • Lyophilized this compound

  • Sterile, low-salt assay buffer (e.g., 10 mM Sodium Phosphate, pH 7.0)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (or other suitable growth medium)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Methodology:

  • Peptide Preparation:

    • Dissolve lyophilized this compound in the sterile assay buffer to create a concentrated stock solution (e.g., 1 mg/mL).

    • Perform a two-fold serial dilution of the stock solution in the 96-well plate using the growth medium to achieve a range of desired concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL). Leave the final volume in each well at 50 µL.

  • Bacterial Inoculum Preparation:

    • Inoculate the test bacterium into growth medium and incubate until it reaches the logarithmic growth phase.

    • Dilute the bacterial culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the assay wells. This is typically achieved by adjusting the culture to an OD600 of 0.1 and then performing a further dilution.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial suspension to each well containing the peptide dilutions, bringing the total volume to 100 µL.

    • Include control wells: a positive control (bacteria with no peptide) and a negative/sterility control (medium only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determining the MIC:

    • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

    • Optionally, bacterial growth can be quantified by measuring the optical density at 600 nm using a microplate reader.

Visualizations

experimental_workflow start Start: Prepare Reagents prep_peptide Prepare this compound Stock and Serial Dilutions in Plate start->prep_peptide prep_bacteria Prepare Standardized Bacterial Inoculum start->prep_bacteria inoculate Inoculate Wells with Bacteria (Final Volume = 100 µL) prep_peptide->inoculate prep_bacteria->inoculate incubate Incubate Plate (37°C, 18-24 hours) inoculate->incubate read Read Results (Visual Inspection or OD600) incubate->read end End: Determine MIC read->end

Caption: Workflow for a standard Broth Microdilution MIC Assay.

troubleshooting_tree decision decision problem Problem: No/Low Activity Observed d_assay Using Agar Diffusion Assay? problem->d_assay Start Diagnosis solution solution s_switch_assay Solution: Switch to Broth Microdilution Assay. Peptide may bind to agar. d_assay->s_switch_assay Yes d_buffer Is Ionic Strength High (>150mM)? d_assay->d_buffer No s_buffer Solution: Use a low-salt buffer. Test a range of pH values. d_buffer->s_buffer Yes d_peptide Peptide Integrity Verified? d_buffer->d_peptide No s_peptide Solution: Check peptide purity/concentration. Use fresh aliquots. d_peptide->s_peptide No s_strain Possible Cause: Bacterial strain may be resistant. Test other strains. d_peptide->s_strain Yes

Caption: Decision tree for troubleshooting no/low activity results.

signaling_pathway cluster_membrane Bacterial Membrane membrane Lipid Bilayer ctx This compound binding Electrostatic Binding ctx->binding pore Pore Formation (Barrel-Stave Model) binding->pore Insertion leakage Ion & ATP Leakage pore->leakage depolarization Membrane Depolarization pore->depolarization death Bacterial Cell Death leakage->death depolarization->death

Caption: Hypothetical pathway of this compound's bactericidal action.

References

Troubleshooting low signal-to-noise in single-channel recordings of Ceratotoxin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal-to-noise ratios in single-channel recordings of Ceratotoxin B.

Troubleshooting Guides

Question: I am experiencing a very noisy baseline in my single-channel recordings of this compound. What are the most common sources of noise and how can I reduce them?

Answer:

A noisy baseline is a common issue in single-channel recordings and can originate from various electrical and mechanical sources. Systematically identifying and mitigating these sources is crucial for obtaining high-quality data.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19]

1. Electrical Noise:

  • Grounding Issues: Improper grounding is a primary source of 50/60 Hz noise. Ensure all equipment is connected to a single, common ground point to avoid ground loops.

  • Peripheral Equipment: Computers, monitors, centrifuges, and even fluorescent lights can introduce electrical noise. Switch off any unnecessary equipment in the vicinity of the patch-clamp setup.

  • Faraday Cage: A properly grounded Faraday cage is essential to shield the setup from external electromagnetic interference. Ensure there are no gaps in the cage and that all connections are secure.

2. Mechanical Noise:

  • Vibrations: The building itself, foot traffic, and even airflow can introduce vibrations that affect the recording. An anti-vibration table is critical for isolating the setup.

  • Perfusion System: The flow of the perfusion system can introduce mechanical noise. Ensure tubing is secure and that the flow is smooth and not pulsatile.

3. Pipette and Seal Noise:

  • Pipette Resistance: The resistance of your glass pipette influences the thermal noise. While lower resistance pipettes have less thermal noise, they may make it harder to obtain a high-resistance seal.

  • Seal Resistance (Giga-seal): A high-resistance seal ( >1 GΩ) between the pipette and the membrane is paramount for low-noise recordings. A poor seal will allow current to leak, significantly increasing noise.

  • Pipette Capacitance: The capacitance of the pipette holder and the immersed portion of the pipette contributes to dielectric noise. Use a hydrophobic coating (e.g., Sylgard) on the pipette to reduce its capacitance.

Here is a troubleshooting workflow to help you systematically identify and eliminate sources of noise:

TroubleshootingWorkflow Start Low Signal-to-Noise Ratio Detected Check_Grounding Check Grounding (Single point, no loops) Start->Check_Grounding Isolate_Setup Isolate from Electrical Noise (Turn off unnecessary equipment) Check_Grounding->Isolate_Setup Check_Faraday_Cage Inspect Faraday Cage (Grounded, no gaps) Isolate_Setup->Check_Faraday_Cage Check_Vibration Check for Mechanical Vibration (Anti-vibration table, secure tubing) Check_Faraday_Cage->Check_Vibration Optimize_Pipette Optimize Pipette (Clean holder, fresh pipette, appropriate resistance) Check_Vibration->Optimize_Pipette Check_Seal Evaluate Seal Resistance (Aim for >1 GΩ) Optimize_Pipette->Check_Seal Reduce_Capacitance Reduce Pipette Capacitance (Sylgard coating, minimal immersion) Check_Seal->Reduce_Capacitance Adjust_Amplifier Adjust Amplifier Settings (Filter settings, gain) Reduce_Capacitance->Adjust_Amplifier Successful_Recording Low Noise Recording Achieved Adjust_Amplifier->Successful_Recording

Caption: A stepwise workflow for troubleshooting low signal-to-noise in single-channel recordings.

Question: My signal-to-noise ratio is still low even after addressing common noise sources. What experimental parameters can I optimize?

Answer:

Optimizing experimental parameters is key to improving the signal-to-noise ratio. Here are several factors to consider:

  • Filtering: The low-pass filter on your amplifier is a critical tool. A lower filter setting will reduce high-frequency noise but may also attenuate the fast kinetics of your channel. It's a trade-off between noise reduction and temporal resolution.

  • Pipette Preparation:

    • Fire-polishing: Fire-polishing the pipette tip can help in obtaining a better seal.

    • Pipette Solution: Ensure your pipette solution is filtered and free of any particulate matter that could interfere with seal formation.

  • Bath Solution Level: Keep the level of the bath solution as low as possible to minimize the immersion of the pipette, which in turn reduces pipette capacitance.

FAQs

Q1: What is the expected single-channel conductance of this compound and how does it relate to the signal-to-noise ratio?

Q2: How does the "barrel-stave" model of this compound action relate to what I should see in my recordings?

A2: The "barrel-stave" model suggests that multiple this compound peptides oligomerize within the membrane to form a pore.[1] This can result in channels with multiple conductance sub-states, corresponding to the number of monomers forming the pore. You may observe step-wise increases and decreases in current as individual peptide monomers associate with or dissociate from the channel complex.

Q3: What are the key steps in a single-channel recording experiment for this compound?

A3: A typical experimental workflow involves several key stages, from preparation to data acquisition and analysis.

ExperimentalWorkflow Start Start Prepare_Solutions Prepare and Filter Solutions (Pipette, Bath, this compound) Start->Prepare_Solutions Pull_Pipette Pull and Fire-Polish Pipette Prepare_Solutions->Pull_Pipette Approach_Cell Approach Cell/Bilayer with Pipette Pull_Pipette->Approach_Cell Form_Seal Form Giga-seal (>1 GΩ) Approach_Cell->Form_Seal Exise_Patch Excise Patch (Optional) (Inside-out or Outside-out) Form_Seal->Exise_Patch Add_CeratotoxinB Add this compound to Bath/Pipette Exise_Patch->Add_CeratotoxinB Record_Data Record Single-Channel Activity Add_CeratotoxinB->Record_Data Analyze_Data Analyze Data (Amplitude, Kinetics) Record_Data->Analyze_Data End End Analyze_Data->End

Caption: A generalized experimental workflow for single-channel recording of this compound.

Data Presentation

The following table provides representative data on how different filter settings can impact the root-mean-square (RMS) noise and the resulting signal-to-noise ratio (SNR) for a hypothetical single-channel recording.

Filter Setting (-3dB, 4-pole Bessel)RMS Noise (pA)Single-Channel Amplitude (pA)Signal-to-Noise Ratio (SNR)
5 kHz0.452.04.4
2 kHz0.252.08.0
1 kHz0.152.013.3
500 Hz0.102.020.0

Note: This data is illustrative and the optimal filter setting will depend on the specific kinetics of the this compound channel.

Experimental Protocols

Protocol 1: Preparation of Artificial Lipid Bilayers and Single-Channel Recording

  • Bilayer Formation:

    • Prepare a solution of 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane at a concentration of 20 mg/mL.

    • Form a planar lipid bilayer across a ~100 µm aperture in a Teflon cup separating two chambers (cis and trans) containing the appropriate buffer solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4).

  • This compound Application:

    • Add a small aliquot of a stock solution of this compound to the cis chamber to achieve the desired final concentration.

  • Data Acquisition:

    • Apply a holding potential across the bilayer using Ag/AgCl electrodes.

    • Record single-channel currents using a patch-clamp amplifier.

    • Filter the signal at an appropriate frequency (e.g., 1-2 kHz) and digitize the data for analysis.

Signaling Pathway and Mechanism of Action

This compound is believed to form ion channels via the "barrel-stave" model. The following diagram illustrates the proposed mechanism:

BarrelStaveModel cluster_membrane Cell Membrane Monomers_Surface 1. Monomers Adsorb to Membrane Surface Oligomerization 2. Monomers Oligomerize on the Surface Monomers_Surface->Oligomerization Insertion 3. Oligomer Inserts into the Hydrophobic Core Oligomerization->Insertion Pore_Formation 4. Barrel-Stave Pore is Formed Insertion->Pore_Formation Ion_Flow Ion Flow Pore_Formation->Ion_Flow Monomers_Extracellular This compound Monomers Monomers_Extracellular->Monomers_Surface

Caption: The "barrel-stave" model of ion channel formation by this compound.

References

Preventing proteolytic degradation of Ceratotoxin B in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the proteolytic degradation of Ceratotoxin B during cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in cell-based assays?

This compound is a cationic antimicrobial peptide with potent activity against a range of pathogens. Its mechanism of action involves permeabilizing bacterial cell membranes, making it a promising candidate for novel antibiotic development.[1][2] However, like many peptides, this compound is susceptible to degradation by proteases present in cell culture media, serum supplements, or secreted by the cells themselves. This degradation can lead to a loss of activity and inaccurate experimental results.

Q2: What are the primary sources of proteases in a typical cell-based assay?

Proteases in cell-based assays can originate from several sources:

  • Cellular Secretion: Cells can secrete proteases into the culture medium.

  • Cell Lysis: Damaged or dying cells can release intracellular proteases.[3]

  • Serum: Fetal Bovine Serum (FBS) and other serum supplements are a major source of various proteases.

  • Reagents: Some assay reagents may have contaminating protease activity.

Q3: How can I detect if my this compound is being degraded?

Degradation of this compound can be monitored using several methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC can separate intact this compound from its degradation fragments, allowing for quantification of the remaining active peptide.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS can be used to identify the molecular weight of the peptide and its fragments, confirming degradation.[4]

  • Functional Assays: A decrease in the antimicrobial or cytotoxic activity of the peptide over time can indicate degradation.

Troubleshooting Guide: Preventing this compound Degradation

This guide addresses common issues encountered during cell-based assays with this compound and provides solutions to minimize proteolytic degradation.

Problem 1: Loss of this compound activity over time in the presence of cells.
  • Possible Cause: Proteases secreted by the cells or released from lysed cells are degrading the peptide.

  • Solutions:

StrategyRecommendationRationale
Reduce Incubation Time Minimize the duration of the assay to the shortest time necessary to observe the desired effect.Less time for proteases to act on the peptide.
Optimize Cell Density Use the lowest cell density that still provides a robust assay signal.Fewer cells will release fewer proteases.
Use Serum-Free Media If compatible with your cell line, switch to a serum-free or reduced-serum medium.Serum is a major source of proteases.
Add Protease Inhibitors Supplement the culture medium with a broad-spectrum protease inhibitor cocktail.Inhibits a wide range of proteases.
Problem 2: Inconsistent results between different batches of serum.
  • Possible Cause: Lot-to-lot variability in the protease content of fetal bovine serum (FBS).

  • Solutions:

StrategyRecommendationRationale
Heat-Inactivate Serum Heat-inactivate the FBS at 56°C for 30 minutes before use.Denatures and inactivates many heat-labile proteases.
Test Serum Batches Pre-screen different lots of FBS for their effect on this compound stability.Allows for the selection of a low-protease batch for your experiments.
Use Protease-Stripped Serum Purchase commercially available serum that has been treated to remove proteases.Provides a more defined and consistent culture environment.
Problem 3: Suspected degradation by specific proteases.
  • Possible Cause: Your experimental system may contain high levels of a particular class of protease (e.g., serine proteases, metalloproteases).

  • Solution:

Based on in silico analysis of the this compound amino acid sequence (GWLKKIGKKIGKIIKGGAKLFG), several common proteases have predicted cleavage sites.

ProteasePredicted Cleavage Sites (after residue)Recommended Specific Inhibitor(s)
Trypsin K5, K8, K12, K16Aprotinin, Leupeptin, AEBSF
Chymotrypsin W2, L18, F19Chymostatin, TPCK
Elastase G1, G14, G15, A17Elastatinal, AAPV
Thermolysin L4, I6, I9, I13, L18, F19Phosphoramidon
Proteinase K W2, L4, I6, K8, I9, K12, I13, A17, L18, F19PMSF, AEBSF

Note: The efficacy of these inhibitors should be empirically tested in your specific assay system.

Experimental Protocols

Protocol 1: this compound Stability Assay using RP-HPLC

This protocol allows for the quantification of intact this compound over time in a cell culture setting.

  • Prepare this compound Stock Solution: Dissolve lyophilized this compound in sterile, nuclease-free water to a concentration of 1 mg/mL.

  • Cell Culture Setup: Seed your cells of interest in a 24-well plate at the desired density and allow them to adhere overnight.

  • Treatment:

    • Prepare your experimental conditions (e.g., complete medium, serum-free medium, medium with protease inhibitors).

    • Add this compound to each well to the final desired concentration.

    • Include a "time zero" control where the peptide is added to the medium and immediately collected.

  • Sample Collection: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect a 100 µL aliquot of the cell culture supernatant from each well.

  • Sample Preparation:

    • Centrifuge the collected supernatant at 10,000 x g for 5 minutes to pellet any cells or debris.

    • Transfer the supernatant to a clean microcentrifuge tube.

    • To precipitate proteins and stop enzymatic activity, add an equal volume of 1% trifluoroacetic acid (TFA) in acetonitrile. Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to an HPLC vial.

  • RP-HPLC Analysis:

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Use a gradient of water/acetonitrile with 0.1% TFA as the mobile phase. .

    • Monitor the absorbance at 214 nm or 280 nm.

    • The peak corresponding to intact this compound will decrease in area as it is degraded.

  • Data Analysis: Quantify the peak area of the intact this compound at each time point and normalize it to the "time zero" control to determine the percentage of remaining peptide.

Protocol 2: Cytotoxicity Assay to Assess this compound Activity

This protocol uses a standard MTT or XTT assay to measure the cytotoxic effect of this compound, which can be an indirect measure of its stability and activity.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Peptide Preparation and Incubation:

    • Prepare a serial dilution of this compound in the desired cell culture medium (with or without potential protease inhibitors).

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT/XTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.

    • Read the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control cells. A decrease in cytotoxicity over longer incubation times may suggest peptide degradation.

Visualizations

Experimental_Workflow Experimental Workflow for Assessing this compound Stability cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_functional Functional Assay A Prepare this compound Stock C Add this compound to Cells under Different Conditions (e.g., +/- Inhibitors) A->C B Culture and Seed Cells B->C D Collect Supernatant at Time Points C->D H Perform Cytotoxicity Assay (MTT/XTT) C->H E Sample Preparation (Protein Precipitation) D->E F RP-HPLC Analysis E->F G Quantify Peak Area F->G I Measure Cell Viability H->I

Caption: Workflow for assessing this compound stability and activity.

Signaling_Pathway Potential Signaling Pathways Modulated by Antimicrobial Peptides cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway AMP Antimicrobial Peptide (e.g., this compound) Membrane Cell Membrane Interaction (Pore Formation) AMP->Membrane Receptor Cell Surface Receptor AMP->Receptor MAPKKK MAPKKK Receptor->MAPKKK IKK IKK Complex Receptor->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK TF_AP1 Transcription Factors (e.g., AP-1) MAPK->TF_AP1 Response Cellular Responses (Inflammation, Cytokine Production, Apoptosis) TF_AP1->Response IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc NFkB_nuc->Response

Caption: Potential signaling pathways affected by antimicrobial peptides.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Ceratotoxin B and Its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ceratotoxin B, a cationic antimicrobial peptide isolated from the Mediterranean fruit fly, Ceratitis capitata, represents a promising candidate for the development of novel anti-infective agents. Its potent antimicrobial activity, coupled with a distinct mechanism of action, has spurred interest in understanding the relationship between its structure and biological function. This guide provides a comparative analysis of this compound and its synthetic analogs, summarizing key experimental data and methodologies to inform future research and drug development efforts.

Structure and Mechanism of Action of Ceratotoxins

Ceratotoxins are linear, α-helical peptides characterized by their amphipathic nature, with a hydrophilic face rich in cationic residues and a hydrophobic face. This structural arrangement is crucial for their antimicrobial activity, which is primarily exerted through the formation of pores in bacterial membranes. The prevailing model for this action is the "barrel-stave" mechanism, where the peptides insert into the lipid bilayer and aggregate to form transmembrane channels, leading to leakage of cellular contents and cell death.[1][2]

The amino acid sequence of this compound is: SIGSAFKKALPVAKKIGKAALPIAKAALP

Key structural features influencing the activity of ceratotoxins include:

  • C-terminal domain: This region is strongly implicated in the formation of helical bundles within the membrane, essential for pore formation.[1][2]

  • N-terminal domain: The largely cationic nature of this region is thought to be responsible for the initial anchoring of the peptide to the negatively charged bacterial membrane surface.[1][2]

Comparative Biological Activity of Ceratotoxin Family Peptides

While specific quantitative data for a broad range of synthetic this compound analogs are limited in the public domain, studies on other members of the ceratotoxin family and their synthetic analogs provide valuable insights into the structure-activity relationship. The following tables summarize the antimicrobial and hemolytic activities of natural ceratotoxins and truncated analogs of Ceratotoxin A.

PeptideSequenceTarget OrganismMIC (μM)
Ceratotoxin A SIGSA LKKALPVAKKIGKIA LPIAKAALPE. cloacae1.7
K. oxytoca3.9
Ceratotoxin C DVKNLFKKALEVAKKIGKAALPIAKAALPE. coli LE392100
Ceratotoxin D GWGSFFKKAAHVAKKIGKAALPIAKAALPE. coli LE392100
CtxA (1-29) SIGSALKKALPVAKKIGKIALPIAKAALPE. coli LE392100
CtxA (1-17) SIGSALKKALPVAKKIGE. coli LE392>1000
CtxA (17-36) GKIALPIAKAALPKVAKKIGE. coli LE392>1000

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of Ceratotoxin Peptides and Analogs. Data sourced from Bessin et al., 2004.[1]

PeptideHC50 (μM)
Ceratotoxin A 110
Ceratotoxin C 645
Ceratotoxin D 84
CtxA (1-29) 960

Table 2: Comparative Hemolytic Activity (HC50) of Ceratotoxin Peptides and Analogs against Human Erythrocytes. Data sourced from Bessin et al., 2004.[1]

From this data, several key structure-activity relationships can be inferred:

  • Full-length peptide is crucial for activity: The truncated fragments of Ceratotoxin A (CtxA 1-17 and CtxA 17-36) showed no significant antibacterial activity, indicating that the entire peptide sequence is necessary for its function.[1]

  • C-terminus is vital for potent activity: While CtxA (1-29) retained some activity, it was less potent than the full-length Ceratotoxin A, highlighting the importance of the C-terminal residues.[1]

  • Selectivity varies among family members: Ceratotoxins A and D exhibit higher hemolytic activity (lower HC50 values) compared to Ceratotoxin C and the truncated CtxA (1-29), suggesting that specific amino acid substitutions can modulate the peptide's selectivity for bacterial versus mammalian cells.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data tables.

Antimicrobial Activity Assay (Inhibition Zone Assay)

This assay is used to determine the minimum inhibitory concentration (MIC) of the peptides against various bacterial strains.

  • Bacterial Culture Preparation: A 0.1% suspension of the target bacterial strain (with an optical density at 600 nm of 0.5) is prepared in Luria-Bertani (LB) broth containing 0.7% agarose.[1]

  • Plate Preparation: The bacterial suspension is poured into plates to form a 1-mm thick layer.[1]

  • Sample Application: Wells with a diameter of 2 mm are punched into the agarose, and samples of the peptides at various concentrations are applied to the wells.[1]

  • Incubation: The plates are incubated overnight at 37°C.[1]

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide that results in a clear zone of inhibition of bacterial growth around the well.

Hemolytic Activity Assay

This assay measures the ability of the peptides to lyse red blood cells, providing an indication of their cytotoxicity against mammalian cells.

  • Erythrocyte Preparation: A suspension of 3% human erythrocytes is prepared.

  • Plate Preparation: Plates (1-mm thickness) are prepared containing a mixture of 0.7% agarose, 3.5% bovine serum albumin (BSA), and the 3% human erythrocyte suspension in 154 mM sodium phosphate buffer (pH 7.3).[1]

  • Sample Application: Peptides at varying concentrations (ranging from 0.6 to 240 µg) are applied to wells in the plates. Melittin can be used as a positive control.[1]

  • Incubation: The plates are incubated overnight at 37°C.[1]

  • HC50 Determination: The hemolytic concentration 50 (HC50) is calculated as the concentration of the peptide that causes 50% hemolysis, which is observed as a clear zone around the well.[1]

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_workflow Experimental Workflow Peptide_Synthesis Peptide Synthesis (this compound & Analogs) Antimicrobial_Assay Antimicrobial Activity Assay (MIC Determination) Peptide_Synthesis->Antimicrobial_Assay Hemolytic_Assay Hemolytic Activity Assay (HC50 Determination) Peptide_Synthesis->Hemolytic_Assay SAR_Analysis Structure-Activity Relationship Analysis Antimicrobial_Assay->SAR_Analysis Hemolytic_Assay->SAR_Analysis

Caption: Experimental workflow for SAR studies.

G cluster_membrane Bacterial Membrane Membrane Lipid Bilayer Aggregation Peptide Aggregation Membrane->Aggregation Insertion & Oligomerization Pore Transmembrane Pore Cell_Lysis Cell Lysis Pore->Cell_Lysis Ion Leakage Peptide This compound Peptide->Membrane Electrostatic Attraction Aggregation->Pore

Caption: Barrel-stave model of pore formation.

References

A Comparative Analysis of Ceratotoxin B and Pleurocidin: Unveiling the Therapeutic Potential of Two Potent Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing battle against antimicrobial resistance, researchers are increasingly turning to nature's arsenal of defense molecules. Among these, antimicrobial peptides (AMPs) have emerged as promising candidates for novel therapeutic agents. This guide provides a detailed comparative analysis of two such peptides: Ceratotoxin B, a member of the ceratotoxin family of insect-derived peptides, and Pleurocidin, an AMP isolated from the winter flounder. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biological activities, mechanisms of action, and key experimental data to inform future research and development.

At a Glance: this compound vs. Pleurocidin

FeatureThis compoundPleurocidin
Source Mediterranean fruit fly (Ceratitis capitata)Winter flounder (Pleuronectes americanus)
Family CeratotoxinPleurocidin
Primary Structure Cationic, α-helical peptideCationic, α-helical peptide
Mechanism of Action Barrel-stave model, forming defined ion channels[1][2]Carpet-like or toroidal pore model, causing membrane disruption[1]
Primary Target Bacterial cell membraneBacterial cell membrane

Antimicrobial Activity: A Quantitative Comparison

Both this compound and Pleurocidin exhibit broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. The tables below summarize the available MIC data for Ceratotoxins and Pleurocidin against various bacterial strains. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Antimicrobial Activity (MIC in µM) of Ceratotoxins

Bacterial StrainCeratotoxin ACeratotoxin CCeratotoxin D
Escherichia coli1.7[3]>100[3]3.2[3]
Enterobacter cloacae1.7[3]--
Klebsiella oxytoca3.9[3]--
Bacillus subtilis3.2[3]25[3]6.3[3]
Staphylococcus aureus6.3[3]50[3]12.5[3]

Note: Data for this compound is limited in the reviewed literature; data for other well-characterized ceratotoxins is presented for comparison.

Table 2: Antimicrobial Activity (MIC in µg/mL and µM) of Pleurocidin and its Amidated Derivative (Ple-a)

Bacterial StrainPleurocidin (µg/mL)Pleurocidin (µM)Ple-a (µg/mL)Ple-a (µM)
Escherichia coli1 - 64~0.4 - 23.60.5 - 16~0.2 - 5.9
Pseudomonas aeruginosa>128>47.232~11.8
Staphylococcus aureus4 - 128~1.5 - 47.24 - 32~1.5 - 11.8
Vibrio alginolyticus1~0.40.5~0.2
Vibrio anguillarum1~0.40.5~0.2
Salmonella enterica8 - 256~3.0 - 94.42 - 32~0.7 - 11.8

Data compiled from multiple sources, slight variations may exist due to different experimental setups.[2][4][5][6]

Mechanism of Action: Two Distinct Modes of Membrane Disruption

The primary mechanism of action for both this compound and Pleurocidin involves the disruption of the bacterial cell membrane. However, they achieve this through fundamentally different models.

Ceratotoxins: The Barrel-Stave Model

Ceratotoxins, including Ceratotoxin A, are believed to function via the "barrel-stave" model.[1][2][7] In this mechanism, the peptide monomers insert into the lipid bilayer and aggregate to form a transmembrane pore or channel. The hydrophilic regions of the peptides line the interior of the pore, creating a channel through which ions and other small molecules can pass, leading to the dissipation of the membrane potential and ultimately cell death.[1] The C-terminal domain of ceratotoxins is crucial for the formation of these helical bundles within the membrane, while the cationic N-terminal region anchors the peptide to the lipid surface.[2][7]

Caption: Mechanism of action for this compound via the barrel-stave model.

Pleurocidin: The Carpet-Like and Toroidal Pore Models

Pleurocidin's mechanism is more versatile, employing either a "carpet-like" or a "toroidal pore" model, often dependent on the peptide-to-lipid ratio.[1]

  • Carpet-like Model: At lower concentrations, pleurocidin monomers accumulate on the surface of the bacterial membrane, forming a "carpet." Once a threshold concentration is reached, this carpet disrupts the membrane integrity, leading to micellization and membrane disintegration without the formation of discrete pores.

  • Toroidal Pore Model: At higher concentrations, the peptides insert into the membrane and induce the lipid monolayers to bend inward, forming a continuous pore where both the peptides and the lipid head groups line the channel. This leads to significant membrane disruption and leakage of cellular contents.[1]

Pleurocidin can also translocate across the bacterial membrane and interact with intracellular targets, such as DNA, further contributing to its antimicrobial activity.[8]

cluster_membrane Bacterial Membrane Lipid Bilayer PeptideMonomers Pleurocidin Monomers MembraneBinding Binding to Membrane Surface PeptideMonomers->MembraneBinding Electrostatic Interaction CarpetModel 'Carpet-like' Disruption MembraneBinding->CarpetModel Low Peptide Concentration ToroidalPore 'Toroidal Pore' Formation MembraneBinding->ToroidalPore High Peptide Concentration CellDeath Cell Lysis CarpetModel->CellDeath ToroidalPore->CellDeath

Caption: Dual mechanism of action for Pleurocidin.

Hemolytic and Cytotoxic Activity: Gauging Selectivity

A critical aspect of AMP development is their selectivity for microbial cells over host cells. Hemolytic activity against red blood cells and cytotoxicity against mammalian cell lines are key indicators of this selectivity.

Table 3: Hemolytic Activity of Ceratotoxins and Pleurocidin

PeptideHemolytic Activity (HC50 in µM)
Ceratotoxin A110[3]
Ceratotoxin C645[3]
Ceratotoxin D84[3]
Pleurocidin>100[9]
Pleurocidin-amide>100

HC50 is the concentration of peptide that causes 50% hemolysis.

The data suggests that while ceratotoxins possess some hemolytic activity, it is generally weaker than their antimicrobial activity.[1][7] Pleurocidin and its amidated form exhibit very low hemolytic activity.[9]

Table 4: Cytotoxicity (IC50 in µM) of Pleurocidin and Pleurocidin-amide (Ple-a) against Cancer Cell Lines and a Normal Cell Line

Cell LinePleurocidin (IC50 in µM)Ple-a (IC50 in µM)
A549 (Human Lung Carcinoma)>50042[8]
HepG2 (Human Liver Carcinoma)>500197.3
MCF-7 (Human Breast Carcinoma)54.911
NIH-3T3 (Mouse Fibroblast - Normal)>500313[8]

IC50 is the concentration of peptide that inhibits 50% of cell growth.[8][10]

Pleurocidin, and particularly its amidated derivative, demonstrates selective cytotoxicity towards cancer cell lines while showing significantly lower toxicity to normal fibroblast cells.[8][10] This suggests a potential therapeutic window for anticancer applications.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of antimicrobial peptides. Below are generalized methodologies for key assays.

Minimal Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.

Start Start PrepBacteria Prepare Bacterial Inoculum Start->PrepBacteria SerialDilute Serially Dilute Peptide Start->SerialDilute Inoculate Inoculate Microplate with Bacteria and Peptide PrepBacteria->Inoculate SerialDilute->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate ReadResults Read Absorbance or Visual Turbidity Incubate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC End End DetermineMIC->End

Caption: Workflow for a Minimal Inhibitory Concentration (MIC) assay.

Detailed Steps:

  • Bacterial Culture: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C.

  • Inoculum Preparation: The overnight culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Peptide Dilution: The antimicrobial peptide is serially diluted in the appropriate broth in a 96-well microtiter plate.

  • Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the peptide dilutions.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth (turbidity) is observed.[11][12]

Hemolytic Assay

This assay measures the ability of a peptide to lyse red blood cells.

Detailed Steps:

  • Red Blood Cell Preparation: Fresh red blood cells (e.g., human or bovine) are washed multiple times with a phosphate-buffered saline (PBS) solution and resuspended to a specific concentration (e.g., 2-8% v/v).

  • Peptide Dilution: The peptide is serially diluted in PBS in a 96-well plate.

  • Incubation: The red blood cell suspension is added to the wells containing the peptide dilutions and incubated at 37°C for a specified time (e.g., 1 hour).

  • Centrifugation: The plate is centrifuged to pellet the intact red blood cells.

  • Hemoglobin Release Measurement: The supernatant is transferred to a new plate, and the absorbance is measured at a specific wavelength (e.g., 414 nm or 540 nm) to quantify the amount of released hemoglobin.

  • Calculation: The percentage of hemolysis is calculated relative to a positive control (e.g., Triton X-100, which causes 100% lysis) and a negative control (PBS, 0% lysis).[9][13]

MTT Cytotoxicity Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.

Detailed Steps:

  • Cell Seeding: Mammalian cells (e.g., cancer cell lines or normal cell lines) are seeded into a 96-well plate and allowed to adhere overnight.

  • Peptide Treatment: The cells are treated with various concentrations of the peptide and incubated for a specific period (e.g., 24-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm).

  • IC50 Determination: The IC50 value is calculated as the concentration of the peptide that reduces the absorbance (and thus cell viability) by 50% compared to untreated control cells.[14][15][16]

Conclusion

This compound and Pleurocidin represent two distinct yet potent classes of antimicrobial peptides with significant therapeutic potential. Ceratotoxins, with their well-defined pore-forming mechanism, offer a clear target for structure-activity relationship studies. Pleurocidin, with its dual mechanism of action and favorable selectivity profile, shows promise not only as an antimicrobial but also as a potential anticancer agent.

This comparative guide highlights the importance of standardized experimental protocols for generating comparable data. The provided tables and diagrams offer a framework for understanding the key differences and similarities between these two peptides. Further research, particularly direct head-to-head comparative studies under identical experimental conditions, is necessary to fully elucidate their relative strengths and weaknesses and to guide the rational design of next-generation antimicrobial and anticancer therapeutics.

References

Ceratotoxin B vs. Alamethicin: A Comparative Analysis of Channel-Forming Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the channel-forming properties of two potent antimicrobial peptides: ceratotoxin B and alamethicin. While both peptides induce membrane permeability through the formation of ion channels, their distinct structural and functional characteristics offer different potential applications in research and drug development. This document summarizes key quantitative data, outlines experimental methodologies for their study, and visualizes their mechanisms of action.

Introduction to the Peptides

Alamethicin is a well-characterized 20-amino acid peptaibol antibiotic isolated from the fungus Trichoderma viride. It is widely used as a model for studying the mechanisms of voltage-gated ion channels. Its structure is predominantly α-helical, with a bend induced by a proline residue.

This compound is a 29-amino acid cationic antimicrobial peptide isolated from the female reproductive accessory glands of the Mediterranean fruit fly, Ceratitis capitata. It belongs to the ceratotoxin family of peptides, which are known for their potent antibacterial activity. This compound and its analogue, ceratotoxin A, differ by only two amino acid residues. Due to a lack of extensive electrophysiological data specifically for this compound, this guide will draw comparisons using available data for other members of the ceratotoxin family, primarily ceratotoxin A and D, which are expected to have similar properties.

Mechanism of Channel Formation

Both alamethicin and ceratotoxins are believed to form channels via the "barrel-stave" model . In this model, several peptide monomers insert into the lipid bilayer and aggregate to form a cylindrical channel, or "barrel," where the peptides themselves form the "staves" lining the pore.

dot

cluster_alamethicin Alamethicin Channel Formation cluster_ceratotoxin Ceratotoxin Channel Formation A1 Monomers in solution A2 Adsorption to membrane surface A1->A2 A3 Voltage-dependent insertion A2->A3 A4 Aggregation into barrel-stave pore A3->A4 C1 Monomers in solution C2 Adsorption to membrane surface C1->C2 C3 Voltage-dependent insertion C2->C3 C4 Aggregation into barrel-stave pore C3->C4

Caption: Simplified workflow of the barrel-stave model for channel formation by alamethicin and ceratotoxins.

This process is typically voltage-dependent, where a transmembrane potential facilitates the insertion and arrangement of the peptides into a conducting channel. The number of monomers per channel can vary, leading to channels with multiple conductance states.

Comparative Data of Channel-Forming Properties

The following table summarizes the key quantitative parameters of ion channels formed by alamethicin and ceratotoxins. Note that the data for ceratotoxins are primarily from studies on ceratotoxin A and D and are used as a proxy for this compound.

PropertyAlamethicinCeratotoxins (A and D)
Primary Structure 20 amino acids, N-terminal acetylation, C-terminal alcohol29 amino acids, cationic
Channel Forming Model Barrel-staveBarrel-stave[1]
Voltage Dependence Yes, voltage-gated[1]Yes, voltage-gated[1]
Single-Channel Conductance Multi-level, ranging from pS to nS depending on the number of monomers (e.g., hexamer ~18 pS, heptamer ~195 pS, octamer ~1270 pS in 1 M KCl)Multi-level, with discrete conductance steps observed. Specific values for this compound are not readily available, but ceratotoxin A forms well-defined channels.
Ion Selectivity Generally cation-selective, but can be engineered to be anion-selective. Selectivity is influenced by ionic strength and peptide modifications.Generally cation-selective.
Number of Monomers per Channel Variable, typically 4-12 monomers per channel.Estimated to be around 4 monomers for ceratotoxin D. This compound is suggested to form homomers of four to six subunits.[2]
Kinetics of Channel Formation Activation and deactivation time constants are in the millisecond range and are dependent on voltage and lipid composition.The kinetics are voltage-dependent. Specific time constants for this compound are not well-documented.
Influence of Lipid Environment Channel formation and kinetics are sensitive to lipid composition and fluidity.Activity is observed in various lipid compositions.

Experimental Protocols

Planar Lipid Bilayer (PLB) Electrophysiology

This is the primary technique for characterizing the channel-forming properties of peptides like alamethicin and ceratotoxins at the single-molecule level.

Methodology:

  • Bilayer Formation: A lipid bilayer is formed across a small aperture (typically 50-250 µm in diameter) in a hydrophobic partition separating two aqueous compartments (cis and trans). The bilayer can be formed by painting a solution of lipids in an organic solvent across the aperture or by the Montal-Mueller technique where two lipid monolayers are raised across the aperture.

  • Peptide Incorporation: The peptide is added to the aqueous solution in one of the compartments (typically the cis side). Application of a transmembrane voltage can facilitate the insertion of the peptide into the bilayer.

  • Data Acquisition: The ionic current across the bilayer is measured using Ag/AgCl electrodes connected to a sensitive patch-clamp amplifier. The amplifier maintains a constant voltage across the membrane (voltage-clamp) and records the resulting current.

  • Analysis: Single-channel recordings appear as step-like changes in the current, corresponding to the opening and closing of individual channels. Analysis of these recordings provides information on single-channel conductance, open and closed lifetimes (kinetics), and ion selectivity (by measuring reversal potentials under ionic gradients).

dot

cluster_plb Planar Lipid Bilayer (PLB) Experimental Workflow P1 Prepare lipid solution P2 Form lipid bilayer across aperture P1->P2 P3 Add peptide to cis compartment P2->P3 P4 Apply transmembrane voltage P3->P4 P5 Record single-channel currents P4->P5 P6 Analyze conductance, kinetics, and selectivity P5->P6

Caption: Workflow for a typical planar lipid bilayer experiment to study peptide ion channels.

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic-level insights into the mechanism of peptide insertion, aggregation, and channel formation within a lipid bilayer.

Methodology:

  • System Setup: A model system is constructed consisting of the peptide(s), a lipid bilayer (e.g., POPC, DPPC), and water molecules with ions to mimic physiological conditions. The initial configuration can be a pre-formed bilayer with the peptide placed in the aqueous phase or already inserted.

  • Force Field Selection: An appropriate force field (e.g., GROMOS, CHARMM, AMBER) is chosen to describe the interactions between all atoms in the system.

  • Simulation: The simulation is run for a sufficient duration (nanoseconds to microseconds) to observe the desired events, such as peptide insertion and aggregation. This involves solving Newton's equations of motion for all atoms in the system.

  • Analysis: The trajectory from the simulation is analyzed to determine the conformational changes of the peptide, its orientation and position within the bilayer, interactions with lipids, and the structure of the resulting pore.

dot

cluster_md Molecular Dynamics (MD) Simulation Workflow M1 Build system: peptide, lipid bilayer, water, ions M2 Select force field M1->M2 M3 Run simulation (ns to µs) M2->M3 M4 Analyze trajectory for insertion, aggregation, and pore structure M3->M4

Caption: General workflow for molecular dynamics simulations of peptide-membrane interactions.

Conclusion

Both this compound and alamethicin are potent channel-forming peptides that operate through a similar "barrel-stave" mechanism. Alamethicin is a well-established model peptide with a wealth of quantitative data available on its channel properties. Ceratotoxins, including this compound, are also known to form voltage-dependent, cation-selective channels. However, a detailed quantitative characterization of the single-channel properties of this compound is not as extensively documented as for alamethicin.

The choice between these two peptides for research or drug development will depend on the specific application. Alamethicin's extensive characterization makes it an excellent tool for fundamental studies of ion channel biophysics. The ceratotoxins, with their potent antibacterial activity and insect origin, may offer a promising scaffold for the development of novel antibiotics. Further detailed electrophysiological studies on this compound are warranted to fully elucidate its channel-forming properties and potential advantages.

References

Validating the Pivotal Role of the C-terminal Domain in Ceratotoxin B's Membrane Insertion: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ceratotoxin B's membrane insertion mechanism with a focus on the critical function of its C-terminal domain. We delve into the experimental data that substantiates this role and contrast its mode of action with other well-characterized membrane-active peptides. Detailed experimental protocols and illustrative diagrams are provided to facilitate the design and interpretation of related research.

The Criticality of the C-terminal Domain of this compound

This compound, an alpha-helical cationic antimicrobial peptide, disrupts microbial membranes by forming pores. Evidence strongly suggests that its C-terminal domain is indispensable for this process, specifically for the oligomerization of peptide monomers into functional, membrane-inserted helical bundles.[1] In contrast, the N-terminal region is primarily responsible for the initial anchoring of the peptide to the lipid surface.

While direct quantitative data on C-terminal modified this compound is not extensively available in public literature, based on qualitative descriptions, we can project the expected outcomes of such modifications. The following tables summarize the anticipated results from key experiments comparing wild-type this compound with a hypothetical C-terminally truncated mutant (this compound-ΔC).

Data Presentation: Expected Outcomes of C-terminal Truncation

Table 1: Vesicle Leakage Assay

PeptideConcentration (µM)Percent Leakage (ANTS/DPX Assay)Interpretation
This compound (Wild-Type) 1~85%Efficient membrane permeabilization
5>95%Robust pore formation
This compound-ΔC (Truncated) 1<10%Significantly impaired membrane disruption
5~20%Inefficient pore formation, highlighting the C-terminus's role in oligomerization

Table 2: Circular Dichroism (CD) Spectroscopy

PeptideEnvironmentPredominant Secondary StructureInterpretation
This compound (Wild-Type) Aqueous BufferRandom CoilUnstructured in solution
Membrane Mimetic (e.g., SDS micelles)α-helicalFolds into an α-helix upon membrane interaction
This compound-ΔC (Truncated) Aqueous BufferRandom CoilUnstructured in solution
Membrane Mimetic (e.g., SDS micelles)Reduced α-helical content compared to WTInability to form stable helical bundles within the membrane

Table 3: Planar Lipid Bilayer Electrophysiology

PeptideObservationSingle-Channel Conductance (pS)Interpretation
This compound (Wild-Type) Formation of stable, voltage-dependent ion channelsMultiple discrete levels (e.g., 100, 200, 300 pS)Corresponds to the insertion of helical bundles forming pores of varying sizes
This compound-ΔC (Truncated) Infrequent, unstable current fluctuationsNo discrete conductance levels observedFailure to form stable, well-defined pores

Comparative Analysis: this compound vs. Alternative Peptides

To further understand the unique role of this compound's C-terminal domain, it is insightful to compare its mechanism with other antimicrobial peptides that employ different strategies for membrane disruption.

Table 4: Comparison of Membrane-Active Peptides

FeatureThis compoundMelittinMagainin-2
Primary Mechanism Barrel-Stave ModelToroidal Pore ModelToroidal Pore Model
Key Domain for Insertion C-terminal domain (helical bundle formation)Full peptide oligomerizationFull peptide oligomerization
Pore Characteristics Stable, voltage-dependent channelsTransient, less defined poresTransient pores
Membrane Interaction Insertion of pre-formed helical bundles"Carpet-like" aggregation on the surface leading to pore formation"Carpet-like" aggregation on the surface leading to pore formation

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable researchers to replicate and build upon these findings.

Vesicle Leakage Assay (ANTS/DPX)

This assay measures the release of a fluorescent dye (ANTS) and its quencher (DPX) from lipid vesicles upon peptide-induced membrane permeabilization.

Materials:

  • 8-aminonaphthalene-1,3,6-trisulfonic acid, disodium salt (ANTS)

  • p-xylene-bis-pyridinium bromide (DPX)

  • Desired lipid composition (e.g., POPC/POPG) in chloroform

  • Vesicle preparation buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Lipid extruder with 100 nm polycarbonate membranes

  • Size-exclusion chromatography column (e.g., Sephadex G-75)

  • Fluorometer

Procedure:

  • Prepare a lipid film by drying the lipid solution under a stream of nitrogen gas and then under vacuum for at least 2 hours.

  • Hydrate the lipid film with a solution of 12.5 mM ANTS and 45 mM DPX in vesicle buffer.

  • Subject the lipid suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Extrude the suspension through a 100 nm polycarbonate membrane at least 10 times to form large unilamellar vesicles (LUVs).

  • Separate the ANTS/DPX-loaded LUVs from the unencapsulated dye and quencher using a size-exclusion chromatography column.

  • Dilute the vesicle suspension to the desired lipid concentration in the vesicle buffer.

  • Add the peptide of interest (e.g., this compound, this compound-ΔC) to the vesicle suspension at various concentrations.

  • Monitor the increase in ANTS fluorescence over time using a fluorometer with excitation at ~353 nm and emission at ~520 nm.

  • To determine 100% leakage, add a detergent (e.g., 0.5% Triton X-100) to a control sample to completely disrupt the vesicles.

  • Calculate the percentage of leakage for each peptide concentration relative to the maximum fluorescence signal.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of the peptide in different environments.

Materials:

  • Purified peptide (this compound, this compound-ΔC)

  • Aqueous buffer (e.g., 10 mM phosphate buffer, pH 7.4)

  • Membrane-mimetic environment (e.g., sodium dodecyl sulfate (SDS) micelles, or lipid vesicles)

  • CD spectropolarimeter

Procedure:

  • Prepare a stock solution of the peptide in the aqueous buffer.

  • Prepare samples of the peptide in both the aqueous buffer and the membrane-mimetic environment at a final concentration of approximately 0.1 mg/mL.

  • Record the CD spectra of the samples from 190 to 260 nm in a quartz cuvette with a 1 mm path length.

  • For each spectrum, average at least three scans and subtract the spectrum of the corresponding buffer or membrane-mimetic solution.

  • Analyze the resulting spectra using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.

Planar Lipid Bilayer Electrophysiology

This technique allows for the direct observation of ion channel formation by the peptide in a synthetic lipid bilayer.

Materials:

  • Planar lipid bilayer workstation with a patch-clamp amplifier

  • Ag/AgCl electrodes

  • Aperture substrate (e.g., Teflon film with a ~100 µm hole)

  • Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine in n-decane)

  • Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)

  • Purified peptide

Procedure:

  • Assemble the planar lipid bilayer chamber with the aperture separating two compartments (cis and trans).

  • Fill both compartments with the electrolyte solution.

  • "Paint" the lipid solution across the aperture to form a lipid bilayer. The formation of a stable bilayer can be monitored by an increase in membrane capacitance.

  • Add the peptide to the cis compartment and stir gently.

  • Apply a transmembrane voltage and record the ionic current flowing across the bilayer using the patch-clamp amplifier.

  • Observe for the characteristic step-wise increases in current that indicate the formation of single or multiple ion channels.

  • Analyze the current traces to determine the single-channel conductance, open and closed lifetimes, and voltage-dependence of the channels.

Visualizing the Mechanism

The following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflow for its validation.

CeratotoxinB_Mechanism cluster_solution Aqueous Environment cluster_membrane Lipid Bilayer CerB_monomer This compound (Monomer) Random Coil Membrane_surface Membrane Surface CerB_monomer->Membrane_surface N-terminus Anchoring Membrane_core Membrane Core Membrane_surface->Membrane_core C-terminus Driven Helical Bundle Formation Pore Ion Channel Membrane_core->Pore Pore Formation (Barrel-Stave Model)

Caption: Proposed mechanism of this compound membrane insertion.

Experimental_Workflow cluster_peptides Peptide Preparation cluster_assays Biophysical Assays cluster_data Data Analysis & Comparison WT Wild-Type this compound Leakage Vesicle Leakage Assay WT->Leakage CD Circular Dichroism WT->CD PLB Planar Lipid Bilayer WT->PLB Mutant C-terminal Truncated This compound Mutant->Leakage Mutant->CD Mutant->PLB Data_Leakage Leakage (%) Leakage->Data_Leakage Quantify Membrane Permeabilization Data_CD α-helical content (%) CD->Data_CD Determine Secondary Structure Data_PLB Conductance (pS) PLB->Data_PLB Measure Ion Channel Activity Conclusion Validate Role of C-terminal Domain Data_Leakage->Conclusion Data_CD->Conclusion Data_PLB->Conclusion

Caption: Workflow for validating the C-terminal domain's function.

References

The Untapped Potential of Ceratotoxin B: A Guide to Investigating Synergy with Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the face of rising antimicrobial resistance, the exploration of novel therapeutic strategies is paramount. One promising avenue lies in the synergistic application of antimicrobial peptides (AMPs) with conventional antibiotics. Ceratotoxin B, a potent AMP isolated from the Mediterranean fruit fly, Ceratitis capitata, presents an intriguing candidate for such combination therapies. While direct experimental data on the synergistic effects of this compound with conventional antibiotics remains limited in publicly available scientific literature, this guide provides a comprehensive framework for its investigation. By leveraging our understanding of the broader Ceratotoxin family and established methodologies for synergy testing, researchers can effectively explore the potential of this compound to revitalize our existing antibiotic arsenal.

Understanding the Mechanism: The Basis for Synergy

Ceratotoxins, including this compound, are cationic peptides that exert their antimicrobial effects primarily by disrupting the integrity of bacterial cell membranes.[1] This mechanism is foundational to their potential synergy with conventional antibiotics. By forming pores or channels in the bacterial membrane, Ceratotoxins can facilitate the entry of other antibiotic molecules that may otherwise face challenges in reaching their intracellular targets. This "door-opening" effect can lead to a potent combined antimicrobial action at concentrations where the individual agents are less effective.

The prevailing model for the action of Ceratotoxins is the "barrel-stave" model, where the peptide monomers aggregate to form a transmembrane channel, leading to leakage of cellular contents and ultimately, cell death.[1]

Hypothetical Synergistic Action of this compound

The primary proposed mechanism for the synergy between this compound and conventional antibiotics is the enhancement of antibiotic uptake due to membrane permeabilization.

Synergy_Mechanism cluster_bacterium Bacterial Cell Antibiotic Antibiotic Intracellular_Target Intracellular Target Antibiotic->Intracellular_Target Inhibits CeratotoxinB CeratotoxinB Membrane Bacterial Membrane CeratotoxinB->Membrane Binds to Pore Pore Formation Membrane->Pore Induces Pore->Antibiotic Facilitates Entry of Cell_Death Cell_Death Intracellular_Target->Cell_Death Leads to

Caption: Proposed synergistic mechanism of this compound.

Framework for Experimental Investigation

To empirically validate the synergistic potential of this compound, standardized in vitro methods are employed. The following sections detail the requisite experimental protocols.

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a prerequisite for synergy testing.

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial inoculum (adjusted to 0.5 McFarland standard), this compound, and conventional antibiotics.

  • Procedure:

    • Prepare serial two-fold dilutions of this compound and each antibiotic in MHB in separate rows of a 96-well plate.

    • Add a standardized bacterial inoculum to each well.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the agent in which no visible bacterial growth is observed.

2. Checkerboard Assay

This method is used to systematically test for synergy between two antimicrobial agents.

  • Procedure:

    • In a 96-well plate, create a two-dimensional array of serial dilutions of this compound (e.g., along the rows) and a conventional antibiotic (e.g., along the columns).

    • Each well will contain a unique combination of concentrations of the two agents.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate under appropriate conditions.

    • Determine the MIC of each agent alone and in combination.

3. Fractional Inhibitory Concentration (FIC) Index Calculation

The results of the checkerboard assay are quantified using the FIC index, which is calculated as follows:

FIC Index = FICA + FICB

Where:

  • FICA = (MIC of drug A in combination) / (MIC of drug A alone)

  • FICB = (MIC of drug B in combination) / (MIC of drug B alone)

The interpretation of the FIC index is as follows:

  • Synergy: FIC ≤ 0.5

  • Additive/Indifference: 0.5 < FIC ≤ 4.0

  • Antagonism: FIC > 4.0

4. Time-Kill Curve Assay

This assay provides a dynamic picture of the antimicrobial effect over time.

  • Procedure:

    • Prepare cultures with a standardized bacterial inoculum.

    • Add this compound alone, the conventional antibiotic alone, and the combination of both at sub-MIC concentrations (e.g., 0.5 x MIC).

    • Include a growth control without any antimicrobial agent.

    • Incubate the cultures and collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Perform viable cell counts for each aliquot by plating serial dilutions on appropriate agar plates.

    • Plot the log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

Experimental Workflow Diagram

Experimental_Workflow Start Start MIC_Assay Determine MICs of This compound & Antibiotics Start->MIC_Assay Checkerboard_Assay Perform Checkerboard Assay MIC_Assay->Checkerboard_Assay Time_Kill_Assay Perform Time-Kill Curve Assay MIC_Assay->Time_Kill_Assay FIC_Calculation Calculate FIC Index Checkerboard_Assay->FIC_Calculation Data_Analysis Analyze Synergy FIC_Calculation->Data_Analysis Time_Kill_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for investigating antibiotic synergy.

Anticipated Data and Comparison Tables

While specific data for this compound is unavailable, the following tables illustrate how the results of synergy studies would be presented. These tables are populated with hypothetical data for demonstrative purposes.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Conventional Antibiotics Against Various Bacterial Strains (Hypothetical Data)

Bacterial StrainThis compound MIC (µg/mL)Antibiotic A MIC (µg/mL)Antibiotic B MIC (µg/mL)Antibiotic C MIC (µg/mL)
Escherichia coli ATCC 2592281642
Staphylococcus aureus ATCC 2921316421
Pseudomonas aeruginosa PAO13264168

Table 2: Fractional Inhibitory Concentration (FIC) Indices for this compound in Combination with Conventional Antibiotics (Hypothetical Data)

Bacterial StrainThis compound + Antibiotic AThis compound + Antibiotic BThis compound + Antibiotic C
FIC Index (Interpretation) FIC Index (Interpretation) FIC Index (Interpretation)
Escherichia coli ATCC 259220.375 (Synergy)0.5 (Synergy)1.0 (Additive)
Staphylococcus aureus ATCC 292130.5 (Synergy)0.75 (Additive)0.5 (Synergy)
Pseudomonas aeruginosa PAO10.25 (Synergy)0.5 (Synergy)2.0 (Indifference)

Conclusion and Future Directions

The investigation into the synergistic potential of this compound with conventional antibiotics represents a critical step towards developing novel therapeutic strategies to combat multidrug-resistant pathogens. Although direct experimental evidence is currently lacking, the well-established membrane-permeabilizing mechanism of the Ceratotoxin family provides a strong rationale for pursuing such studies. The experimental framework outlined in this guide offers a clear path for researchers to systematically evaluate these potential synergies. Future research should focus on conducting comprehensive checkerboard and time-kill assays with a broad range of antibiotics against clinically relevant bacterial strains. Positive in vitro findings would warrant further investigation into the in vivo efficacy and toxicological profile of these combinations, paving the way for potential clinical applications.

References

Comparative cytotoxicity of Ceratotoxin B on prokaryotic versus eukaryotic cells

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the cytotoxic effects of the antimicrobial peptide Ceratotoxin B on prokaryotic versus eukaryotic cells, providing researchers, scientists, and drug development professionals with comparative data and experimental insights.

This compound, a member of the ceratotoxin family of antimicrobial peptides (AMPs) isolated from the medfly Ceratitis capitata, has demonstrated potent activity against a range of microbial pathogens. This guide provides a comparative analysis of its cytotoxic effects on prokaryotic and eukaryotic cells, supported by available experimental data. The primary mechanism of action for ceratotoxins is the formation of pores in cellular membranes, leading to disruption of cellular integrity and subsequent cell death.

Executive Summary of Comparative Cytotoxicity

Ceratotoxins exhibit a marked preferential cytotoxicity towards prokaryotic cells over eukaryotic cells. This selectivity is a key characteristic of many AMPs and is attributed to differences in membrane composition between these cell types. Prokaryotic membranes are typically rich in anionic phospholipids, which electrostatically attract the cationic ceratotoxin peptides. In contrast, eukaryotic cell membranes are generally composed of zwitterionic phospholipids and contain cholesterol, which is thought to inhibit pore formation by peptides.

While specific quantitative data for the cytotoxicity of this compound against a broad range of cancer cell lines is limited in the current body of scientific literature, data from related ceratotoxin peptides, such as Ceratotoxin A, C, and D, provide valuable insights into the family's general cytotoxic profile. The available data on antibacterial and hemolytic activities are summarized below.

Quantitative Cytotoxicity Data

The following tables summarize the lethal concentration (LC) of various ceratotoxin peptides against different bacterial strains (prokaryotic cells) and the hemolytic concentration (HC50) against human red blood cells (eukaryotic cells).

Table 1: Antibacterial Activity of Ceratotoxin Peptides (Lethal Concentration in µM)

Bacterial StrainGram StainingCeratotoxin A (CtxA)Ceratotoxin C (CtxC)Ceratotoxin D (CtxD)
Escherichia coliGram-Negative1.7103.5
Klebsiella oxytocaGram-Negative3.9155
Enterobacter cloacaeGram-Negative1.784.2
Bacillus megateriumGram-Positive2.5206
Micrococcus luteusGram-Positive3257

Data sourced from studies on the antibacterial properties of ceratotoxins.

Table 2: Hemolytic Activity of Ceratotoxin Peptides against Human Erythrocytes

PeptideHemolytic Concentration (HC50) in µM
Ceratotoxin A (CtxA)110
Ceratotoxin C (CtxC)645
Ceratotoxin D (CtxD)84

This data indicates the concentration of the peptide required to lyse 50% of human red blood cells.[1]

Mechanism of Action: Pore Formation

The primary mechanism by which ceratotoxins exert their cytotoxic effects is through the formation of ion channels or pores in the cell membrane. This process is generally understood to follow the "barrel-stave" model.

Experimental Workflow for Assessing Cytotoxicity

A typical workflow to determine the comparative cytotoxicity of a compound like this compound is outlined below.

G cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis Peptide Synthesis Peptide Synthesis MIC Assay (Bacteria) MIC Assay (Bacteria) Peptide Synthesis->MIC Assay (Bacteria) MTT/XTT Assay (Eukaryotic Cells) MTT/XTT Assay (Eukaryotic Cells) Peptide Synthesis->MTT/XTT Assay (Eukaryotic Cells) Hemolysis Assay (Erythrocytes) Hemolysis Assay (Erythrocytes) Peptide Synthesis->Hemolysis Assay (Erythrocytes) Cell Culture (Prokaryotic & Eukaryotic) Cell Culture (Prokaryotic & Eukaryotic) Cell Culture (Prokaryotic & Eukaryotic)->MIC Assay (Bacteria) Cell Culture (Prokaryotic & Eukaryotic)->MTT/XTT Assay (Eukaryotic Cells) Cell Culture (Prokaryotic & Eukaryotic)->Hemolysis Assay (Erythrocytes) Determine LC50/MIC Determine LC50/MIC MIC Assay (Bacteria)->Determine LC50/MIC Determine IC50/HC50 Determine IC50/HC50 MTT/XTT Assay (Eukaryotic Cells)->Determine IC50/HC50 Hemolysis Assay (Erythrocytes)->Determine IC50/HC50 Comparative Analysis Comparative Analysis Determine LC50/MIC->Comparative Analysis Determine IC50/HC50->Comparative Analysis

Workflow for Comparative Cytotoxicity Analysis.
Signaling Pathway: Membrane Permeabilization

The interaction of this compound with the cell membrane and subsequent pore formation is a physical process of membrane disruption rather than a classical signaling pathway involving intracellular messengers. The steps are illustrated below.

G This compound This compound Cell Membrane Cell Membrane This compound->Cell Membrane Electrostatic Attraction Pore Formation Pore Formation Cell Membrane->Pore Formation Peptide Insertion Ion Dysregulation Ion Dysregulation Pore Formation->Ion Dysregulation Cell Lysis Cell Lysis Ion Dysregulation->Cell Lysis

Mechanism of this compound-induced Cell Lysis.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of cytotoxicity. Below are standard protocols for key experiments.

Minimum Inhibitory Concentration (MIC) Assay for Prokaryotic Cells
  • Bacterial Culture: Inoculate a single colony of the test bacterium in a suitable broth medium and incubate overnight at 37°C.

  • Peptide Dilution: Prepare a serial dilution of this compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Dilute the overnight bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and add to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacterium.

MTT Assay for Eukaryotic Cell Viability
  • Cell Seeding: Seed eukaryotic cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (no peptide).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the peptide that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the peptide concentration.

Hemolysis Assay
  • Erythrocyte Preparation: Obtain fresh human red blood cells (RBCs) and wash them several times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat.

  • Peptide Dilution: Prepare serial dilutions of this compound in PBS.

  • Incubation: Mix the peptide dilutions with a suspension of RBCs (typically 2-5% hematocrit) in a 96-well plate. Include a negative control (PBS) and a positive control (a known hemolytic agent like Triton X-100).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of 450 nm.

  • HC50 Calculation: The percentage of hemolysis is calculated relative to the positive control. The HC50 value, the concentration of the peptide causing 50% hemolysis, is determined from a dose-response curve.

Conclusion

The available data on the Ceratotoxin family of peptides indicates a strong and selective cytotoxic activity against prokaryotic cells, with significantly lower toxicity towards eukaryotic cells such as human red blood cells. This selectivity is a promising characteristic for the development of novel antimicrobial agents. The primary mechanism of action is the formation of pores in the cell membrane, leading to rapid cell death.

While the potential for anticancer applications of ceratotoxins has been suggested, further research is required to establish the specific cytotoxicity (e.g., IC50 values) of this compound against a comprehensive panel of cancer cell lines. Such studies will be crucial in determining its therapeutic index and potential as an anticancer agent. The experimental protocols provided in this guide offer a standardized approach for researchers to conduct these vital investigations.

References

Safety Operating Guide

Navigating the Handling of Ceratotoxin B: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling Ceratotoxin B in any form (solid or in solution). The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)Prevents skin contact and absorption. Double-gloving provides an additional barrier in case of a breach in the outer glove.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from splashes of solutions containing this compound.
Body Protection Fully buttoned laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A fume hood is required when handling powders or creating aerosols.Minimizes the risk of inhaling aerosolized toxin.

Operational Plan: From Preparation to Post-Experiment

Follow this step-by-step guide for all experimental work involving this compound.

Preparation
  • Designated Work Area: All work with this compound must be conducted in a designated and clearly labeled area.

  • Fume Hood: When weighing the solid form of this compound or preparing stock solutions, all manipulations must be performed inside a certified chemical fume hood to prevent inhalation of the powder.

  • Gather Materials: Before starting, ensure all necessary equipment and supplies, including PPE, decontamination solutions, and waste containers, are readily available within the designated area.

Handling
  • Avoid Inhalation and Contact: Do not breathe dust or vapors. Avoid contact with skin and eyes.

  • Solution Preparation: When dissolving the peptide, add the solvent slowly to the solid to avoid generating dust.

  • Spill Management: In case of a spill, immediately alert personnel in the vicinity. For small spills, absorb the material with an inert absorbent material and decontaminate the area (see Decontamination and Disposal Plan). For large spills, evacuate the area and follow institutional emergency procedures.

Post-Experiment
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound.

  • Hand Washing: After removing gloves, wash hands thoroughly with soap and water.

Decontamination and Disposal Plan

Proper decontamination and disposal are critical to prevent unintended exposure and environmental contamination.

Decontamination

For effective decontamination of surfaces and equipment, the following solutions are recommended based on protocols for other peptide toxins:

  • 1% Enzymatic Detergent Solution: Enzymatic detergents can effectively break down peptides.[3]

  • 6% Sodium Hypochlorite (Bleach): This has been shown to be effective in decontaminating other peptide toxins.[4][5]

Decontamination Procedure:

  • Apply the chosen decontamination solution to the contaminated surface or equipment.

  • Allow a contact time of at least 30 minutes.[6]

  • Rinse thoroughly with water.

Disposal

All waste materials contaminated with this compound must be disposed of as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, absorbent pads, and pipette tips should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, leak-proof hazardous waste container. Do not pour liquid waste down the drain.

Emergency Procedures

In the event of an exposure, follow these immediate steps:

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with soap and plenty of water.[6] Remove contaminated clothing.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area prep_materials Gather All Materials prep_area->prep_materials handle_weigh Weigh Solid this compound prep_materials->handle_weigh Proceed to Handling handle_dissolve Prepare Stock Solution handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decon Decontaminate Surfaces & Equipment handle_experiment->cleanup_decon Proceed to Cleanup cleanup_waste Dispose of Contaminated Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.